Oxythiamine chloride hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQKVVWNZFPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-05-1 | |
| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxythiamine chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxythiamine Chloride Hydrochloride: A Technical Guide for Thiamine Antagonism in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of oxythiamine (B85929) chloride hydrochloride as a potent thiamine (B1217682) antagonist in metabolic studies. By competitively inhibiting thiamine-dependent enzymes, oxythiamine serves as a critical tool to investigate the roles of thiamine in cellular metabolism, particularly in the context of cancer biology and other metabolic disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Core Mechanism of Action
Oxythiamine chloride hydrochloride, a chemical analog of thiamine (Vitamin B1), exerts its antagonistic effects by interfering with the function of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine.[1] Once administered, oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP).[1][2] OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for central metabolic pathways.[1][3]
The primary targets of OTPP include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH.[1][4]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[1][3]
-
α-Ketoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][5]
By inhibiting these enzymes, oxythiamine effectively disrupts glucose metabolism, nucleic acid synthesis, and cellular energy production, leading to outcomes such as cell growth inhibition, cell cycle arrest, and apoptosis.[2][4][6]
Figure 1: Mechanism of action of this compound.
Quantitative Data on Efficacy
The inhibitory effects of oxythiamine have been quantified in various experimental systems. The following tables summarize key data for easy comparison.
Table 1: In Vitro Inhibition of Thiamine-Dependent Enzymes by Oxythiamine Pyrophosphate (OTPP)
| Enzyme | Source | TPP Km (µM) | OTPP Ki (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06 | 0.025 | [3][7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Heart | 0.07 | 0.04 | [3] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [3][8] |
| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | 0.6 | 0.23 | [3] |
| Transketolase (TKT) | Rat Liver | - | 0.2 | [9] |
| Transketolase (TKT) | Yeast | 1.1 | 0.03 | [10] |
Table 2: In Vitro Cytotoxicity and Anti-proliferative Effects of Oxythiamine
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| MIA PaCa-2 | Pancreatic Cancer | IC50 (Viability) | 14.95 µM | 2 days | [6][11] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion/Migration) | 8.75 µM | - | [6][11] |
| A549 | Non-small Cell Lung Cancer | Proliferation Inhibition | Significant at 10 µM | 12 hours | [12] |
| HeLa | Cervical Cancer | GI50 | 36 µM | - | [9] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | Observed | 5 mM | [2] |
Table 3: In Vivo Anti-tumor Efficacy of Oxythiamine
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 300 mg/kg | i.p. | 43% tumor growth inhibition | [6][11] |
| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 500 mg/kg | i.p. | 84% tumor growth inhibition | [6][11] |
| Mice implanted with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg (daily for 5 weeks) | s.c. | Inhibition of tumor cell metastasis | [6][11] |
| C57BL/6 mouse with LLC xenograft | Lewis Lung Carcinoma | 150, 300, and 600 mg/kg/day | Oral | Decreased tumor weight and volume | [13] |
| Rats | - | 400 mg/kg (2 injections, 48h interval) | Subcutaneous | 70% involution of thymus | [14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Cell Culture Studies
Objective: To assess the effect of oxythiamine on cancer cell proliferation, viability, and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in sterile PBS or culture medium)
-
Cell proliferation/viability assay kit (e.g., MTT, CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Multi-well plates (e.g., 96-well, 6-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM).[12] Include a vehicle control (medium with the solvent used for oxythiamine).
-
Incubation: Incubate the cells for different time periods (e.g., 6, 12, 24, 48 hours).[12]
-
Proliferation/Viability Assay:
-
At the end of the incubation period, add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Figure 2: General workflow for in vitro cell-based assays with oxythiamine.
In Vivo Animal Studies
Objective: To evaluate the anti-tumor efficacy and metabolic effects of oxythiamine in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., C57BL/6, nude mice)
-
Cancer cells for xenograft implantation (e.g., Lewis Lung Carcinoma)
-
This compound for injection or oral gavage
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
-
Equipment for sample collection (blood, tumor tissue)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Oxythiamine Administration: Administer oxythiamine at different doses (e.g., 75, 150, 300, 600 mg/kg/day) via the chosen route (e.g., oral gavage, intraperitoneal injection).[13] The control group receives the vehicle only.
-
Monitoring: Record animal body weight and tumor volume throughout the treatment period (e.g., 2 weeks).[13]
-
Endpoint and Sample Collection: At the end of the study, euthanize the animals and collect blood and tumor tissue for further analysis (e.g., NMR-based metabonomics, enzyme activity assays).[13]
Note on Administration Routes: The choice of administration route (e.g., oral, intraperitoneal, subcutaneous) depends on the experimental design and the pharmacokinetic properties of the compound.[15] Oral gavage is often used to ensure precise dosing.[15]
Enzyme Kinetics Studies
Objective: To determine the inhibitory kinetics of OTPP on a purified TPP-dependent enzyme.
Materials:
-
Purified enzyme (e.g., PDHC from bovine adrenals)
-
Thiamine pyrophosphate (TPP) standard solution
-
Oxythiamine pyrophosphate (OTPP) standard solution
-
Substrates for the enzyme reaction (e.g., pyruvate for PDHC)
-
Cofactors (e.g., NAD+, Coenzyme A)
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Enzyme Activity Assay: Set up a standard enzyme activity assay by measuring the rate of product formation (e.g., NADH production measured at 340 nm) in the presence of varying concentrations of TPP to determine the Km.
-
Inhibition Assay: Perform the enzyme activity assay in the presence of a fixed concentration of OTPP and varying concentrations of TPP.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
In the presence of a competitive inhibitor like OTPP, the Vmax will remain the same, but the apparent Km will increase.
-
The Ki can be determined from the intersection of the lines on the y-axis or by using appropriate kinetic modeling software.
-
Signaling Pathways and Cellular Consequences
Inhibition of thiamine-dependent metabolism by oxythiamine triggers a cascade of cellular events and alters key signaling pathways.
-
Cell Cycle Arrest: Oxythiamine treatment has been shown to induce a G1 phase arrest in the cell cycle.[4][12] This is likely due to the reduced synthesis of ribose-5-phosphate, which is essential for nucleotide production and DNA replication.
-
Induction of Apoptosis: By disrupting cellular energy metabolism and increasing oxidative stress, oxythiamine can activate apoptotic pathways.[4][6]
-
Alteration of Protein Signaling Dynamics: Studies have shown that oxythiamine can alter the expression and phosphorylation status of proteins involved in apoptosis and other signaling pathways in a time-dependent manner.[4] For instance, it has been observed to suppress the expression of phosphokinases.[4]
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Biochemical changes in the rat immunocompetent organs during oxythiamine involution of the thymus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downstate.edu [downstate.edu]
The Role of Oxythiamine Chloride Hydrochloride in Inhibiting Transketolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), serves as a potent antagonist to thiamine-dependent enzymes, with a primary inhibitory role against transketolase. By competitively inhibiting this key enzyme of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), oxythiamine disrupts crucial cellular processes, including the synthesis of nucleic acid precursors and the maintenance of redox balance. This mechanism has positioned oxythiamine as a significant tool in metabolic research and a potential therapeutic agent, particularly in oncology, where cancer cells often exhibit a high dependence on the PPP for proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of oxythiamine, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a review of its impact on cellular signaling pathways.
Introduction: The Pentose Phosphate Pathway and the Role of Transketolase
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for two primary cellular functions: the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate (B1218738). NADPH is essential for reductive biosynthesis and for protecting the cell from oxidative stress, while ribose-5-phosphate is a critical precursor for the synthesis of nucleotides and nucleic acids.
Transketolase (TKT) is a key enzyme in the non-oxidative phase of the PPP. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby interconverting pentose phosphates and glycolytic intermediates. This function allows the cell to adapt the output of the PPP to its metabolic needs, either generating more ribose-5-phosphate for proliferation or channeling intermediates back into glycolysis for energy production. Given its central role, particularly in rapidly dividing cancer cells that have a high demand for nucleotides, transketolase has emerged as an attractive target for therapeutic intervention.
Oxythiamine Chloride Hydrochloride: A Competitive Inhibitor of Transketolase
This compound is a thiamine antimetabolite. In the cellular environment, it is phosphorylated by thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP). OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the essential cofactor for transketolase. By binding to the TPP-binding site on the enzyme, OTPP prevents the normal catalytic function of transketolase, effectively blocking the non-oxidative branch of the PPP.[1]
Mechanism of Action
The inhibitory action of oxythiamine disrupts the flow of metabolites through the PPP. This leads to a reduction in the synthesis of ribose-5-phosphate, thereby limiting the building blocks for DNA and RNA synthesis.[2] This impairment of nucleic acid production can induce a G1 phase arrest in the cell cycle and trigger apoptosis.[2] Furthermore, the inhibition of the PPP can also impact the cell's ability to produce NADPH, rendering it more susceptible to oxidative stress.
Figure 1. Mechanism of Oxythiamine Action.
Quantitative Data on Transketolase Inhibition and Cellular Effects
The efficacy of oxythiamine and its active form, OTPP, has been quantified in various studies. This section summarizes key inhibitory concentrations.
Enzyme Inhibition Data
| Compound | Enzyme Source | Inhibition Constant (Ki) / IC50 | Reference |
| Oxythiamine Pyrophosphate (OTPP) | - | Ki: 30 nM (for thiamine pyrophosphate binding) | [3] |
| Oxythiamine Pyrophosphate (OTPP) | Rat Liver Transketolase | IC50: 0.02–0.2 μM | [3] |
| Oxythiamine Pyrophosphate (OTPP) | Yeast Transketolase | IC50: ~0.03 μM | [3][4] |
| Oxythiamine Pyrophosphate (OTPP) | Mammalian Pyruvate (B1213749) Dehydrogenase Complex | Ki: 0.025 μM | [1] |
Cellular Effects Data
| Cell Line | Cancer Type | Effect | Concentration (IC50 / GI50) | Reference |
| HeLa | Cervical Cancer | Growth Inhibition | GI50: 36 μM | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity | IC50: 14.95 μM | [5] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Inhibition of Invasion and Migration | IC50: 8.75 μM | [6] |
| A549 | Non-Small Cell Lung Cancer | Reduced Viability (after 12h) | Significant effect at 10 μM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of oxythiamine.
Spectrophotometric Assay for Transketolase Inhibition
This protocol is adapted from standard methods for measuring transketolase activity by monitoring the consumption of NADH.
Principle: The activity of transketolase is determined by a coupled enzyme system. The glyceraldehyde-3-phosphate (G3P) produced by transketolase is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6.
-
Substrate Solution: 100 mM Ribose-5-phosphate and 100 mM Xylulose-5-phosphate in Reaction Buffer.
-
Cofactor Solution: 10 mM Thiamine pyrophosphate (TPP) and 25 mM MgCl2 in Reaction Buffer.
-
Coupling Enzyme Mix: Triosephosphate isomerase (approx. 1000 U/mL) and α-glycerophosphate dehydrogenase (approx. 100 U/mL).
-
NADH Solution: 10 mM NADH in Reaction Buffer.
-
Inhibitor Stock: this compound dissolved in water or a suitable solvent.
-
Sample: Purified transketolase or cell lysate.
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing:
-
Reaction Buffer
-
Cofactor Solution
-
Coupling Enzyme Mix
-
NADH Solution
-
-
Add varying concentrations of this compound to the experimental wells. Include a control with no inhibitor.
-
Pre-incubate the mixture with the enzyme sample for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately measure the absorbance at 340 nm and continue to record every minute for 15-30 minutes using a spectrophotometer with temperature control at 37°C.
-
Calculate the rate of NADH consumption (decrease in A340 per minute).
-
Determine the percent inhibition for each oxythiamine concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
Figure 2. Workflow for Transketolase Inhibition Assay.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Tumor Xenograft Model
Principle: To evaluate the anti-tumor efficacy of oxythiamine in a living organism, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., Lewis Lung Carcinoma cells) into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at desired doses (e.g., 250 or 500 mg/kg body weight).[6] The control group receives a vehicle control.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 5 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Impact on Cellular Signaling Pathways
The inhibition of transketolase by oxythiamine has cascading effects on various cellular signaling pathways beyond the immediate scope of the PPP.
Matrix Metalloproteinases (MMPs)
Studies have shown that oxythiamine can inhibit the activity and expression of matrix metalloproteinases, specifically MMP-2 and MMP-9.[6] These enzymes are crucial for the degradation of the extracellular matrix and are heavily involved in tumor invasion and metastasis. By downregulating MMPs, oxythiamine may exert anti-metastatic effects. The proposed mechanism involves the alteration of the cellular metabolic state, which in turn affects the signaling pathways that regulate MMP expression.
Figure 3. Postulated Pathway of Oxythiamine's Effect on MMPs.
Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis in both normal development and cancer. While some research suggests that metabolic alterations can influence Notch signaling, a direct, well-characterized mechanistic link between oxythiamine-induced transketolase inhibition and the Notch pathway has not been firmly established in the scientific literature. Further research is required to elucidate any potential crosstalk between these pathways.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of transketolase, with a clear mechanism of action that disrupts the pentose phosphate pathway. This disruption leads to reduced cancer cell proliferation, induction of apoptosis, and potential anti-metastatic effects through the modulation of pathways involving matrix metalloproteinases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting cancer metabolism.
Future research should focus on elucidating the broader impact of transketolase inhibition on other signaling networks, such as the Notch pathway, to uncover potential synergistic therapeutic strategies. Furthermore, the development of more selective transketolase inhibitors and the optimization of in vivo delivery methods will be crucial for translating the potential of compounds like oxythiamine into clinical applications.
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Oxythiamine-Induced Thiamine Deficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929), a potent thiamine (B1217682) antagonist, serves as a critical tool in biomedical research to induce a state of thiamine deficiency, thereby allowing for the detailed investigation of the roles of thiamine-dependent enzymes in cellular metabolism. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and significant findings related to oxythiamine-induced thiamine deficiency. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments in this field. The guide details the biochemical mechanisms of oxythiamine action, its impact on key metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle, and its effects on cellular processes. Detailed experimental protocols for both in vivo and in vitro studies are provided, alongside a compilation of quantitative data on the inhibitory effects of oxythiamine. Furthermore, this guide utilizes Graphviz visualizations to clearly depict the intricate signaling pathways and experimental workflows discussed.
Introduction: The Role of Oxythiamine in Thiamine Deficiency Research
Thiamine (Vitamin B1) is an essential micronutrient that, in its active form, thiamine pyrophosphate (TPP), acts as a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. Oxythiamine is a structural analog of thiamine and functions as a competitive antagonist.[2] In the body, oxythiamine is phosphorylated to oxythiamine pyrophosphate (OTP), which then binds to and inhibits thiamine-dependent enzymes.[2] This targeted inhibition makes oxythiamine an invaluable tool for studying the metabolic consequences of thiamine deficiency in a controlled manner, with applications in oncology, neuroscience, and drug development.
Biochemical Mechanism of Oxythiamine Action
The primary mechanism of oxythiamine's action is the competitive inhibition of TPP-dependent enzymes. OTP, the active metabolite of oxythiamine, competes with TPP for the cofactor binding sites on these enzymes, leading to a reduction in their catalytic activity. The three major enzyme complexes affected are:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a crucial molecule for reductive biosynthesis and antioxidant defense.[3]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2][3]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme in the Krebs cycle that catalyzes the conversion of 2-oxoglutarate to succinyl-CoA.[2][4]
The inhibition of these enzymes disrupts central metabolic pathways, leading to a cascade of downstream effects, including impaired energy production, increased oxidative stress, and inhibition of cell proliferation.
Quantitative Data on the Effects of Oxythiamine
The following tables summarize the quantitative effects of oxythiamine on various biological parameters as reported in the scientific literature.
Table 1: Inhibitory Effects of Oxythiamine on Enzyme Activity
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Oxythiamine Pyrophosphate (OTPP) | 0.025 µM | - | [5] |
| Transketolase | Rat Liver | Oxythiamine | - | 0.2 µM | [6] |
| Transketolase | Yeast | Oxythiamine | - | ~0.03 µM | [6] |
Table 2: Effects of Oxythiamine on Cell Proliferation
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 µM | [7] |
| HeLa | Cervical Cancer | GI50 | 36 µM | [8] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion & Migration) | 8.75 µM | [9] |
| A549 | Non-small Cell Lung Cancer | - | Significant dose- and time-dependent decrease in viability | [6] |
Detailed Experimental Protocols
In Vivo Induction of Thiamine Deficiency in Rodents
This protocol describes a common method for inducing thiamine deficiency in mice or rats using a combination of a thiamine-deficient diet and administration of a thiamine antagonist like oxythiamine.
Materials:
-
Thiamine-deficient rodent chow (commercially available or custom formulation).
-
Oxythiamine hydrochloride.
-
Sterile saline solution (0.9% NaCl).
-
Animal balance.
-
Gavage needles or injection supplies (for oral or parenteral administration).
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week with free access to standard chow and water.
-
Dietary Intervention: Switch the experimental group to a thiamine-deficient diet. The control group should receive a diet with a similar composition but supplemented with thiamine. Pair-feeding the control group to the intake of the experimental group is recommended to control for effects of reduced food intake.
-
Oxythiamine Administration: Prepare a stock solution of oxythiamine in sterile saline. Administer oxythiamine to the experimental group daily via oral gavage or intraperitoneal injection. A typical dosage for mice is in the range of 250-500 mg/kg body weight.[9] The control group should receive an equivalent volume of saline.
-
Monitoring: Monitor the animals daily for signs of thiamine deficiency, which may include weight loss, ataxia, and lethargy.[10] Record body weight and food intake regularly.
-
Duration: The duration of the experiment will depend on the research question and the severity of deficiency required. Typically, signs of deficiency appear within 2-4 weeks.
-
Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols and collect tissues of interest for further analysis.
In Vitro Treatment of Cell Cultures with Oxythiamine
This protocol outlines the general procedure for treating cultured cells with oxythiamine to study its effects on cellular processes.
Materials:
-
Cultured cells of interest (e.g., A549, HeLa).
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Oxythiamine hydrochloride.
-
Sterile, nuclease-free water or PBS for dissolving oxythiamine.
-
Cell counting equipment (e.g., hemocytometer, automated cell counter).
-
Multi-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experimental period.
-
Oxythiamine Preparation: Prepare a stock solution of oxythiamine in sterile water or PBS and filter-sterilize it.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of oxythiamine. Include a vehicle control (medium with the same volume of water or PBS used to dissolve oxythiamine). Typical concentrations range from 0.1 µM to 100 µM.[6]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, perform the desired assays, such as cell viability assays (e.g., MTT, WST-8), apoptosis assays (e.g., Annexin V/PI staining), or cell cycle analysis.[6]
Erythrocyte Transketolase Activity (ETKAC) Assay
This assay is a functional measure of thiamine status, reflecting the degree of saturation of transketolase with its cofactor, TPP.
Principle:
The assay measures the rate of NADH oxidation, which is coupled to the transketolase-catalyzed reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of stimulated to basal activity gives the activity coefficient (ETKAC).
Materials:
-
Hemolyzed erythrocyte sample.
-
Reaction buffer (containing ribose-5-phosphate, auxiliary enzymes, and NADH).
-
TPP solution.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure (Abridged):
-
Sample Preparation: Prepare a hemolysate from washed erythrocytes.
-
Basal Activity Measurement: To a cuvette, add the reaction buffer and the hemolysate. Monitor the decrease in absorbance at 340 nm over time to determine the basal transketolase activity.
-
Stimulated Activity Measurement: To a separate cuvette, add the reaction buffer, TPP solution, and the hemolysate. Monitor the decrease in absorbance at 340 nm to determine the stimulated activity.
-
Calculation: Calculate the ETKAC as follows: ETKAC = (Stimulated Activity) / (Basal Activity)
A detailed step-by-step protocol can be found in the publication by Jones et al. (2020).[2][11][12]
Pyruvate Dehydrogenase (PDH) and 2-Oxoglutarate Dehydrogenase (OGDH) Activity Assays
These assays typically measure the rate of NADH production, which is a product of the dehydrogenase reactions.
Principle:
The activity of PDH or OGDH is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH in the presence of their respective substrates (pyruvate for PDH, 2-oxoglutarate for OGDH) and cofactors.
Materials:
-
Isolated mitochondria or tissue/cell homogenate.
-
Assay buffer (containing the respective substrate, NAD+, coenzyme A, and other necessary cofactors like MgCl2 and TPP).
-
Spectrophotometer.
Procedure (General):
-
Sample Preparation: Isolate mitochondria or prepare a tissue/cell homogenate.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the sample.
-
Initiate Reaction: Start the reaction by adding the substrate (pyruvate or 2-oxoglutarate).
-
Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the enzyme activity.
-
Protein Normalization: Normalize the activity to the protein concentration of the sample.
Detailed protocols are often provided with commercially available assay kits or can be adapted from the literature.[7][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by oxythiamine-induced thiamine deficiency and a typical experimental workflow.
Caption: Inhibition of the Pentose Phosphate Pathway by Oxythiamine Pyrophosphate.
Caption: Inhibition of the Krebs Cycle by Oxythiamine Pyrophosphate.
Caption: General Experimental Workflow for Investigating Oxythiamine Effects.
Conclusion
Oxythiamine-induced thiamine deficiency is a robust and widely used model for elucidating the critical roles of thiamine in cellular metabolism and physiology. This technical guide has provided a comprehensive resource for researchers, outlining the mechanisms of oxythiamine action, presenting key quantitative data, detailing essential experimental protocols, and visualizing the affected metabolic pathways and experimental workflows. By leveraging the information and methodologies presented herein, scientists can further advance our understanding of thiamine-related pathologies and explore novel therapeutic strategies targeting thiamine-dependent pathways.
References
- 1. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. InterPro [ebi.ac.uk]
- 5. abcam.co.jp [abcam.co.jp]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of mitochondrial reactive oxygen species production by GSH mediated S-glutathionylation of 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Oxythiamine Chloride Hydrochloride on the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), acts as a potent antagonist to thiamine-dependent metabolic processes. Within the cell, it is converted to its active form, oxythiamine pyrophosphate (OTPP), which competitively inhibits key enzymes that utilize thiamine pyrophosphate (TPP) as a cofactor. This guide provides a detailed examination of the primary mechanism of action of oxythiamine: the inhibition of transketolase, a critical enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). By disrupting this pathway, oxythiamine significantly impacts cellular biosynthesis and redox balance, making it a molecule of interest for therapeutic applications, particularly in oncology. This document outlines the biochemical consequences of transketolase inhibition, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction: The Pentose Phosphate Pathway and the Role of Transketolase
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It has two main branches:
-
The Oxidative Branch: This phase is responsible for the production of NADPH from NADP+. NADPH is a crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis, and plays a vital role in protecting the cell from oxidative stress by regenerating reduced glutathione.
-
The Non-Oxidative Branch: This phase involves a series of reversible sugar-phosphate interconversions. A key enzyme in this branch is transketolase (TKT) , which catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. These reactions are essential for the synthesis of ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis, and erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids.
Transketolase requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity. The thiazolium ring of TPP is essential for stabilizing the carbanionic intermediate formed during the transfer of the two-carbon unit.
Mechanism of Action of Oxythiamine Chloride Hydrochloride
Oxythiamine, as a thiamine antagonist, exerts its inhibitory effects after being intracellularly converted to oxythiamine pyrophosphate (OTPP) by the enzyme thiamine pyrophosphokinase. OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, most notably transketolase.
The inhibitory action of OTPP stems from a critical structural difference compared to TPP. The substitution of the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group in oxythiamine alters the electronic properties of the molecule. This change prevents the proper stabilization of the catalytic intermediates in the transketolase active site, thereby blocking the enzymatic reaction.
The inhibition of transketolase by oxythiamine leads to a metabolic bottleneck in the non-oxidative PPP. This has two major downstream consequences:
-
Reduced Production of Ribose-5-Phosphate (R5P): The blockage of the non-oxidative PPP significantly curtails the synthesis of R5P. Since R5P is a fundamental building block for RNA and DNA, its depletion hinders nucleic acid synthesis, which is particularly detrimental to rapidly proliferating cells, such as cancer cells.
-
Impaired NADPH Production: While the primary route of NADPH production is the oxidative branch of the PPP, the non-oxidative branch plays a role in regenerating glucose-6-phosphate, the substrate for the oxidative branch. By inhibiting the interconversion of sugar phosphates, oxythiamine can indirectly lead to a reduction in the overall flux through the PPP, consequently lowering NADPH levels. This reduction in NADPH compromises the cell's antioxidant capacity and its ability to support reductive biosynthesis.
This disruption of core metabolic pathways ultimately leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.
Quantitative Data on the Effects of Oxythiamine
The inhibitory effects of oxythiamine have been quantified across various biological systems. The following tables summarize key findings.
Table 1: Inhibitory Concentration (IC50) of Oxythiamine on Transketolase Activity
| Biological Source | IC50 Value | Reference |
| Yeast | ~0.03 µM | [1] |
| Rat Liver | 0.2 µM | [1] |
Table 2: Growth Inhibitory (GI50/IC50) Effects of Oxythiamine on Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 Value | Exposure Time | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 µM | 48 hours | |
| A549 | Non-small Cell Lung Cancer | ~10 µM (initial significant effect) | 12 hours | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 µM (for invasion/migration) | - | [2] |
| HeLa | Cervical Cancer | 36 µM (GI50) | - | [3] |
Table 3: Impact of Oxythiamine on Pentose Phosphate Pathway Metabolites
| Cell Line | Treatment | Effect on RNA Ribose Synthesis from Glycolysis | Reference |
| MIA PaCa-2 | 0.5 µM Oxythiamine | 9.1% decrease | [4] |
| MIA PaCa-2 | 0.5 µM Oxythiamine + 0.5 µM DHEA-S | 23.9% decrease | [4] |
Note: DHEA-S is an inhibitor of the oxidative branch of the PPP.
Table 4: Effects of Oxythiamine on Cell Viability and Apoptosis in A549 Cells
| Oxythiamine Concentration | Exposure Time | Cell Viability Reduction | Apoptotic Cells | Reference |
| 100 µM | 12 hours | 11.7% | - | [1] |
| 100 µM | 24 hours | 23.6% | - | [1] |
| 100 µM | 48 hours | 28.2% | - | [1] |
| 0.1 µM | 24 hours | - | 15.44% | [1] |
| 0.1 µM | 48 hours | - | 31.45% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of oxythiamine's effects. The following are protocols for key experiments.
Spectrophotometric Assay for Transketolase Activity
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Triethanolamine (B1662121) buffer (50 mM, pH 7.6)
-
Ribose-5-phosphate (R5P) solution
-
Xylulose-5-phosphate (X5P) solution (or a system to generate it in situ from R5P using phosphopentose isomerase and phosphoketopentose epimerase)
-
Thiamine pyrophosphate (TPP) solution
-
Magnesium chloride (MgCl2) solution
-
NADH solution
-
Glycerol-3-phosphate dehydrogenase (GDH) / Triosephosphate isomerase (TIM) enzyme mix
-
Cell or tissue lysate containing transketolase
-
This compound solution (for inhibition studies)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing triethanolamine buffer, MgCl2, TPP, NADH, and the GDH/TIM enzyme mix.
-
Sample and Inhibitor Addition: Add the cell or tissue lysate to the wells. For inhibition assays, pre-incubate the lysate with varying concentrations of oxythiamine for a specified period before adding it to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding the substrates, R5P and X5P.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate Activity: The rate of NADH oxidation is proportional to the transketolase activity. Calculate the change in absorbance per unit of time (ΔA/min). The activity can be expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.
Measurement of NADPH/NADP+ Ratio
This protocol describes a common method for the separate quantification of NADPH and NADP+ to determine the cellular redox state.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., a buffer containing a detergent like DTAB)
-
Acid solution (e.g., 0.2 M HCl) for NADP+ extraction
-
Base solution (e.g., 0.2 M NaOH) for NADPH extraction
-
Neutralization buffers
-
Commercially available NADP/NADPH assay kit (e.g., luminescence or fluorescence-based)
-
Luminometer or fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with oxythiamine or vehicle control for the specified time.
-
Cell Lysis and Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in the extraction buffer.
-
Divide the lysate into two aliquots.
-
-
Selective Degradation:
-
For NADPH measurement: Add the base solution to one aliquot to degrade NADP+. Heat as recommended by the kit manufacturer (e.g., 60°C for 30 minutes).
-
For NADP+ measurement: Add the acid solution to the other aliquot to degrade NADPH. Heat as recommended.
-
-
Neutralization: Cool the samples and neutralize the pH with the appropriate buffer.
-
Quantification: Use a commercial NADP/NADPH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or luminescent signal proportional to the amount of NADP(H).
-
Data Analysis: Generate a standard curve using known concentrations of NADP+ or NADPH. Calculate the concentrations in the samples and determine the NADPH/NADP+ ratio.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of oxythiamine and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of oxythiamine that inhibits cell viability by 50%) can be calculated from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with oxythiamine or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by oxythiamine treatment.
Visualizations of Pathways and Workflows
Conclusion
This compound serves as a powerful tool for investigating the roles of the pentose phosphate pathway in cellular metabolism. Its specific inhibition of transketolase provides a clear mechanism for its observed effects on reducing the synthesis of nucleic acid precursors and diminishing the cell's reductive capacity. These actions culminate in the inhibition of cell proliferation and the induction of apoptosis, highlighting the potential of targeting the PPP as a therapeutic strategy, particularly in the context of diseases characterized by rapid cell growth, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the differential sensitivities of various cell types to oxythiamine and its potential for synergistic combinations with other therapeutic agents is warranted.
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
An In-Depth Technical Guide to the Discovery and Initial Characterization of Oxythiamine Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), stands as a significant tool in biochemical and pharmacological research. As a potent thiamine antagonist, it competitively inhibits thiamine-dependent enzymes, thereby disrupting critical metabolic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of oxythiamine chloride hydrochloride. It details its mechanism of action, physicochemical properties, and the experimental protocols used to elucidate its biological effects. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction: Discovery and Historical Context
The journey to understanding oxythiamine is intrinsically linked to the discovery of thiamine and the study of thiamine deficiency diseases like beriberi. In the early 20th century, Casimir Funk isolated a crucial antineuritic substance from rice bran, which he named "vitamine"[1]. This compound, later identified as thiamine, was synthesized by Robert Runnels Williams in 1936[1].
The development of thiamine antagonists, such as oxythiamine, was pivotal in unraveling the metabolic roles of Vitamin B1. These antagonists became invaluable research tools to induce a state of thiamine deficiency in a controlled manner, allowing for the detailed study of thiamine-dependent enzymatic reactions and their physiological consequences[2][3]. Oxythiamine was first synthesized by Bergel and Todd, and a more efficient synthesis was later developed by Rydon[4][5]. Its primary significance lies in its ability to be phosphorylated in vivo to oxythiamine pyrophosphate (OPP), which then acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine[2][6].
Physicochemical Properties
This compound is the salt form of oxythiamine, making it highly soluble in water[7]. It is a white to off-white solid powder.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇Cl₂N₃O₂S | [8] |
| Molecular Weight | 338.25 g/mol | [7][8][9] |
| CAS Number | 614-05-1 | [7][9][10] |
| Melting Point | >190°C (with sublimation) | |
| Solubility | DMSO: 68 mg/mL (201.03 mM)Water: 68 mg/mLEthanol: 11 mg/mLPBS (pH 7.2): 10 mg/mL | [7][10] |
| Storage | -20°C | [7][9] |
| Purity (typical) | ≥95% (HPLC) | [9] |
Synthesis of this compound
Two primary methods have been described for the synthesis of oxythiamine.
Synthesis from Thiamine
A highly efficient method involves the chemical modification of thiamine. This can be achieved through two main routes:
-
Deamination with Nitrous Acid: This method, developed by Soodak and Cerecedo, involves the deamination of thiamine using nitrous acid, yielding oxythiamine in a 50-70% yield[4][5].
-
Refluxing with Hydrochloric Acid: A method developed by Rydon provides an 80% yield of oxythiamine by refluxing thiamine with 5N hydrochloric acid for 6 hours[4][5].
Synthesis by Condensation
The initial synthesis by Bergel and Todd involved the condensation of a pyrimidine (B1678525) derivative (4-hydroxy-5-thioformamidomethyl-2-methylpyrimidine) with a thiazole (B1198619) precursor (3-bromo-4-oxopentyl acetate)[4][5]. While foundational, this method is considered more laborious and results in a moderate yield[4][5].
Mechanism of Action: Thiamine Antagonism
Oxythiamine's biological activity stems from its role as a competitive antagonist of thiamine[2].
Cellular Uptake and Activation
Oxythiamine is transported into cells, likely via thiamine transporters. Inside the cell, it is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OPP)[2][6][10].
Inhibition of Thiamine Pyrophosphate (TPP)-Dependent Enzymes
OPP competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to the active sites of TPP-dependent enzymes[2][4][6]. While OPP can bind to these enzymes, it is catalytically inactive. This is because the hydroxyl group on the pyrimidine ring of oxythiamine, which replaces the amino group of thiamine, alters the electronic properties of the molecule, rendering it incapable of stabilizing the carbanion intermediates necessary for the enzymatic reactions[2].
The primary targets of OPP are key enzymes in carbohydrate metabolism:
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid (TCA) cycle.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme in the TCA cycle.
The inhibition of these enzymes leads to a disruption of cellular energy metabolism and the biosynthesis of nucleic acid precursors[10].
Initial Characterization: Biological Effects
The initial characterization of oxythiamine focused on its impact on cellular metabolism and viability, particularly in the context of cancer research.
Inhibition of Cellular Proliferation and Viability
Oxythiamine has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. This effect is dose- and time-dependent.
| Cell Line | Assay | IC₅₀ Value | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 14.95 µM | |
| Lewis Lung Carcinoma | Invasion/Migration Assay | 8.75 µM | |
| A549 (Non-small cell lung cancer) | CCK-8 Assay | Significant decrease at 10 µM (12h) | |
| HeLa (Cervical Cancer) | MTT Assay | ~47 µM | |
| Plasmodium falciparum (in vitro) | Proliferation Assay | 11 µM (thiamine-free media) |
Induction of Apoptosis and Cell Cycle Arrest
A key consequence of oxythiamine treatment is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G1 phase.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of oxythiamine pyrophosphate (OPP) against TPP-dependent enzymes has been quantified in various studies.
| Enzyme | Organism/Tissue | Inhibition Constant (Ki) / IC₅₀ | Reference |
| Transketolase | Rat Liver | IC₅₀: 0.02-0.2 µM | [4] |
| Transketolase | Yeast | IC₅₀: ~0.03 µM | |
| Pyruvate Dehydrogenase Complex | Yeast | Ki: 20 µM | [4] |
| α-Ketoglutarate Dehydrogenase | Bovine Adrenals | Ki: ~30 µM | [4] |
| Thiamine Pyrophosphokinase | - | Ki: 4.2 mM | [4] |
| Pyruvate Dehydrogenase Complex | Mammalian | Ki: 0.025 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of oxythiamine.
Transketolase (TKT) Activity Assay
This assay measures the activity of TKT, a key enzyme in the pentose phosphate pathway, and is often used to assess thiamine status.
-
Principle: The activity of TKT is determined by measuring the rate of consumption of its substrates or the formation of its products. A common method involves a coupled enzymatic reaction where the product, glyceraldehyde-3-phosphate, is converted to glycerol-3-phosphate with the concurrent oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Procedure:
-
Prepare a hemolysate from erythrocytes or a cell lysate.
-
Incubate the lysate with and without the addition of exogenous TPP. The basal activity is measured without added TPP, and the total activity is measured with TPP.
-
The reaction is initiated by adding the substrate, ribose-5-phosphate.
-
The change in absorbance at 340 nm is monitored over time.
-
The TKT activity is calculated from the rate of NADH oxidation.
-
Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Activity Assays
These assays measure the activity of the mitochondrial dehydrogenase complexes.
-
Principle: The activity of these complexes can be determined by measuring the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm. Alternatively, colorimetric assays using probes that are reduced by NADH can be employed, with the resulting color change measured at a specific wavelength (e.g., 450 nm).
-
Procedure:
-
Isolate mitochondria from cells or tissues.
-
Prepare a reaction mixture containing the mitochondrial extract, buffer, cofactors (CoA and NAD+), and the respective substrate (pyruvate for PDH or α-ketoglutarate for α-KGDH).
-
Initiate the reaction and monitor the change in absorbance at the appropriate wavelength over time.
-
The enzyme activity is calculated from the rate of change in absorbance.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of oxythiamine for a specified duration.
-
Add MTT solution to each well and incubate for 1-4 hours to allow formazan formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Treat cells with oxythiamine to induce apoptosis.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are quantified based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion
This compound is a well-characterized thiamine antagonist that serves as an indispensable tool in metabolic research and drug development. Its ability to selectively inhibit TPP-dependent enzymes provides a powerful means to investigate the roles of these enzymes in cellular physiology and pathology. The detailed characterization of its biological effects, supported by robust experimental protocols, has solidified its importance in fields ranging from cancer biology to neurochemistry. This technical guide provides a foundational understanding of oxythiamine for researchers and scientists seeking to utilize this compound in their studies. Further research into the broader signaling pathways affected by oxythiamine and its potential therapeutic applications remains a promising area of investigation.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Oxythiamine - Wikipedia [en.wikipedia.org]
- 3. "Metabolism of thiamine and the effect of some antagonists" by Russel M. Bender [scholarsarchive.byu.edu]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Oxythiamine chloride =95 HPLC 614-05-1 [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
The Impact of Oxythiamine Chloride Hydrochloride on Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early and pivotal studies concerning oxythiamine (B85929) chloride hydrochloride and its profound effects on cellular metabolism. As a potent thiamine (B1217682) antagonist, oxythiamine has been a critical tool in elucidating the roles of thiamine-dependent enzymes in cellular bioenergetics and proliferation, particularly in the context of cancer research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from key studies, and a quantitative summary of its effects on various cell lines.
Core Mechanism of Action: Inhibition of Transketolase and the Pentose (B10789219) Phosphate (B84403) Pathway
Oxythiamine chloride hydrochloride primarily exerts its effects by targeting transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an essential cofactor for transketolase. Oxythiamine, being a structural analog of thiamine, is pyrophosphorylated in the cell to oxythiamine pyrophosphate (OTPP), which then acts as a competitive inhibitor of TPP, effectively blocking transketolase activity.[1]
The inhibition of transketolase has two major downstream consequences for cellular metabolism:
-
Inhibition of Ribose-5-Phosphate Synthesis: The non-oxidative PPP is a crucial source for the de novo synthesis of ribose-5-phosphate, a precursor for nucleotides (RNA and DNA) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH).[1][3] By blocking this pathway, oxythiamine curtails the availability of these essential building blocks, thereby hindering cell proliferation and inducing cell cycle arrest, often in the G1 phase.[1][3][4]
-
Induction of Oxidative Stress: The PPP is a primary source of cellular NADPH, which is vital for maintaining a reduced state within the cell and for regenerating the antioxidant glutathione. Inhibition of transketolase can lead to a decrease in NADPH production, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptotic pathways.
Pathway analysis of cancer cells treated with oxythiamine has revealed alterations in multiple signaling pathways associated with apoptosis, suggesting that the metabolic disruption caused by transketolase inhibition has far-reaching effects on cellular signaling cascades.[1][2][5]
Quantitative Data on the Effects of Oxythiamine on Cell Lines
The following tables summarize the quantitative data from various studies on the effects of oxythiamine on different cancer cell lines.
Table 1: IC50 Values of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | 48 hours | Not specified in abstracts |
Table 2: Effects of Oxythiamine on Cell Proliferation and Viability
| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | Effect | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 10 | Significant decrease in viability | 12 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 100 | 11.7% reduction in viability | 12 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 100 | 23.6% reduction in viability | 24 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 100 | 28.2% reduction in viability | 48 hours | [3] |
Table 3: Effects of Oxythiamine on Cell Cycle Distribution
| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | % of Cells in G1 Phase (Increase) | % of Cells in G2/M Phase (Decrease) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 100 | 13.15% | 8.13% | 48 hours | Not specified in abstracts |
Table 4: Effects of Oxythiamine on Apoptosis
| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | % of Apoptotic Cells | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.1 | 15.44% | 24 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 0.1 | 31.45% | 48 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | 0.1 - 100 | 19.35% - 34.64% | Not Specified | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of oxythiamine's effects on cell metabolism.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., sterile PBS or media). Incubate for the desired time periods (e.g., 6, 12, 24, 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.
-
Data Analysis: The cell viability is calculated as the ratio of the absorbance of the treated cells to the absorbance of the control cells, multiplied by 100.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity using a flow cytometer.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with desired concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Quantitative Proteomic Analysis (Modified SILAC - mSILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. The "modified" SILAC (mSILAC) mentioned in the study by Wang et al. likely refers to a variation of the standard SILAC protocol, possibly involving a specific pulse-chase labeling strategy to analyze protein turnover. The following is a generalized protocol for a SILAC experiment, which would be adapted for an mSILAC approach.
Materials:
-
SILAC-grade cell culture medium (deficient in lysine (B10760008) and arginine)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., 13C6-Lys) and L-arginine (e.g., 13C6, 15N4-Arg)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin (sequencing grade)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Adaptation: Culture MIA PaCa-2 cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with dFBS to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Treat the "heavy" labeled cells with different concentrations of oxythiamine (0, 5, 50, and 500 µM) for specified time points (0, 12, and 48 hours). The "light" labeled cells serve as the control.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Quantify the protein concentration from each sample (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.
-
Peptide Fractionation: Fractionate the peptide mixture, for example, by strong cation exchange (SCX) chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides and proteins using specialized software (e.g., MaxQuant). The ratio of the peak intensities of the "heavy" to "light" peptides provides the relative quantification of the proteins between the treated and control samples.
Visualizing the Impact of Oxythiamine
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Conclusion
Early studies on this compound have been instrumental in defining the critical role of the pentose phosphate pathway in cell metabolism and proliferation. Its specific inhibition of transketolase provides a powerful tool to probe the metabolic vulnerabilities of rapidly dividing cells, particularly cancer cells. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further understanding and exploiting these metabolic pathways for therapeutic benefit. The continued investigation into the downstream signaling consequences of transketolase inhibition will undoubtedly uncover novel targets and strategies for the development of next-generation anticancer agents.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies with Oxythiamine Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), acts as a competitive inhibitor of thiamine-dependent enzymes. Primarily, it targets transketolase, a crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). By disrupting this key metabolic pathway, Oxythiamine has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of preliminary in vitro studies, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.
Core Mechanism of Action: Transketolase Inhibition
Oxythiamine's primary mode of action is the competitive inhibition of transketolase. Transketolase is a vital enzyme in the pentose phosphate pathway, responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key molecule in cellular antioxidant defense. By inhibiting transketolase, Oxythiamine curtails the cancer cells' ability to synthesize nucleic acids and combat oxidative stress, thereby impeding their proliferation and survival.[1][2][3][4][5]
Data Presentation: In Vitro Efficacy of Oxythiamine
The following tables summarize the quantitative data from various in vitro studies, demonstrating the cytotoxic and anti-migratory effects of Oxythiamine on different cancer cell lines.
Table 1: Cytotoxicity of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HeLa | Cervical Cancer | GI50 | 36 | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 | [3] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Migration) | 8.75 | [3][6] |
| A549 | Non-small cell lung cancer | - | 0.1 - 100 (dose-dependent inhibition) | [3] |
Table 2: Effect of Oxythiamine on Metastasis-Related Proteins in Lewis Lung Carcinoma (LLC) Cells
| Treatment | Effect on MMP-2 and MMP-9 | Effect on TIMP-1 and TIMP-2 | Reference |
| Oxythiamine (0-20 µM) | Inhibition of activity | Increased protein expression | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Oxythiamine using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oxythiamine chloride hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Oxythiamine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Oxythiamine solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Oxythiamine, e.g., PBS or DMSO).
-
Incubation: Incubate the plates for 24-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value can be determined by plotting cell viability against the log of the Oxythiamine concentration.
In Vitro Cell Migration Assay (Wound Healing Assay)
This protocol describes a method to assess the effect of Oxythiamine on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Oxythiamine or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated and compared between treated and control groups.
Western Blot Analysis for MMPs and TIMPs
This protocol details the detection of changes in the expression of metastasis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MMP-2, MMP-9, TIMP-1, TIMP-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Oxythiamine for the desired time. Lyse the cells using lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by Oxythiamine and the general workflow of the in vitro experiments described.
Caption: Mechanism of Oxythiamine-induced cytotoxicity.
Caption: General workflow for in vitro evaluation.
Conclusion
Preliminary in vitro studies consistently demonstrate the potential of this compound as an anti-cancer agent. Its well-defined mechanism of action, centered on the inhibition of transketolase, leads to a dual assault on cancer cells by halting proliferation and inducing apoptosis. The provided data and protocols offer a solid foundation for further research and development of Oxythiamine as a therapeutic candidate. Future studies should focus on elucidating the intricate details of the downstream signaling pathways and exploring its efficacy in combination with other chemotherapeutic agents.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Use of Oxythiamine in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929), a structural analog and potent antagonist of thiamine (B1217682) (Vitamin B1), has served as a critical tool in biomedical research for decades. Its ability to competitively inhibit thiamine-dependent enzymes has provided invaluable insights into cellular metabolism, particularly in the context of cancer and neurological disorders. This technical guide offers a comprehensive historical perspective on the use of oxythiamine in research, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing its impact on cellular signaling pathways.
Historical Context and Early Research
The synthesis of oxythiamine and its identification as a thiamine antagonist marked a significant milestone in understanding the biochemical roles of Vitamin B1. Early studies focused on elucidating the consequences of thiamine deficiency by administering oxythiamine to induce a state of avitaminosis in various model organisms. This pioneering work laid the foundation for its subsequent use as a targeted inhibitor to probe the function of thiamine-dependent metabolic pathways. Research published as early as 1956 investigated the in vivo effects of both oxythiamine and another thiamine antagonist, pyrithiamine, in rats, highlighting the early interest in these compounds for metabolic research.
Mechanism of Action
Oxythiamine exerts its antagonistic effects by interfering with the function of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. The process unfolds in two key steps:
-
Phosphorylation: Upon entering the cell, oxythiamine is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OPP).
-
Competitive Inhibition: OPP then acts as a competitive inhibitor of TPP-dependent enzymes. It binds to the TPP binding sites on these enzymes, but due to a critical structural difference—the substitution of an amino group with a hydroxyl group on the pyrimidine (B1678525) ring—it is unable to facilitate the enzymatic reactions.
This competitive inhibition primarily targets key enzymes in central metabolic pathways, most notably:
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for producing ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the TCA cycle.
By inhibiting these enzymes, oxythiamine effectively disrupts cellular energy metabolism and the production of essential biosynthetic precursors.
Quantitative Data on Oxythiamine's Effects
The inhibitory effects of oxythiamine have been quantified across various experimental systems. The following tables summarize key data on its efficacy in cell lines and its inhibitory constants against specific enzymes.
Table 1: In Vitro Cytotoxicity of Oxythiamine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| MIA PaCa-2 | Pancreatic Cancer | 0.25 | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | ~10 | 12 | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (invasion/migration) | Not Specified | [2] |
| HeLa | Cervical Cancer | 36 (GI50) | Not Specified | [3] |
| Human Colon Adenocarcinoma | Colon Cancer | 5400 | Not Specified | [1] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Oxythiamine in Animal Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Citation |
| Ehrlich's ascites tumor hosting mice | Ehrlich Ascites Carcinoma | 400 and 500 mg/kg per day | Not Specified | Induced G1 phase cell cycle arrest and apoptosis. | [4] |
| C57BL/6 mice with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg BW daily | 5 weeks | Attenuated tumor cell metastasis. | [2] |
| Rat | Adrenal Gland Study | 0.5 µmol/100 g body weight every 12 h | 12, 16, and 20 injections | Decreased transketolase and PDC activities. | [5] |
Table 3: Enzyme Inhibition Constants for Oxythiamine Pyrophosphate (OPP)
| Enzyme | Source | Ki Value (µM) | Substrate (for Km) | Km of TPP (µM) | Citation |
| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | 0.07 | Not Specified | 0.11 | [5] |
| Pyruvate Dehydrogenase Complex (PDHC) | Not Specified | 0.025 | Not Specified | 0.06 | [6] |
| Transketolase | Yeast | ~0.03 (IC50) | Not Specified | Not Specified | [7] |
| Transketolase | Rat Liver | 0.2 (IC50) | Not Specified | Not Specified | [7] |
| Transketolase | Not Specified | 0.03 (Ki for TPP) | Thiamine Pyrophosphate | Not Specified | [8] |
Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of oxythiamine on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete culture medium
-
Oxythiamine stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Oxythiamine Treatment: Prepare serial dilutions of oxythiamine in culture medium. Remove the existing medium from the wells and add 100 µL of the oxythiamine-containing medium at various concentrations (e.g., 0, 5, 50, and 500 µM).[9]
-
Incubation: Incubate the cells with oxythiamine for the desired time period (e.g., 48 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Transketolase Activity Assay
This protocol is a generalized method for measuring transketolase activity in cell lysates, which can be adapted for cells treated with oxythiamine.[10][11]
Materials:
-
Cell lysate from control and oxythiamine-treated cells
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution (for measuring TPP-stimulated activity)
-
Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and oxythiamine-treated cells using a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ribose-5-phosphate, coupling enzymes, and NADH.
-
Basal Activity Measurement: Add a small volume of cell lysate to the reaction mixture and immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This measures the basal transketolase activity.
-
TPP-Stimulated Activity: To a parallel set of reactions, add TPP to the reaction mixture before adding the cell lysate. This will measure the total potential transketolase activity.
-
Data Analysis: Calculate the transketolase activity based on the rate of NADH oxidation. The difference between the basal and TPP-stimulated activity can indicate the degree of thiamine deficiency induced by oxythiamine.
Signaling Pathways Affected by Oxythiamine
Oxythiamine-induced inhibition of thiamine-dependent enzymes triggers a cascade of downstream effects, significantly impacting cell cycle regulation and apoptosis.
Cell Cycle Arrest
Research has consistently shown that oxythiamine induces a G1 phase cell cycle arrest in various cancer cell lines.[1][12] This is primarily attributed to the depletion of ribose-5-phosphate, a critical precursor for nucleotide synthesis, which is essential for DNA replication in the S phase.
Caption: Oxythiamine-induced G1 cell cycle arrest pathway.
Apoptosis
Oxythiamine treatment has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway involving caspase-3 activation.[13] The metabolic stress caused by the disruption of the pentose phosphate pathway and TCA cycle likely leads to the activation of the intrinsic apoptotic cascade.
Caption: Oxythiamine-induced apoptosis signaling pathway.
Conclusion
From its early use in inducing thiamine deficiency to its current application as a specific metabolic inhibitor in cancer research, oxythiamine has proven to be an indispensable tool. This guide provides a historical and technical overview to aid researchers, scientists, and drug development professionals in understanding and utilizing this compound in their ongoing work. The detailed quantitative data, experimental protocols, and pathway visualizations serve as a valuable resource for designing and interpreting experiments aimed at exploring the intricacies of cellular metabolism and developing novel therapeutic strategies.
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Erythrocyte Transketolase Activity Measurements: Assessment of Thiamin" by Marilyn Thomas Milchanowski [digitalrepository.unm.edu]
- 12. Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: A Technical Guide to the Anti-Proliferative Effects of Oxythiamine Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) chloride hydrochloride, a structural analog and antagonist of thiamine (B1217682) (Vitamin B1), is emerging as a potent anti-proliferative agent with significant potential in oncology research. By competitively inhibiting the enzyme transketolase, a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP), oxythiamine disrupts crucial metabolic processes required for rapid cancer cell growth. This targeted inhibition leads to a cascade of downstream effects, including the suppression of nucleic acid synthesis, induction of cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the anti-proliferative effects of oxythiamine, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Targeting the Pentose Phosphate Pathway
Oxythiamine exerts its anti-proliferative effects primarily by targeting the non-oxidative branch of the pentose phosphate pathway (PPP). It acts as a competitive inhibitor of transketolase (TKT), a thiamine pyrophosphate (TPP)-dependent enzyme.[1][2] TKT is a crucial enzyme in the PPP, responsible for the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This process is vital for the synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis, and for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[3][4]
By inhibiting transketolase, oxythiamine effectively curtails the production of these essential molecules, thereby impeding the synthesis of DNA and RNA and rendering cancer cells vulnerable to oxidative stress.[1][5] This metabolic disruption is the foundational event that triggers the downstream anti-proliferative effects of oxythiamine.
Quantitative Analysis of Anti-Proliferative Efficacy
The anti-proliferative activity of oxythiamine has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings, providing a comparative view of its potency.
Table 1: In Vitro Anti-Proliferative Activity of Oxythiamine Chloride Hydrochloride
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 µM | 2 days | [6] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability Reduction | 11.7% | 100 µM, 12 h | [3] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability Reduction | 23.6% | 100 µM, 24 h | [3] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability Reduction | 28.2% | 100 µM, 48 h | [3] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion & Migration) | 8.75 µM | Not Specified | [5][6] |
| HeLa | Cervical Cancer | GI50 | 36 µM | ~3 days | [7] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | Effective | 5 mM | [1] |
| Human Colon Adenocarcinoma | Colon Cancer | IC50 | 5400 µM | Not Specified | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| Ehrlich's ascites tumor hosting mice | Ascites Tumor | 300 mg/kg (i.p.) | 4 days | 43% tumor growth inhibition | [6] |
| Ehrlich's ascites tumor hosting mice | Ascites Tumor | 500 mg/kg (i.p.) | 4 days | 84% tumor growth inhibition | [6] |
| C57BL/6 mice with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg (daily) | 5 weeks | Attenuated tumor cell metastasis | [5] |
| Ehrlich murine spontaneous adenocarcinoma model | Adenocarcinoma | 400 and 500 mg/kg per day | Not Specified | Induced cell cycle arrest and apoptosis | [1] |
| SMMC mouse xenograft model | Not Specified | Not Specified | Not Specified | Reduced tumor growth (in combination with sorafenib) | [1] |
Key Downstream Cellular Effects
The inhibition of transketolase by oxythiamine triggers a series of cellular events that collectively contribute to its anti-proliferative action.
Induction of Apoptosis
Numerous studies have demonstrated that oxythiamine treatment leads to the induction of apoptosis in cancer cells.[6] This is a programmed cell death mechanism crucial for eliminating damaged or unwanted cells. In A549 non-small cell lung cancer cells, treatment with 0.1 µM oxythiamine for 24 hours resulted in a significant increase in apoptotic cells (15.44% compared to the control group), which further increased to 31.45% after 48 hours.[3] Proteomic analysis in MIA PaCa-2 pancreatic cancer cells revealed that oxythiamine treatment alters the expression of multiple proteins associated with apoptotic signaling pathways.[4][8][9]
Cell Cycle Arrest at G1 Phase
A hallmark of oxythiamine's anti-proliferative effect is the induction of cell cycle arrest at the G1 phase.[1][4] This prevents cells from entering the S phase, during which DNA replication occurs. In A549 cells, treatment with 100 µM oxythiamine for 48 hours led to a 13.15% increase in the proportion of cells in the G1 phase and an 8.13% decrease in the G2/M phase.[3] This G1 arrest is a direct consequence of the depletion of nucleotide precursors necessary for DNA synthesis, a result of transketolase inhibition.[6]
Inhibition of Metastasis
Beyond its effects on primary tumor growth, oxythiamine has also been shown to inhibit cancer cell invasion and metastasis.[5] In Lewis lung carcinoma (LLC) cells, oxythiamine significantly inhibited invasion and migration with an IC50 of 8.75 µM.[5][6] This anti-metastatic effect is associated with the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA) activities, which are enzymes crucial for the degradation of the extracellular matrix, a key step in metastasis.[5] Concurrently, oxythiamine treatment increases the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2).[5] In vivo studies in mice implanted with LLC cells showed that oxythiamine supplementation lowered the number and area of lung tumors and inhibited the expression of MMP-2 and MMP-9 in the lungs.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-proliferative effects of oxythiamine.
Cell Proliferation Assay (WST-8/CCK-8)
This colorimetric assay is used to determine cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for different time points (e.g., 6, 12, 24, and 48 hours).[3]
-
Reagent Addition: Add 10 µl of WST-8 (or CCK-8) reagent to each well and incubate for 60 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells (e.g., A549) with the desired concentration of oxythiamine (e.g., 0.1 µM) for specific durations (e.g., 24 and 48 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells (e.g., A549) with various concentrations of oxythiamine (e.g., 0.1–100 µM) for defined time points (e.g., 24 to 48 hours).[3]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[3]
In Vivo Tumor Growth Inhibition Study
This protocol assesses the anti-tumor efficacy of oxythiamine in an animal model.
-
Tumor Cell Implantation: Implant cancer cells (e.g., Ehrlich's ascites tumor cells or LLC cells) into suitable mouse models (e.g., intraperitoneally or subcutaneously).[5][6]
-
Treatment Administration: Administer this compound at different dosages (e.g., 100-500 mg/kg) via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 4 days or 5 weeks).[5][6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume or by counting tumor cells in ascites fluid at regular intervals.[6]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology, protein expression). For metastasis studies, examine relevant organs (e.g., lungs) for tumor nodules.[5]
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the anti-proliferative effects of this compound.
Caption: Mechanism of Action of this compound.
Caption: Downstream Cellular Effects of Oxythiamine Treatment.
Caption: In Vitro Experimental Workflow for Assessing Oxythiamine's Effects.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative effects against a variety of cancer types through its targeted inhibition of transketolase and the subsequent disruption of the pentose phosphate pathway. The resulting induction of apoptosis, G1 cell cycle arrest, and inhibition of metastasis underscore its potential as a valuable tool in cancer research and as a candidate for further therapeutic development.
Future research should focus on elucidating the broader impact of oxythiamine on cellular signaling networks, as evidence suggests it may influence multiple pathways beyond the PPP.[3][4] Investigating its efficacy in combination with other chemotherapeutic agents, as suggested by studies with sorafenib, could reveal synergistic effects and provide new avenues for cancer treatment.[1] Furthermore, while preclinical data is promising, the progression of oxythiamine into clinical trials is a critical next step to evaluate its safety and efficacy in human patients.[9][10][11] The continued exploration of this potent transketolase inhibitor holds the promise of novel and effective strategies in the fight against cancer.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
Foundational Research on Oxythiamine and Apoptosis Induction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxythiamine (B85929) (OT), a structural analog and competitive antagonist of thiamine (B1217682) (Vitamin B1), has emerged as a compound of significant interest in oncology research. Its primary mechanism of action involves the inhibition of thiamine pyrophosphate-dependent enzymes, most notably transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). By disrupting this critical metabolic pathway, oxythiamine compromises the anabolic and antioxidant capacities of rapidly proliferating cancer cells, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. This technical guide synthesizes the foundational research on oxythiamine's role in apoptosis, detailing its mechanism, the signaling pathways involved, quantitative effects on cancer cells, and the experimental protocols used for its study.
Core Mechanism: Inhibition of Transketolase and the Pentose Phosphate Pathway
Oxythiamine exerts its biological effects by being pyrophosphorylated intracellularly to oxythiamine pyrophosphate (OTPP). OTPP then acts as a potent competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. The most critical target in the context of cancer cell metabolism is transketolase (TKT).[1]
TKT is a central enzyme in the Pentose Phosphate Pathway (PPP), a metabolic route parallel to glycolysis that is crucial for:
-
Generating NADPH: The primary cellular reductant, essential for antioxidant defense (e.g., regeneration of reduced glutathione) and reductive biosynthesis (e.g., fatty acid synthesis).[2][3]
-
Producing Ribose-5-Phosphate (R5P): The precursor for the synthesis of nucleotides and nucleic acids (RNA and DNA).[4][5]
Cancer cells often exhibit an upregulated PPP flux to meet the high demands for NADPH and R5P required for rapid proliferation and to counteract elevated oxidative stress.[3][6] By inhibiting TKT, oxythiamine effectively constrains the PPP, leading to a reduction in both NADPH and R5P.[2] This metabolic disruption is the initiating event that culminates in apoptosis.
Signaling Pathways of Oxythiamine-Induced Apoptosis
The inhibition of transketolase by oxythiamine triggers a cascade of cellular events that converge on the intrinsic (mitochondrial) pathway of apoptosis.
Increased Oxidative Stress and ROS Generation
A primary consequence of PPP inhibition is the depletion of the cellular NADPH pool.[2] NADPH is the essential cofactor for glutathione (B108866) reductase, an enzyme that maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH is a major antioxidant that neutralizes reactive oxygen species (ROS). The reduction in NADPH levels impairs the cell's ability to scavenge ROS, leading to a state of oxidative stress.[6][7] This accumulation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and acts as a key signaling event for apoptosis induction.[8][9]
Induction of the Intrinsic Apoptotic Pathway
Elevated ROS levels are a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis.[8][10] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid, Puma) members.[11][12] Oxidative stress can lead to the upregulation of pro-apoptotic BH3-only proteins, which in turn activate the effector proteins Bax and Bak.[13]
Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[14][15] MOMP is considered the "point of no return" in apoptosis. This permeabilization allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[13][16]
Caspase Activation Cascade
Once in the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a large protein complex called the apoptosome.[16] The apoptosome recruits and activates an initiator caspase, Caspase-9.[17] Activated Caspase-9 then proceeds to cleave and activate executioner caspases, primarily Caspase-3 and Caspase-7.[18][19] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[20]
Cell Cycle Arrest
In conjunction with apoptosis induction, oxythiamine treatment has been shown to cause cell cycle arrest, predominantly in the G1 phase.[4][21][22] This arrest prevents cells from entering the S phase (DNA synthesis), effectively halting proliferation. The G1 checkpoint is a critical juncture where the cell assesses its metabolic state and the presence of damage. The metabolic stress and potential DNA damage induced by oxythiamine likely activate checkpoint controls that lead to this G1 arrest, which can be a prelude to apoptosis.
Quantitative Data on Oxythiamine's Effects
The efficacy of oxythiamine varies across different cancer cell lines and is dependent on concentration and duration of exposure.
Table 1: Cytotoxicity of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | GI50 | 36 | [23] |
| HeLa | Cervical Cancer | IC50 | 47 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | - | 0, 5, 50, 500 (Dose-dependent effects observed) |[21] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition of metabolic activity.
Table 2: Apoptosis Induction by Oxythiamine in A549 Non-Small Cell Lung Cancer Cells
| Oxythiamine Conc. (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
|---|---|---|---|
| 0.1 | 24 | 15.44 | [4] |
| 0.1 | 48 | 31.45 | [4] |
| 0.1 | - | 19.35 ± 4.52 | [24] |
| 1 | - | 24.66 ± 3.24 | [24] |
| 10 | - | 28.29 ± 4.49 | [24] |
| 100 | - | 34.64 ± 6.88 |[24] |
Table 3: Effect of Oxythiamine on A549 Cell Cycle Distribution
| Treatment | Duration (h) | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
|---|---|---|---|---|
| Control | 48 | (Baseline) | (Baseline) | [4] |
| 100 µM Oxythiamine | 48 | Increase of 13.15% | Decrease of 8.13% |[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate oxythiamine-induced apoptosis. Specific parameters should be optimized for each cell line.
Cell Culture and Oxythiamine Treatment
-
Cell Seeding: Culture cancer cells (e.g., A549, HeLa, MIA PaCa-2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed cells in culture plates or flasks and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of oxythiamine (e.g., 0.1 µM to 500 µM) or a vehicle control (e.g., PBS).[25]
-
Incubation: Incubate the cells for specified time periods (e.g., 6, 12, 24, 48 hours) before harvesting for downstream analysis.[25]
Cell Viability Assay (CCK-8 or MTT)
-
Procedure: Seed cells in a 96-well plate and treat with oxythiamine as described above.
-
Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, subsequently add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]
-
Cell Collection: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[27]
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[27]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[27]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
-
Cell Collection: Harvest ~1x10⁶ treated cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Foundational research has firmly established oxythiamine as an inducer of apoptosis in cancer cells through the targeted inhibition of transketolase. By disrupting the Pentose Phosphate Pathway, oxythiamine creates a state of metabolic crisis, characterized by depleted biosynthetic precursors and heightened oxidative stress, which collectively trigger the mitochondrial apoptotic cascade. The dose- and time-dependent effects observed across various cancer types underscore the potential of targeting metabolic vulnerabilities in oncology.
Future research should focus on enhancing the therapeutic index of TKT inhibitors, potentially through combination therapies that exploit other metabolic weaknesses or by developing novel drug delivery systems. A deeper proteomic and metabolomic understanding of the cellular response to oxythiamine will further illuminate the intricate signaling networks involved and may reveal new biomarkers for predicting treatment response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mayo.edu [mayo.edu]
- 15. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopolymers.org.ua [biopolymers.org.ua]
- 21. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcancer.org [jcancer.org]
- 25. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
Unveiling the Molecular Sabotage: Oxythiamine's Competitive Inhibition of Thiamine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery and characterization of oxythiamine (B85929) as a potent competitive inhibitor of thiamine (B1217682), the essential vitamin B1. By delving into the molecular mechanisms of action, experimental methodologies, and the resulting impact on cellular metabolism, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug development. Oxythiamine's ability to selectively disrupt thiamine-dependent pathways has established it as an invaluable tool in metabolic research and a potential therapeutic agent in various disease contexts, including cancer.
The Molecular Basis of Inhibition: A Tale of Two Molecules
Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of vital enzymes that govern central carbon metabolism. Oxythiamine, a structural analog of thiamine, exerts its inhibitory effects through a process of molecular mimicry and subsequent metabolic sabotage.
Structural Deception: Oxythiamine's structure closely resembles that of thiamine, with a critical substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring. This subtle alteration is the key to its antagonistic function. Due to this structural similarity, oxythiamine is recognized by the same cellular machinery that processes thiamine.
Bioactivation to a Potent Inhibitor: In vivo, oxythiamine is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP). This conversion is a crucial step in its mechanism of action.
Competitive Inhibition at the Active Site: OTPP then competes directly with TPP for the cofactor binding sites on thiamine-dependent enzymes. While OTPP can bind to these enzymes, the substitution on the pyrimidine ring renders it catalytically inert. It cannot perform the essential electron delocalization functions that TPP carries out, effectively blocking the enzyme's catalytic cycle. This competitive inhibition leads to a functional thiamine deficiency at the cellular level, even in the presence of adequate thiamine.
Key Enzymatic Targets of Oxythiamine
Oxythiamine's inhibitory action disrupts several critical metabolic pathways by targeting key thiamine-dependent enzymes.
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), TKT is responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key cellular reductant. Inhibition of TKT by OTPP is a primary mechanism of oxythiamine's cytotoxic effects, particularly in rapidly proliferating cancer cells.[1]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This mitochondrial enzyme complex plays a pivotal role in cellular respiration by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. Oxythiamine-mediated inhibition of PDHC disrupts cellular energy production.[2]
-
α-Ketoglutarate Dehydrogenase Complex (OGDHC): Another crucial mitochondrial enzyme complex, OGDHC is a rate-limiting step in the citric acid cycle. Its inhibition by OTPP further compromises cellular energy metabolism.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme is essential for the catabolism of branched-chain amino acids. While less studied in the context of oxythiamine, its thiamine dependency makes it a potential target.
Quantitative Analysis of Oxythiamine's Inhibitory Potency
The efficacy of oxythiamine as a competitive inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary depending on the target enzyme and the experimental conditions.
| Enzyme Target | Organism/Tissue | Inhibitor | Ki Value (µM) | IC50 Value (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | OTPP | 0.07 | - | [2] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | 0.025 | - | [3] |
| Transketolase (TKT) | Rat Liver | OTPP | - | 0.2 | [4] |
| Transketolase (TKT) | Yeast | OTPP | - | ~0.03 | [4] |
| Lewis Lung Carcinoma Cells | Murine | Oxythiamine | - | 8.75 (migration) | |
| Pancreatic Cancer Cells (MIA PaCa-2) | Human | Oxythiamine | - | 14.95 | |
| Non-small Cell Lung Carcinoma (A549) | Human | Oxythiamine | - | >100 (48h) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize oxythiamine as a competitive inhibitor.
Synthesis of Oxythiamine Pyrophosphate (OTPP)
A detailed, step-by-step protocol for the chemical synthesis of OTPP is crucial for in vitro enzyme kinetic studies.
Materials:
-
Oxythiamine hydrochloride
-
Phosphorus oxychloride (POCl3)
-
Triethyl phosphate
-
Sodium bicarbonate (NaHCO3)
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
-
Ammonium (B1175870) bicarbonate buffer
-
Lyophilizer
Procedure:
-
Phosphorylation: Dissolve oxythiamine hydrochloride in triethyl phosphate. Cool the solution in an ice bath. Add phosphorus oxychloride dropwise with constant stirring. Allow the reaction to proceed at room temperature for several hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly add sodium bicarbonate to neutralize the acidic solution until the effervescence ceases.
-
Purification:
-
Load the crude OTPP solution onto a DEAE-Sephadex anion exchange column pre-equilibrated with a low concentration of ammonium bicarbonate buffer (e.g., 0.1 M).
-
Wash the column with the equilibration buffer to remove unreacted oxythiamine and other byproducts.
-
Elute the OTPP using a linear gradient of ammonium bicarbonate buffer (e.g., 0.1 M to 1.0 M).
-
Collect fractions and monitor the absorbance at 270 nm to identify the OTPP-containing fractions.
-
-
Desalting and Lyophilization: Pool the OTPP fractions and remove the ammonium bicarbonate buffer by repeated lyophilization.
-
Characterization: Confirm the identity and purity of the synthesized OTPP using techniques such as 1H NMR, 31P NMR, and mass spectrometry.[5]
Enzyme Kinetic Assays: Determining the Inhibition Constant (Ki)
This protocol outlines a general spectrophotometric method for determining the Ki of OTPP for a thiamine-dependent enzyme, such as the pyruvate dehydrogenase complex (PDHC).
Materials:
-
Purified PDHC enzyme
-
Thiamine pyrophosphate (TPP) solutions of varying concentrations
-
Oxythiamine pyrophosphate (OTPP) solutions of varying concentrations
-
Pyruvate (substrate)
-
NAD+ (cofactor)
-
Coenzyme A (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Setup: In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, pyruvate, NAD+, and Coenzyme A.
-
Inhibitor and Cofactor Addition: Add varying concentrations of TPP and OTPP to the wells. Include control wells with no OTPP.
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of the purified PDHC enzyme to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record the initial reaction velocities (V0) for each condition.
-
Data Analysis:
-
Plot the initial velocities against the TPP concentration for each OTPP concentration.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[TPP]).
-
The resulting plots for a competitive inhibitor will show a series of lines with a common y-intercept but different x-intercepts and slopes.
-
Determine the apparent Km (Km,app) from the x-intercept of each line in the presence of the inhibitor.
-
The Ki can be calculated from the equation: Km,app = Km (1 + [I]/Ki) , where [I] is the concentration of the inhibitor (OTPP). Alternatively, a Dixon plot can be used.[3][6]
-
In Vivo Induction of Thiamine Deficiency with Oxythiamine
This protocol describes a method for inducing a thiamine-deficient state in a rodent model using oxythiamine.
Materials:
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Thiamine-deficient diet
-
Oxythiamine solution for injection (sterile saline)
-
Erythrocyte transketolase activity assay kit
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week with a standard diet and water ad libitum.
-
Induction of Deficiency:
-
Switch the animals to a thiamine-deficient diet.
-
Administer daily intraperitoneal (i.p.) injections of oxythiamine. A typical dose is 0.5 µmol/100 g body weight every 12 hours.[2]
-
-
Monitoring: Monitor the animals daily for signs of thiamine deficiency, such as weight loss, ataxia, and lethargy.
-
Confirmation of Deficiency: After a predetermined period (e.g., 10-14 days), collect blood samples to measure erythrocyte transketolase activity. A significant decrease in basal transketolase activity or a high TPP effect (the percentage increase in activity upon addition of exogenous TPP) confirms a thiamine-deficient state.[7]
Assessment of Apoptosis in Oxythiamine-Treated Cancer Cells
This protocol details the use of Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis in cancer cells treated with oxythiamine.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium
-
Oxythiamine solutions of varying concentrations
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of oxythiamine for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by oxythiamine.
Visualizing the Molecular Sabotage: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by oxythiamine and a typical experimental workflow for its characterization.
Caption: Bioactivation and competitive inhibition mechanism of oxythiamine.
Caption: Inhibition of the Pentose Phosphate Pathway by oxythiamine.
Caption: Proposed signaling cascade for oxythiamine-induced apoptosis.
Caption: A typical experimental workflow for characterizing oxythiamine.
Conclusion
The discovery of oxythiamine as a competitive inhibitor of thiamine has provided a powerful tool for dissecting the complexities of cellular metabolism. Its ability to be bioactivated into the potent inhibitor OTPP, which then competitively antagonizes TPP at the active sites of crucial enzymes, underscores a sophisticated mechanism of molecular sabotage. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of thiamine-dependent pathways in health and disease. As our understanding of the intricate signaling cascades affected by oxythiamine continues to grow, so too will its potential as a targeted therapeutic agent in oncology and other fields. This technical guide serves as a roadmap for future investigations into this fascinating and impactful molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. litfl.com [litfl.com]
The Principles and Protocols of Utilizing Oxythiamine for Enzyme Kinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929), a potent antagonist of thiamine (B1217682) (Vitamin B1), serves as a critical tool in the field of enzyme kinetics, particularly for the study of thiamine pyrophosphate (TPP)-dependent enzymes. Upon cellular uptake, oxythiamine is phosphorylated to oxythiamine pyrophosphate (OTPP), which acts as a competitive inhibitor of TPP, binding to the active sites of TPP-dependent enzymes and impeding their catalytic function. This guide provides a comprehensive overview of the fundamental principles of using oxythiamine in enzyme kinetic studies. It details its mechanism of action, summarizes key kinetic data, and provides detailed experimental protocols for its application in studying enzymes such as transketolase, pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (OGDC). Furthermore, this document illustrates the broader implications of oxythiamine-induced enzyme inhibition on metabolic and signaling pathways, making it an invaluable resource for researchers in basic science and drug development.
Introduction: Oxythiamine as a Thiamine Antagonist
Oxythiamine is a structural analog of thiamine, differing by the substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring.[1] This seemingly minor modification has profound biological consequences. Inside the cell, oxythiamine is recognized by thiamine pyrophosphokinase, the same enzyme that phosphorylates thiamine, leading to the formation of oxythiamine pyrophosphate (OTPP).[2][3] OTPP then acts as a competitive inhibitor for TPP-dependent enzymes.[3][4] These enzymes play crucial roles in carbohydrate and amino acid metabolism.
The inhibitory effect of OTPP stems from its ability to bind to the TPP-binding site of enzymes, but its altered electronic properties prevent it from facilitating the key catalytic steps that TPP mediates, such as the stabilization of carbanionic intermediates.[3] This leads to a functional blockade of critical metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle.
Mechanism of Action of Oxythiamine
The central principle behind using oxythiamine in enzyme kinetics is its action as a competitive inhibitor. This section details the molecular steps involved in this inhibition.
Cellular Uptake and Activation
Oxythiamine enters cells using the same transport mechanisms as thiamine. Once inside, it is converted to its active form, OTPP, by the enzyme thiamine pyrophosphokinase.
Competitive Inhibition of TPP-Dependent Enzymes
OTPP structurally mimics TPP and competes for the same binding site on TPP-dependent enzymes. In competitive inhibition, the inhibitor (OTPP) binds reversibly to the enzyme's active site, preventing the substrate (in this case, the enzyme's natural substrate and the cofactor TPP) from binding. This increases the apparent Michaelis constant (Km) for TPP, while the maximum velocity (Vmax) of the reaction remains unchanged, provided the substrate concentration is high enough to outcompete the inhibitor.
Key TPP-Dependent Enzymes Targeted by Oxythiamine
Oxythiamine has been successfully used to study the kinetics of several vital TPP-dependent enzymes.
Transketolase (TKT)
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis.[3] Inhibition of TKT by oxythiamine can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[3][5]
Pyruvate Dehydrogenase Complex (PDHC)
The PDHC links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[6] Oxythiamine-derived OTPP is a potent competitive inhibitor of PDHC.[4][7]
α-Ketoglutarate Dehydrogenase Complex (OGDHC)
OGDHC is a critical enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. While some studies show OGDHC is resistant to oxythiamine in vivo[7], others indicate inhibition by OTPP in vitro.[8]
Quantitative Data on Oxythiamine Inhibition
The following tables summarize key kinetic parameters for the inhibition of various TPP-dependent enzymes by oxythiamine pyrophosphate (OTPP).
Table 1: Inhibition Constants (Ki) and Michaelis Constants (Km) for TPP
| Enzyme | Organism/Tissue | Km (TPP) (µM) | Ki (OTPP) (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.06 | 0.025 | [4][9][10] |
| Pyruvate Dehydrogenase Complex (PDC) | Yeast | 23 | 20 | [8] |
| Transketolase | Rat Liver | - | 0.2 | [1] |
| Transketolase | Yeast | - | ~0.03 | [1] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | - | 6.7 (with Mg2+) | ~30 | [8] |
Table 2: Half Maximal Inhibitory Concentration (IC50) and Growth Inhibition (GI50) Values of Oxythiamine
| Cell Line | Parameter | Value (µM) | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | IC50 (Cell Viability) | 14.95 | [11] |
| Lewis Lung Carcinoma (LLC) | IC50 (Invasion and Migration) | 8.75 | [11] |
| HeLa (Cervical Cancer) | GI50 | 36 | [1][12] |
| HeLa (Cervical Cancer) | IC50 | 51 | [1] |
Experimental Protocols
This section provides generalized protocols for studying enzyme kinetics using oxythiamine. Specific concentrations and conditions should be optimized for each enzyme and experimental setup.
Preparation of Reagents
-
Enzyme Preparation: Purify the TPP-dependent enzyme of interest from a suitable source (e.g., tissue homogenate, recombinant expression system). The purity of the enzyme should be assessed (e.g., by SDS-PAGE).
-
Oxythiamine Solution: Prepare a stock solution of oxythiamine hydrochloride in a suitable buffer (e.g., phosphate buffer, Tris-HCl) and store at -20°C.
-
Thiamine Pyrophosphate (TPP) Solution: Prepare a stock solution of TPP in the same buffer and store at -20°C.
-
Substrate(s) Solution: Prepare stock solutions of the enzyme's specific substrate(s) in the appropriate buffer.
-
Assay Buffer: Prepare the buffer in which the enzyme assay will be conducted. The pH and ionic strength should be optimized for the specific enzyme.
In Vitro Enzyme Assay Protocol
This protocol is designed to determine the inhibitory effect of oxythiamine on a purified TPP-dependent enzyme.
Detailed Steps:
-
Reaction Mixture Preparation: In a series of microcentrifuge tubes or a microplate, prepare the reaction mixtures containing the assay buffer, a fixed concentration of the purified enzyme, and varying concentrations of OTPP. Include a control with no OTPP.
-
Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s) and varying concentrations of TPP.
-
Monitoring the Reaction: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence of a substrate or product over time using a spectrophotometer or fluorometer.
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay at several fixed concentrations of OTPP while varying the concentration of TPP.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[TPP]). For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the Lineweaver-Burk plot or by using non-linear regression analysis to fit the data to the competitive inhibition equation.
-
Impact on Cellular Pathways and Drug Development
The inhibition of TPP-dependent enzymes by oxythiamine has significant downstream effects on cellular metabolism and signaling, which are of great interest to researchers and drug developers.
Disruption of Central Carbon Metabolism
By inhibiting PDHC and OGDHC, oxythiamine disrupts the Krebs cycle, leading to decreased ATP production. Inhibition of TKT in the pentose phosphate pathway reduces the synthesis of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, a critical component of nucleotides.[5]
Implications for Drug Development
The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) and the pentose phosphate pathway for proliferation makes TPP-dependent enzymes attractive targets for anticancer drugs.[5] Oxythiamine and its derivatives are being investigated as potential cytostatic and anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][11]
Conclusion
Oxythiamine is a powerful and well-characterized tool for the study of TPP-dependent enzyme kinetics. Its mechanism as a competitive inhibitor, following intracellular phosphorylation, allows for the detailed investigation of the roles of these enzymes in metabolic pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating enzyme mechanisms and exploring novel therapeutic strategies targeting thiamine metabolism. The ability to selectively inhibit key metabolic enzymes with oxythiamine continues to provide valuable insights into cellular physiology and disease.
References
- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxythiamine Chloride Hydrochloride in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a thiamine (B1217682) antagonist, serves as a potent inhibitor of transketolase (TK), a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] By targeting this key metabolic pathway, oxythiamine disrupts the synthesis of ribose-5-phosphate (B1218738), a vital precursor for nucleic acids, and NADPH, which is essential for antioxidant defense and reductive biosynthesis.[3][4] This mechanism makes oxythiamine a valuable tool for investigating the role of metabolic reprogramming in cancer and as a potential anti-cancer agent. It has been shown to suppress cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3][5]
These application notes provide detailed protocols for utilizing oxythiamine chloride hydrochloride in cancer cell culture, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Oxythiamine acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active cofactor for transketolase.[6][7] Within the cell, oxythiamine is pyrophosphorylated to oxythiamine pyrophosphate (OTPP), which then binds to TPP-dependent enzymes like transketolase, inhibiting their function.[6] The inhibition of transketolase blocks the non-oxidative PPP, leading to a reduction in the production of ribose-5-phosphate and NADPH.[3][4] The depletion of these crucial molecules hampers DNA and RNA synthesis and increases oxidative stress, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[5][8]
Data Presentation
The following table summarizes the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Citation |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability | 0-40 µM | 2 days | IC50: 14.95 µM | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Apoptosis Induction | 0.5 µM | - | Inhibition of ribose synthesis, decreased RNA and DNA synthesis. | [9] |
| A549 | Non-Small Cell Lung Cancer | Cell Proliferation | 0.1-100 µM | 6-48 h | Dose and time-dependent inhibition of proliferation. | [1][3] |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Induction | 0.1-100 µM | 24 h | Induction of apoptosis. | [1][3] |
| A549 | Non-Small Cell Lung Cancer | Cell Cycle Arrest | 0.1-100 µM | 24-48 h | G1 phase arrest. | [3] |
| HeLa | Cervical Cancer | Cell Growth | 36 µM | - | GI50: 36 µM | [7][10] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Invasion and Migration | 0-20 µM | - | IC50: 8.75 µM | [1][11] |
| Colon Carcinoma | Colon Cancer | Cell Viability | - | - | Decreased cell viability. | [6] |
| Ehrlich's Ascites Tumor | Murine Adenocarcinoma | Tumor Growth (in vivo) | 300-500 mg/kg | 4 days | 43-84% inhibition of tumor growth. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of oxythiamine on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Materials:
-
This compound (dissolved in sterile PBS or culture medium)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of oxythiamine in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[1][3]
-
Include a vehicle control (the solvent used to dissolve oxythiamine, e.g., PBS) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of oxythiamine or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[13]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting or placing the plate on a shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by oxythiamine using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[14][15][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Protocol 3: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in oxythiamine-treated cancer cells using propidium iodide (PI) staining and flow cytometry.[3]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with oxythiamine as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. caymanchem.com [caymanchem.com]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stable Solutions of Oxythiamine Chloride Hydrochloride for Preclinical Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxythiamine (B85929) chloride hydrochloride is a potent thiamine (B1217682) antagonist and a competitive inhibitor of the enzyme transketolase (TK), a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Its ability to disrupt cancer cell metabolism makes it a valuable tool in oncology research.[3][4] Proper preparation and storage of oxythiamine solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of stable oxythiamine chloride hydrochloride solutions for both in vitro and in vivo applications, along with solubility and stability data.
Introduction to this compound
Oxythiamine, an analog of thiamine (Vitamin B1), exerts its biological effects by being converted into oxythiamine pyrophosphate (OTPP), which then inhibits transketolase.[3] This inhibition blocks the non-oxidative branch of the pentose phosphate pathway, leading to a reduction in the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides and nucleic acids.[3][5] Consequently, this disruption can induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest for anticancer therapy development.[1][6]
Physicochemical Properties and Solubility
This compound is a white to off-white solid that is hygroscopic.[7] Careful handling and storage are necessary to maintain its integrity.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (187.73 mM) | Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2][8] |
| Water | 68 mg/mL | - |
| PBS (pH 7.2) | 10 mg/mL | -[3] |
| Ethanol | 11 mg/mL | -[2] |
| Methanol | Slightly soluble | Heating may be required.[7] |
Experimental Protocols
Preparation of a 50 mM Stock Solution in DMSO (in vitro use)
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to minimize moisture absorption.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 16.91 mg of this compound (Molecular Weight: 338.25 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the stability section.
Preparation of a Working Solution for in vivo Administration
For in vivo studies, it is often necessary to prepare a formulation that is biocompatible and suitable for the chosen route of administration (e.g., intraperitoneal injection). The following is an example of a common vehicle for such experiments.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the other solvents sequentially, mixing thoroughly after each addition. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.58 mg/mL working solution:
-
Start with 100 µL of a 25.8 mg/mL DMSO stock of oxythiamine.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
It is recommended to prepare this working solution fresh on the day of use.[8] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
Stability and Storage
Proper storage is crucial to maintain the activity of this compound solutions.
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep tightly sealed and protected from moisture.[2][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[1][8] | |
| In vivo working solution | Room Temperature | Use on the same day | It is recommended to prepare fresh for each experiment.[8] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of Oxythiamine
Oxythiamine acts as a competitive inhibitor of transketolase in the pentose phosphate pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of Oxythiamine Action.
Experimental Workflow for Solution Preparation and Use
The following diagram outlines the general workflow from receiving the compound to its use in experiments.
Caption: Workflow for Oxythiamine Solution Preparation.
Safety Precautions
While not classified as a hazardous substance, standard laboratory safety practices should be followed when handling this compound.[9] This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. In case of contact with skin or eyes, rinse thoroughly with water.[9] If inhaled, move to fresh air.[9] For more detailed information, refer to the Material Safety Data Sheet (MSDS).[9][10]
Conclusion
The protocols and data presented here provide a comprehensive guide for the preparation and storage of stable this compound solutions for research purposes. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes in the investigation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OXYTHIAMINE HYDROCHLORIDE CAS#: 614-05-1 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Administration of Oxythiamine Chloride Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), serves as a potent thiamine antagonist.[1] Its utility in preclinical research stems from its ability to induce a state of functional thiamine deficiency, thereby allowing for the investigation of thiamine-dependent metabolic pathways and their role in various physiological and pathological processes. In vivo, oxythiamine is converted to its active form, oxythiamine pyrophosphate (OTP), which competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes.[2][3] This inhibitory action primarily targets key enzymes in carbohydrate metabolism, most notably transketolase (TKT) in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the pyruvate (B1213749) dehydrogenase (PDH) complex.[3][4] The disruption of these pathways has significant implications for cellular processes such as nucleotide synthesis, redox balance, and energy metabolism, making oxythiamine a valuable tool in cancer biology and metabolic research.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of oxythiamine chloride hydrochloride in animal models, with a focus on cancer research applications.
Data Presentation
Table 1: Summary of In Vivo this compound Administration in Murine Cancer Models
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference(s) |
| Ehrlich's ascites tumor hosting mice | Ehrlich murine spontaneous adenocarcinoma | 100-500 mg/kg | Intraperitoneal (i.p.) | 4 days | Dose-dependent tumor growth inhibition (43% at 300 mg/kg, 84% at 500 mg/kg).[6][7] Induced G1 phase cell cycle arrest and apoptosis.[2] | [2][6][7] |
| C57BL/6 mice with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg | Daily supplementation | 5 weeks | Attenuated tumor cell metastasis.[8] Decreased plasma MMP-2 activity.[8] | [8] |
| SMMC mouse xenograft model | Not specified | Not specified | Not specified | Not specified | Reduced tumor growth in combination with sorafenib.[2] | [2] |
Table 2: Effects of Oxythiamine on Thiamine-Dependent Enzymes in Rats
| Animal Model | Dosage | Administration Route | Frequency & Duration | Enzyme(s) Affected | Key Findings | Reference(s) |
| Rats | 0.5 µmol/100 g body weight | Parenteral | Every 12 hours for up to 20 injections | Transketolase (TKT), Pyruvate Dehydrogenase (PDC), 2-Oxoglutarate Dehydrogenase Complex (OGDC) | Decreased TKT and PDC activity.[3][4] OGDC activity was resistant to oxythiamine.[3][4] | [3][4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Oxythiamine
Caption: Mechanism of Oxythiamine Action.
Experimental Workflow: In Vivo Anticancer Efficacy Assessment
Caption: Workflow for In Vivo Anticancer Studies.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration and volume: Based on the experimental design (e.g., 500 mg/kg for a 25g mouse with an injection volume of 100 µL), calculate the total amount of oxythiamine and PBS needed.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution: Aseptically add the calculated volume of sterile PBS (pH 7.2) to the powder. This compound is soluble in PBS at concentrations up to 10 mg/mL.[2]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use.[7] It is recommended to prepare fresh solutions for in vivo experiments.[7]
Protocol 2: Subcutaneous Tumor Model and Oxythiamine Administration in Mice
Materials:
-
Tumor cells (e.g., Lewis Lung Carcinoma)
-
6-8 week old mice (e.g., C57BL/6)
-
Prepared sterile oxythiamine solution (Protocol 1)
-
Sterile PBS (vehicle control)
-
Insulin syringes with 27-30G needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal shaver
Procedure:
-
Tumor Cell Preparation: Culture tumor cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1) at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.[9]
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Shave the flank area.
-
Inject 100 µL of the cell suspension subcutaneously into the flank.[4]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable (typically 5-10 days).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[3]
-
-
Oxythiamine Administration:
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer oxythiamine solution via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 500 mg/kg, daily).[8]
-
Administer the vehicle (e.g., PBS) to the control group following the same schedule.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined humane endpoint (e.g., 1.5-2.0 cm in diameter).[10]
-
Euthanize the mice and collect primary tumors, lungs (for metastasis assessment), and other relevant tissues.
-
Blood samples can also be collected for analysis of plasma components.
-
Protocol 3: Assessment of Transketolase Activity in Tissue Homogenates
Materials:
-
Collected tissue samples (e.g., tumor, liver)
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Centrifuge
-
Spectrophotometer
-
Transketolase activity assay kit (commercial kits are available and recommended for standardized results) or individual reagents (ribose-5-phosphate, NAD(P)H, and coupling enzymes).
Procedure:
-
Tissue Homogenization:
-
On ice, homogenize a known weight of tissue in a specified volume of cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[11]
-
Collect the supernatant (cytosolic fraction) for the assay.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay).
-
Transketolase Activity Assay:
-
Follow the protocol provided with the commercial assay kit. Typically, this involves adding the tissue lysate to a reaction mixture containing the necessary substrates and cofactors.
-
The activity is often measured by monitoring the rate of NADH or NADPH oxidation at 340 nm using a spectrophotometer.[12]
-
-
Data Analysis:
-
Calculate the transketolase activity and normalize it to the protein concentration of the sample.
-
Compare the enzyme activity between the oxythiamine-treated and control groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating thiamine-dependent metabolic pathways in vivo. The protocols outlined above provide a framework for its use in preclinical cancer models, from solution preparation to the assessment of its effects on tumor growth and enzyme activity. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound (Hydrthis compound) | 转酮酶抑制剂 | CAS 614-05-1 | 美国InvivoChem [invivochem.cn]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. animalcare.jhu.edu [animalcare.jhu.edu]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Oxythiamine Chloride Hydrochloride in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a thiamine (B1217682) antagonist, is a potent inhibitor of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] By blocking the non-oxidative branch of the PPP, oxythiamine disrupts the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides, and NADPH, a key molecule for antioxidant defense and reductive biosynthesis.[4] This metabolic disruption can lead to increased oxidative stress, cell cycle arrest, and apoptosis in cancer cells, making oxythiamine a promising agent for combination cancer therapy.[5]
These application notes provide a comprehensive overview of the use of oxythiamine in combination with standard chemotherapy drugs. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of these combinations.
Mechanism of Action: Synergistic Potential
The primary mechanism of action of oxythiamine is the inhibition of transketolase.[1][2] Cancer cells often exhibit a high rate of glucose metabolism, known as the Warburg effect, and are heavily reliant on the PPP for the building blocks of rapid proliferation and to counteract the high levels of oxidative stress associated with their metabolic state.[4] By inhibiting TKT, oxythiamine exacerbates this metabolic vulnerability.
When combined with chemotherapy drugs such as cisplatin, paclitaxel, and doxorubicin, oxythiamine can potentiate their cytotoxic effects through several mechanisms:
-
Increased Oxidative Stress: Many chemotherapy drugs induce apoptosis through the generation of reactive oxygen species (ROS). Oxythiamine, by inhibiting NADPH production via the PPP, compromises the cancer cell's antioxidant capacity, leading to an accumulation of ROS and enhanced chemosensitivity.[4]
-
Inhibition of DNA Repair: The building blocks for DNA synthesis and repair are produced in part through the PPP. By limiting the availability of these precursors, oxythiamine may impair the ability of cancer cells to repair the DNA damage induced by genotoxic chemotherapeutics like cisplatin.
-
Cell Cycle Arrest: Oxythiamine has been shown to induce G1 phase cell cycle arrest. This can synchronize the cancer cell population, potentially making them more susceptible to the effects of cell cycle-specific chemotherapy agents.
Signaling Pathway of Oxythiamine Action
Caption: Mechanism of Oxythiamine-induced cancer cell death and synergy with chemotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on oxythiamine, both as a single agent and in combination with other anti-cancer drugs.
Table 1: In Vitro Cytotoxicity of Oxythiamine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | [1] |
| A549 | Non-Small Cell Lung Cancer | ~10-100 (dose and time-dependent) | [6] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (for invasion and migration) | [7] |
| HeLa | Cervical Cancer | 36 (GI50) | [5] |
Table 2: In Vivo Efficacy of Oxythiamine
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Ehrlich's ascites tumor mice | Ascites Tumor | 300-500 mg/kg | 43-84% tumor growth inhibition | [1] |
| C57BL/6 mice with LLC cells | Lung Cancer | 250-500 mg/kg/day | Attenuated tumor cell metastasis | [7] |
| SMMC mouse xenograft model | Hepatocellular Carcinoma | Not specified | Reduced tumor growth (in combination with sorafenib) | [8] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining oxythiamine with a chemotherapy drug on cancer cell viability.
1. Cell Viability Assay (MTT/XTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Oxythiamine chloride hydrochloride
-
Chemotherapy drug (e.g., Cisplatin, Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of oxythiamine and the chemotherapy drug in an appropriate solvent (e.g., DMSO, water).
-
Treatment:
-
Single Agent: Treat cells with serial dilutions of oxythiamine and the chemotherapy drug individually to determine the IC50 of each.
-
Combination: Treat cells with a matrix of concentrations of both drugs. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., IC50 of Drug A : IC50 of Drug B).
-
-
Incubation: Incubate the treated cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the tetrazolium salt.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for the single agents and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Experimental Workflow for In Vitro Synergy Assessment
Caption: A streamlined workflow for assessing the synergistic effects of drug combinations in vitro.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with oxythiamine, the chemotherapy drug, or the combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.
-
Incubation: Incubate the cells for a suitable time to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
3. Western Blot Analysis for Apoptosis Markers
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the apoptosis markers of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels.
-
Logical Relationship of In Vitro Experiments
Caption: A logical flow diagram illustrating the progression of in vitro experiments.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of oxythiamine in combination with a chemotherapy drug in a tumor xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
This compound
-
Chemotherapy drug
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Oxythiamine alone, Chemotherapy drug alone, Combination).
-
Treatment: Administer the drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth rates between the different treatment groups.
-
Tumor tissues can be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
-
Conclusion
The combination of oxythiamine with conventional chemotherapy presents a promising strategy to enhance anti-cancer efficacy by targeting the metabolic vulnerabilities of cancer cells. The protocols outlined in these application notes provide a framework for the systematic evaluation of this therapeutic approach. Further research is warranted to explore the full potential of oxythiamine in combination therapy for various cancer types.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 7. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for Transketolase Activity Assay Using Oxythiamine Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This function is vital for the production of NADPH, a key reductant in anabolic processes and antioxidant defense, and for the synthesis of pentose sugars, the building blocks of nucleotides and nucleic acids.[1] Given its central role in metabolism, TKT is a significant target for drug development, particularly in oncology, as many cancer cells exhibit upregulated glucose metabolism.[2]
Oxythiamine (B85929) chloride hydrochloride is a salt form of oxythiamine, a potent antagonist of thiamine (B1217682) (Vitamin B1).[3] Oxythiamine itself is a prodrug that, within the cell, is converted by thiamine pyrophosphokinase to oxythiamine pyrophosphate (OTPP).[4] OTPP is a competitive inhibitor of thiamine pyrophosphate (TPP), the essential cofactor for transketolase activity.[5] By inhibiting TKT, oxythiamine disrupts the PPP, leading to reduced production of ribose and NADPH, which can suppress cancer cell proliferation and induce apoptosis.[2] These application notes provide detailed protocols for assessing transketolase activity and its inhibition by oxythiamine chloride hydrochloride.
Mechanism of Action of Oxythiamine
Oxythiamine acts as a competitive inhibitor of transketolase after its intracellular conversion to oxythiamine pyrophosphate (OTPP). This process is depicted in the following pathway:
Caption: Intracellular conversion of Oxythiamine and inhibition of Transketolase.
Quantitative Data Summary
The inhibitory potency of oxythiamine and its active form, oxythiamine pyrophosphate (OTPP), against transketolase has been determined in various systems. The following table summarizes key quantitative data for easy comparison.
| Compound | Parameter | Value | Enzyme Source/Cell Line | Reference(s) |
| Oxythiamine Pyrophosphate | Ki | 30 nM | Thiamine Pyrophosphate | [5] |
| Oxythiamine Pyrophosphate | Ki | 0.025 µM | Porcine Heart PDHC | [6][7] |
| Oxythiamine Pyrophosphate | IC50 | ~0.03 µM | Yeast Transketolase | [5][8] |
| Oxythiamine Pyrophosphate | IC50 | 0.02 - 0.2 µM | Rat Liver Transketolase | [5][8] |
| Oxythiamine | IC50 | 14.95 µM | MIA PaCa-2 cells | [2] |
Experimental Protocols
Two primary methods for assaying transketolase activity are detailed below: a spectrophotometric method based on NADH oxidation and a more sensitive fluorometric assay.
Protocol 1: Spectrophotometric Transketolase Activity Assay
This protocol is adapted from the erythrocyte transketolase activity (ETKAC) assay and measures the rate of NADH oxidation at 340 nm.[9][10][11] The reaction is coupled, where the product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH.
Materials and Reagents:
-
Tris-HCl buffer (pH 7.6)
-
Ribose-5-phosphate (R5P)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Transketolase enzyme (purified or from cell/tissue lysate)
-
This compound solution (for inhibition studies)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure:
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Tris-HCl buffer, R5P, TPP, NADH, TPI, and GDH at their final desired concentrations.
-
Prepare Enzyme and Inhibitor: Prepare dilutions of the transketolase enzyme in Tris-HCl buffer. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature. A control with no inhibitor should be included.
-
Initiate the Reaction: Add the enzyme (or enzyme-inhibitor mixture) to the wells of the microplate containing the reagent master mix to start the reaction.
-
Measure Absorbance: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Calculate Activity: The rate of NADH oxidation is proportional to the transketolase activity. Calculate the change in absorbance per minute (ΔA/min). The transketolase activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
Protocol 2: Fluorometric Transketolase Activity Assay
This protocol utilizes a fluorometric kit (e.g., Sigma-Aldrich MAK420, Abcam ab273310) which offers higher sensitivity.[12][13] In this assay, the product of the transketolase reaction is enzymatically converted to a product that reacts with a probe to generate a fluorescent signal (e.g., Ex/Em = 535/587 nm).
Materials and Reagents:
-
Transketolase Activity Assay Kit (containing assay buffer, substrate mix, developer, and a fluorescent probe)
-
Transketolase enzyme (purified or from cell/tissue lysate)
-
This compound solution
-
96-well black microplate with a clear bottom
-
Microplate fluorometer
Assay Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Sample and Inhibitor Preparation: Prepare dilutions of the transketolase enzyme in the provided assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of this compound. Include a no-inhibitor control.
-
Reaction Setup: Add the enzyme (or enzyme-inhibitor mixture) and the substrate mix to the wells of the black microplate.
-
Initiate Reaction and Measurement: Add the developer and probe mixture to each well to start the reaction. Immediately begin measuring the fluorescence intensity in kinetic mode at the recommended wavelengths (e.g., Ex/Em = 535/587 nm) every 30-60 seconds for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of fluorescence increase (ΔRFU/min). The transketolase activity is proportional to this rate. For inhibition studies, plot the activity against the concentration of this compound to determine the IC50 value.
Experimental Workflow and Data Analysis
The general workflow for conducting a transketolase activity assay with an inhibitor is outlined below.
Caption: Workflow for Transketolase inhibition assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the role of transketolase in various biological systems and for those in the field of drug development targeting this key metabolic enzyme. The use of this compound as a specific inhibitor allows for the elucidation of TKT's function and the screening for novel therapeutic agents. The choice between the spectrophotometric and fluorometric assay will depend on the required sensitivity and available equipment. Careful execution of these protocols will yield reliable and reproducible data for advancing research in this critical area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 塩化オキシチアミン 塩酸塩 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiamine analysis [thiamine.dnr.cornell.edu]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. abcam.com [abcam.com]
- 13. Transketolase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Cell Viability Assays with Oxythiamine Chloride Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), acts as a competitive inhibitor of thiamine-dependent enzymes. Its primary mechanism of action involves the inhibition of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3][4][5][6] This inhibition disrupts cellular metabolism, particularly the synthesis of ribose for nucleic acids and NADPH for reductive biosynthesis and antioxidant defense, leading to decreased cell proliferation, cell cycle arrest, and apoptosis in various cancer cell lines.[1][7][8] These characteristics make oxythiamine a compound of interest in cancer research and drug development.
This document provides detailed application notes and protocols for assessing cell viability following treatment with oxythiamine chloride hydrochloride. The focus is on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for evaluating the cytotoxic and anti-proliferative effects of this compound.
Mechanism of Action: Inhibition of the Pentose Phosphate Pathway
Oxythiamine is a thiamine antagonist that, once inside the cell, is pyrophosphorylated to form oxythiamine pyrophosphate (OTPP). OTPP then acts as a potent competitive inhibitor of transketolase.[8] Transketolase is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway. Its inhibition by oxythiamine leads to a reduction in the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and fatty acid synthesis.[1][9] This metabolic disruption can induce a G1 phase cell cycle arrest and trigger apoptosis, thereby inhibiting cancer cell growth.[1][7][8]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the viability of various cancer cell lines.
Table 1: IC50 and GI50 Values of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | MTT | IC50 | 14.95 | [1][2] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Not Specified | IC50 (Invasion & Migration) | 8.75 | [2][10] |
| HeLa | Cervical Cancer | MTT | GI50 | 36 | [9][11] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | Proliferation Inhibition | 10 (significant decrease after 12h) | [7] |
| MDA-MB-231 | Breast Cancer | Not Specified | Cytotoxicity | 5000 (5 mM) | [8] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Dose- and Time-Dependent Effects of Oxythiamine on A549 Cell Viability
| Treatment Duration | Oxythiamine Concentration (µM) | Cell Viability Reduction (%) | Reference |
| 12 hours | 100 | 11.7 | [7] |
| 24 hours | 100 | 23.6 | [7] |
| 48 hours | 100 | 28.2 | [7] |
Experimental Protocols
This section provides a detailed protocol for the MTT assay to determine cell viability following oxythiamine treatment.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Adherent or suspension cancer cells
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest and count the cells. Ensure cell viability is >90% using a method like trypan blue exclusion.
-
Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for each cell line, typically between 1,000 and 100,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach (for adherent cells).
Day 2: Oxythiamine Treatment
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilutions should be made in the complete culture medium.
-
Perform serial dilutions of the oxythiamine stock solution to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of oxythiamine. For suspension cells, add the concentrated oxythiamine solution directly to the wells.
-
Include untreated control wells containing medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][7]
Day 4/5: MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12][13]
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of oxythiamine to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers investigating the effects of this compound on cell viability. The inhibition of transketolase by oxythiamine presents a targeted approach to disrupt cancer cell metabolism. Accurate and reproducible assessment of cell viability is critical for determining the efficacy of this and other potential therapeutic agents. The MTT assay, when performed with appropriate controls and optimization, is a robust method for this purpose.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Oxythiamine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxythiamine (B85929), a thiamine (B1217682) antagonist, functions as a competitive inhibitor of the enzyme transketolase (TKT), a pivotal component of the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] The inhibition of TKT by oxythiamine disrupts the synthesis of ribose-5-phosphate, a crucial precursor for nucleotide biosynthesis, and NADPH, a key cellular reductant.[3] This metabolic interference can precipitate a G1 phase cell cycle arrest and trigger apoptosis (programmed cell death) in cancerous cells.[2][3] Consequently, oxythiamine is a molecule of significant interest in oncological research and for the development of novel therapeutic agents.
Western blotting is a robust and extensively utilized analytical technique for the detection and quantification of specific proteins within a complex biological sample, such as a cell lysate.[4][5] This methodology is indispensable for delineating the molecular pathways of apoptosis through the analysis of the expression and activation status of key regulatory proteins. This document provides comprehensive protocols for the application of Western blot analysis to investigate the impact of oxythiamine on critical markers of apoptosis, including the Bcl-2 family of proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).
Signaling Pathway of Oxythiamine-Induced Apoptosis
The primary mechanism by which oxythiamine instigates apoptosis is through the inhibition of Transketolase (TKT). This enzymatic blockade initiates a signaling cascade that culminates in programmed cell death. The following diagram elucidates the key molecular events in this pathway.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The ensuing tables present hypothetical quantitative data derived from a Western blot experiment designed to assess the effect of oxythiamine on apoptosis markers in a human pancreatic cancer cell line (e.g., MIA PaCa-2). The cells were incubated with various concentrations of oxythiamine for 48 hours. The data are expressed as a fold change relative to the vehicle-treated control group (DMSO).
Table 1: Effect of Oxythiamine on the Expression of Bcl-2 Family Proteins
| Treatment | Bax (Pro-apoptotic) Fold Change | Bcl-2 (Anti-apoptotic) Fold Change | Bax/Bcl-2 Ratio |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Oxythiamine (50 µM) | 1.8 | 0.6 | 3.0 |
| Oxythiamine (100 µM) | 2.5 | 0.4 | 6.25 |
| Oxythiamine (200 µM) | 3.2 | 0.2 | 16.0 |
Table 2: Effect of Oxythiamine on Caspase Activation and PARP Cleavage
| Treatment | Cleaved Caspase-9 Fold Change | Cleaved Caspase-3 Fold Change | Cleaved PARP Fold Change |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Oxythiamine (50 µM) | 2.1 | 2.5 | 2.3 |
| Oxythiamine (100 µM) | 3.5 | 4.2 | 3.8 |
| Oxythiamine (200 µM) | 5.0 | 6.1 | 5.5 |
Experimental Protocols
This section furnishes a detailed methodology for the Western blot analysis of apoptosis markers in cancer cells following treatment with oxythiamine.
Materials and Reagents
-
Cell Line: Human pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Oxythiamine: Stock solution prepared in DMSO
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, freshly supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-12% gradient polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer containing 20% methanol
-
PVDF Membranes: 0.45 µm pore size
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved Caspase-9
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
The schematic below outlines the sequential steps involved in the Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed MIA PaCa-2 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Aspirate the culture medium and treat the cells with fresh medium containing various concentrations of oxythiamine (e.g., 50, 100, 200 µM) or a vehicle control (DMSO) for 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Following the treatment period, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and use a cell scraper to detach the cells.
-
Transfer the resulting cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing at 10-minute intervals.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples using the lysis buffer.
-
Prepare the protein samples for electrophoresis by adding 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into the wells of a 4-12% SDS-PAGE gel.
-
Perform electrophoresis at a constant voltage of 100-120V until the bromophenol blue dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours in a wet transfer system or according to the manufacturer's instructions for a semi-dry transfer apparatus.
-
-
Immunodetection:
-
Block non-specific binding sites on the membrane by incubating it in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer according to the manufacturer's datasheet, typically 1:1000) overnight at 4°C on a rocker.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.
-
Repeat the washing step as described in 4.3.
-
-
Detection and Analysis:
-
Prepare the ECL working solution according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of each target protein to the intensity of the corresponding loading control (β-actin).
-
Calculate the fold change in protein expression for each treatment group relative to the vehicle control.
-
Conclusion
The application notes and protocols detailed herein offer a robust framework for researchers and scientists to investigate the pro-apoptotic properties of oxythiamine. The utilization of Western blot analysis for the quantification of key apoptosis markers enables the elucidation of the molecular mechanisms through which oxythiamine induces programmed cell death in cancer cells. This information is critical for the preclinical evaluation of oxythiamine as a potential anti-cancer therapeutic.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Oxythiamine Chloride Hydrochloride in Animal Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oxythiamine (B85929) Chloride Hydrochloride, a potent inhibitor of the enzyme transketolase, in preclinical animal models of pancreatic cancer. The following sections detail its mechanism of action, protocols for in vivo studies, and a summary of key findings.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. A growing body of research focuses on targeting the metabolic vulnerabilities of cancer cells. One such target is the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the synthesis of nucleotides and the maintenance of redox balance, both essential for rapid cell proliferation. Oxythiamine chloride hydrochloride, an analog of thiamine (B1217682) (Vitamin B1), acts as a competitive inhibitor of transketolase, a key enzyme in the non-oxidative branch of the PPP.[1] By blocking this pathway, oxythiamine disrupts the production of ribose-5-phosphate, a precursor for nucleic acid synthesis, and NADPH, a critical antioxidant, thereby inducing cancer cell apoptosis and inhibiting tumor growth.[1][2] In vitro studies have demonstrated that oxythiamine can induce a G1 phase arrest in pancreatic cancer cells and alter multiple cellular signaling pathways associated with apoptosis.[1][2]
Mechanism of Action
Oxythiamine exerts its anti-cancer effects by targeting the metabolic reprogramming that is a hallmark of many cancers, including pancreatic cancer.
Signaling Pathway of Oxythiamine Action
Caption: Mechanism of Oxythiamine in Pancreatic Cancer Cells.
In Vitro Efficacy of Oxythiamine
Studies on human pancreatic cancer cell lines, such as MIA PaCa-2, have demonstrated the dose-dependent cytotoxic effects of oxythiamine.
| Cell Line | Treatment Duration | IC50 (µM) | Effect | Reference |
| MIA PaCa-2 | 48 hours | Not specified | Inhibition of cell proliferation, induction of G1 phase arrest and apoptosis. | [1][2] |
| Panc-1 | 72 hours | ~1.5 mmol/L (in the presence of fructose) | Inhibition of fructose-induced cell proliferation. | [3] |
Experimental Protocols for Animal Studies
While direct in vivo studies of oxythiamine in pancreatic cancer models are not extensively documented in publicly available literature, protocols can be adapted from studies on other cancer types and established pancreatic cancer animal models. Orthotopic xenograft models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, are considered the gold standard for preclinical evaluation as they closely mimic the tumor microenvironment.
Orthotopic Pancreatic Cancer Mouse Model Workflow
Caption: Workflow for an Orthotopic Pancreatic Cancer Mouse Model Study.
Detailed Protocol: Orthotopic Implantation and Oxythiamine Treatment
Materials:
-
Human pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1)
-
Cell culture medium and supplements
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude, SCID), 6-8 weeks old
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Gavage needles or equipment for intraperitoneal injection
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to ~80% confluency.
-
On the day of surgery, harvest cells and resuspend in sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Orthotopic Implantation Surgery:
-
Anesthetize the mouse using a standard approved protocol.
-
Make a small (~1 cm) incision in the upper left abdominal quadrant.
-
Gently exteriorize the spleen to expose the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the pancreatic parenchyma.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Provide post-operative care, including analgesics, as per institutional guidelines.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish for 7-14 days. Tumor growth can be monitored using non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells) or palpation.
-
Once tumors are established (e.g., ~50-100 mm³), randomize mice into treatment and control groups.
-
Based on studies in other cancer models, a suggested starting dose for oxythiamine is in the range of 150-600 mg/kg/day, administered orally via gavage. The optimal dose for pancreatic cancer models should be determined empirically.
-
The control group should receive the vehicle under the same administration schedule.
-
Monitor tumor volume and animal body weight 2-3 times per week.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and perform a necropsy.
-
Excise the primary tumor and weigh it.
-
Examine for and collect any metastatic lesions (commonly in the liver, lymph nodes, and peritoneum).
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Expected Outcomes and Data Presentation
While specific in vivo data for oxythiamine in pancreatic cancer is limited, based on its mechanism of action and results from other cancer models, the following outcomes can be anticipated and should be quantified.
Potential In Vivo Effects of Oxythiamine in Pancreatic Cancer Models
| Parameter | Anticipated Effect of Oxythiamine | Method of Measurement |
| Primary Tumor Growth | Inhibition of tumor growth rate and reduction in final tumor volume. | Caliper measurements (for subcutaneous models), non-invasive imaging (ultrasound, MRI), or final tumor weight at necropsy. |
| Metastasis | Reduction in the number and size of metastatic lesions. | Visual inspection at necropsy, histological analysis of potential metastatic sites (liver, lymph nodes). |
| Survival | Increased median and overall survival. | Kaplan-Meier survival analysis. |
| Cell Proliferation | Decreased proliferation within the tumor. | Immunohistochemical staining for Ki-67. |
| Apoptosis | Increased apoptosis within the tumor. | TUNEL assay or immunohistochemical staining for cleaved caspase-3. |
Conclusion
This compound presents a promising therapeutic strategy for pancreatic cancer by targeting a key metabolic vulnerability. The provided protocols offer a framework for conducting preclinical in vivo studies to evaluate its efficacy. Further research is warranted to establish optimal dosing and to explore potential synergistic combinations with standard-of-care chemotherapies. The use of robust orthotopic animal models will be critical in translating the preclinical findings of oxythiamine's anti-cancer activity into potential clinical applications for pancreatic cancer patients.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells [escholarship.org]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
Application Notes and Protocols for Studying Metabolic Flux with Oxythiamine Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of vitamin B1 (thiamine), serves as a potent antagonist to thiamine-dependent enzymes.[1] Its primary mechanism of action involves the competitive inhibition of transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[2][3][4] This inhibitory action makes oxythiamine an invaluable tool for researchers studying cellular metabolism, particularly for elucidating the role of the PPP in various physiological and pathological states, including cancer.[5][6] By disrupting the PPP, oxythiamine treatment leads to a reduction in the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, a key cellular reductant.[6][7] This disruption of metabolic flux can induce cell cycle arrest, apoptosis, and inhibit cell proliferation, making it a compound of interest in oncology research.[2][3][6]
These application notes provide detailed protocols for utilizing oxythiamine chloride hydrochloride to study metabolic flux, with a focus on isotopic tracer analysis using 13C-labeled glucose.
Mechanism of Action
Oxythiamine, in its pyrophosphorylated form (oxythiamine pyrophosphate), competes with the natural cofactor, thiamine (B1217682) pyrophosphate (TPP), for binding to TPP-dependent enzymes. The primary target of this inhibition is transketolase (TKT).[1][3] TKT is a central enzyme in the non-oxidative pentose phosphate pathway, responsible for the reversible transfer of two-carbon units from ketose donors to aldose acceptors. This process is crucial for the synthesis of ribose-5-phosphate, required for nucleotide and nucleic acid synthesis, and for the production of NADPH, which is essential for maintaining redox homeostasis and for anabolic processes.[7][8] Inhibition of TKT by oxythiamine effectively blocks this pathway, leading to a redirection of glucose-6-phosphate through glycolysis and a depletion of PPP-derived metabolites.
Caption: Mechanism of Oxythiamine Action.
Data Presentation
The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Assay | Parameter | Value | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | IC50 | 14.95 µM (48h) | [2][3] |
| A549 (Lung Cancer) | Cell Proliferation | Inhibition | 0.1-100 µM (6-48h) | [2][9] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration | IC50 | 8.75 µM | [2][9] |
| Ehrlich's Ascites Tumor (in vivo) | Tumor Growth Inhibition | 43% | 300 mg/kg | [2] |
| Ehrlich's Ascites Tumor (in vivo) | Tumor Growth Inhibition | 84% | 500 mg/kg | [2] |
| HeLa (Cervical Cancer) | Cell Number Reduction | >5-fold decrease | 47 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay with Oxythiamine Treatment
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of oxythiamine in a cancer cell line using a standard cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Sterile PBS
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Oxythiamine Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the oxythiamine stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different oxythiamine concentrations. Include a vehicle control (medium without oxythiamine).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the normalized cell viability against the logarithm of the oxythiamine concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: 13C-Metabolic Flux Analysis (MFA) to Assess the Impact of Oxythiamine on the Pentose Phosphate Pathway
This protocol provides a framework for using stable isotope tracing with [1,2-13C2]glucose to quantify the relative flux through glycolysis and the PPP in cells treated with oxythiamine.
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[1,2-13C2]glucose
-
This compound
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Derivatization agent (e.g., MTBSTFA for GC-MS)
-
GC-MS or LC-MS system
Procedure:
-
Cell Culture and Oxythiamine Treatment:
-
Seed cells in 6-well plates in standard complete medium and grow to ~70-80% confluency.
-
Treat the cells with a predetermined concentration of oxythiamine (e.g., the IC50 value) or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Isotope Labeling:
-
Prepare labeling medium: glucose-free medium supplemented with 10% dFBS, penicillin-streptomycin, and a known concentration of [1,2-13C2]glucose (e.g., 10 mM).
-
Aspirate the treatment medium, wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate for a time sufficient to reach isotopic steady-state (typically 8-24 hours, depending on the cell line's metabolic rate).
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to make them volatile.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distribution of key metabolites, particularly those downstream of the PPP and glycolysis (e.g., lactate (B86563), ribose-5-phosphate, and other sugar phosphates).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Calculate the mass isotopologue distributions (MIDs) for the metabolites of interest.
-
Use the MIDs to calculate the relative flux through the PPP. For example, the ratio of singly labeled (m+1) to doubly labeled (m+2) lactate can be used to estimate the proportion of glucose metabolized through the PPP versus glycolysis.[1]
-
Compare the PPP flux in oxythiamine-treated cells to the control cells.
-
Caption: Experimental Workflow for Metabolic Flux Analysis.
Logical Relationship Diagram
The following diagram illustrates the logical flow from oxythiamine treatment to the alteration of metabolic flux and subsequent cellular consequences.
Caption: Logical Flow of Oxythiamine's Effects.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.[10][11][12] It is intended for research use only.[2][9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] In case of contact with eyes or skin, rinse thoroughly with water.[11][12] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[10][11][12] Store the compound at -20°C.[11]
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always consult relevant literature and perform pilot experiments to validate the procedures for your system.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneticsmr.org [geneticsmr.org]
- 8. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 12. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxythiamine in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[2][3][4][5] One critical metabolic pathway often upregulated in cancer is the pentose (B10789219) phosphate (B84403) pathway (PPP), which provides precursors for nucleotide synthesis and NADPH for antioxidant defense. Transketolase (TKT), a thiamine-dependent enzyme, is a key component of the non-oxidative branch of the PPP.[6][7]
Oxythiamine (B85929), a thiamine (B1217682) antagonist, functions as a competitive inhibitor of TKT.[6][8][9] By blocking TKT, oxythiamine disrupts the PPP, leading to reduced production of ribose-5-phosphate (B1218738) and NADPH. This interference with cellular metabolism can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, making oxythiamine a compound of interest in NSCLC research.[1][6][10]
These application notes provide a summary of the effects of oxythiamine on NSCLC cells and detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of oxythiamine on the A549 human NSCLC cell line and its anti-metastatic effects in a Lewis lung carcinoma (LLC) mouse model.
Table 1: In Vitro Efficacy of Oxythiamine on A549 NSCLC Cells
| Parameter | Concentration (µM) | Time (hours) | Result | Reference |
| Cell Viability (CCK-8 Assay) | ||||
| 10 | 12 | Significant decrease in cell viability (p < 0.05) | [6] | |
| 100 | 12 | 11.7% reduction in cell viability | [6] | |
| 100 | 24 | 23.6% reduction in cell viability | [6] | |
| 100 | 48 | 28.2% reduction in cell viability | [6] | |
| Apoptosis (Annexin V-FITC/PI Staining) | ||||
| 0.1 | 24 | 15.44% apoptotic cells | [6] | |
| 0.1 | 48 | 31.45% apoptotic cells | [6] | |
| 0.1 - 100 | 24 | 19.35% - 34.64% apoptotic cells | [10] | |
| Cell Cycle Arrest (Propidium Iodide Staining) | ||||
| 100 | 48 | 13.15% increase in G1 phase population | [6] | |
| 100 | 48 | 8.13% decrease in G2/M phase population | [6] |
Table 2: In Vitro and In Vivo Anti-Metastatic Efficacy of Oxythiamine in Lewis Lung Carcinoma (LLC)
| Parameter | Model | Treatment | Result | Reference |
| Cell Invasion and Migration | In Vitro (LLC cells) | 0-20 µM Oxythiamine | IC50 = 8.75 µM for invasion and migration | |
| Tumor Metastasis | In Vivo (C57BL/6 mice with LLC) | 500 mg/kg BW/day Oxythiamine for 5 weeks | Significantly lowered the number and area of lung tumors | |
| MMP-2 and MMP-9 Expression | In Vivo (Lungs of LLC-bearing mice) | 500 mg/kg BW/day Oxythiamine | Inhibited protein expression | |
| TIMP-1 and TIMP-2 Expression | In Vivo (Lungs of LLC-bearing mice) | Oxythiamine supplementation | Increased protein expression | |
| PCNA Staining | In Vivo (Lungs of LLC-bearing mice) | 500 mg/kg BW/day Oxythiamine | Markedly decreased |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of oxythiamine and a typical experimental workflow for its evaluation in NSCLC research.
Experimental Protocols
Cell Culture
The A549 human non-small cell lung cancer cell line is a suitable model for in vitro studies.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on the dose- and time-dependent effects of oxythiamine on A549 cells.[9]
-
Materials:
-
96-well plates
-
A549 cells
-
Complete culture medium
-
Oxythiamine stock solution
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of oxythiamine in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in each well with 100 µL of the oxythiamine-containing medium or control medium (without oxythiamine).
-
Incubate the plates for desired time points (e.g., 6, 12, 24, and 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[9]
-
Materials:
-
6-well plates
-
A549 cells
-
Oxythiamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of oxythiamine (e.g., 0.1 - 100 µM) for 24 and 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[9]
-
Materials:
-
6-well plates
-
A549 cells
-
Oxythiamine
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat A549 cells with oxythiamine as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS and fix the cells by adding them dropwise into 3 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
In Vivo Anti-Metastatic Study (Lewis Lung Carcinoma Mouse Model)
This protocol is a general guideline based on a study investigating the anti-metastatic effects of oxythiamine.
-
Animal Model:
-
C57BL/6 mice are a suitable strain for the Lewis Lung Carcinoma (LLC) model.
-
-
Tumor Cell Implantation:
-
Culture LLC cells and harvest them during the exponential growth phase.
-
Inject 1 x 10⁶ LLC cells subcutaneously into the flank of each mouse.
-
-
Oxythiamine Administration:
-
Once tumors are palpable, begin daily administration of oxythiamine (e.g., 250 or 500 mg/kg body weight) via oral gavage or intraperitoneal injection. A control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
After a predetermined period (e.g., 5 weeks), euthanize the mice.
-
Excise the lungs and count the number of metastatic nodules on the surface.
-
Fix the lung tissues in formalin for subsequent analysis.
-
-
Immunohistochemistry:
-
Embed the fixed lung tissues in paraffin (B1166041) and section them.
-
Perform immunohistochemical staining for markers of proliferation (e.g., PCNA) and metastasis (e.g., MMP-2, MMP-9, TIMP-1, TIMP-2).
-
Disclaimer: All experimental protocols are for research purposes only and should be performed in accordance with institutional guidelines and regulations regarding cell culture and animal handling.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-Cancer Effects of Oxythiamine on Breast Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. SDS-PAGE and Western Blotting to Detect Proteins and Glycoproteins of Interest in Breast Cancer Research | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Use of Oxythiamine Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro use of Oxythiamine (B85929) chloride hydrochloride, a potent inhibitor of the enzyme transketolase. Proper preparation of this compound is critical for accurate and reproducible experimental results in cell-based assays.
Product Information
-
Name: Oxythiamine chloride hydrochloride
-
Synonyms: Hydrthis compound
-
Mechanism of Action: A thiamine (B1217682) antagonist that, once converted to oxythiamine pyrophosphate, inhibits transketolase, a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3][4][5] This inhibition disrupts the synthesis of ribose-5-phosphate, essential for nucleic acid production, and NADPH, which is crucial for antioxidant defense and anabolic processes.[6] Consequently, oxythiamine can suppress tumor cell proliferation and induce apoptosis.[1][2][4][7]
Solubility Data
For optimal results, it is recommended to prepare fresh solutions for each experiment. The solubility of this compound in common laboratory solvents is summarized in the table below. Note that using fresh, anhydrous solvents is crucial, as moisture can reduce solubility, particularly in DMSO.[1][8]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68 | 201.03 | Use fresh, anhydrous DMSO as moisture can decrease solubility.[1][8] |
| Water | 68 | 201.03 | |
| Ethanol | 11 | 32.52 | |
| PBS (pH 7.2) | 10 | 29.56 | [3] |
Molecular Weight of this compound: 338.25 g/mol [9]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.83 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but ensure the solution returns to room temperature before use.
-
Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][10]
In Vitro Cell-Based Assay Protocol Example: Cell Viability Assay
This protocol provides a general guideline for treating cells with this compound to assess its effect on cell viability. The optimal concentration and incubation time will vary depending on the cell line and experimental objectives.[6][7]
Materials:
-
Cells of interest (e.g., cancer cell lines like MIA PaCa-2 or A549)[6][7]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including the vehicle control, typically not exceeding 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
Cell Viability Assessment: Following incubation, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Oxythiamine and a typical experimental workflow for its in vitro application.
Caption: Mechanism of Oxythiamine action.
Caption: In Vitro Cell Viability Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The uremic toxin oxythiamine causes functional thiamine deficiency in end-stage renal disease by inhibiting transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: In Vivo Dosage Considerations for Oxythiamine Chloride Hydrochloride
Introduction
Oxythiamine (B85929) chloride hydrochloride is a synthetic analog and competitive antagonist of thiamine (B1217682) (Vitamin B1).[1] In biological systems, it is phosphorylated to oxythiamine pyrophosphate (OTP), which then inhibits thiamine pyrophosphate (TPP)-dependent enzymes.[2][3] The primary targets are transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), and the pyruvate (B1213749) dehydrogenase complex (PDHC), which links glycolysis to the citric acid cycle.[1][4] By disrupting these fundamental metabolic pathways, oxythiamine can inhibit the synthesis of nucleotides and reduce cellular antioxidant capacity, leading to effects such as cell cycle arrest and apoptosis.[2][5] These properties have made oxythiamine a valuable tool for inducing acute thiamine deficiency in preclinical models and for investigating its potential as an anti-cancer agent.[2][3][6]
Mechanism of Action
Oxythiamine exerts its biological effects by interfering with central carbon metabolism. Once inside the cell, it is converted to oxythiamine pyrophosphate (OTP) by the enzyme thiamine pyrophosphokinase. OTP then competitively inhibits TPP-dependent enzymes:
-
Inhibition of Transketolase (TKT): TKT is crucial for the pentose phosphate pathway, which produces ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense (e.g., regeneration of glutathione).[1][4] OTP binding to TKT blocks this pathway, impairing DNA/RNA synthesis and rendering cells vulnerable to oxidative stress.[1][2]
-
Inhibition of Pyruvate Dehydrogenase Complex (PDHC): PDHC converts pyruvate to acetyl-CoA, a critical step for cellular respiration via the citric acid cycle. OTP-mediated inhibition of PDHC leads to an accumulation of pyruvate, which is then shunted to produce lactate (B86563), and a decrease in acetyl-CoA synthesis, thereby impairing energy metabolism.[1][7]
This dual action makes oxythiamine particularly effective against cells with high metabolic rates, such as cancer cells.[8]
Figure 1: Mechanism of action for Oxythiamine.
Quantitative Data Summary
The following table summarizes in vivo dosages of oxythiamine chloride hydrochloride from preclinical anti-cancer studies. Dosages are typically high, administered intraperitoneally, and vary in duration depending on the tumor model and experimental endpoint.
| Animal Model | Tumor Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference(s) |
| Mouse | Ehrlich's Ascites Tumor | 100-500 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Dose-dependent tumor growth inhibition. 43% inhibition at 300 mg/kg; 84% at 500 mg/kg. | [6][9] |
| Mouse | Ehrlich's Adenocarcinoma | 400-500 mg/kg | Not Specified | Daily | Induced G1 phase cell cycle arrest and apoptosis in tumor cells. | [2] |
| Mouse | Lewis Lung Carcinoma (LLC) | 250-500 mg/kg | Subcutaneous (s.c.) implant | Daily for 5 weeks | Inhibited tumor cell metastasis via reduction of matrix metalloproteinases (MMPs). | [6][9] |
Protocols
Protocol 1: Preparation of Oxythiamine Dosing Solution
This protocol describes the preparation of a stock solution and a final dosing formulation for in vivo administration, adapted from established methods.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 20.8 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Note: Gentle warming may be required, but check compound stability. Store stock solution at -20°C for up to one month or -80°C for up to six months.[6]
-
-
Final Dosing Formulation (Example for a 1 mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this working solution will be 2.08 mg/mL. This vehicle composition (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is designed to maintain solubility for parenteral injection.[6]
-
Note: Always prepare the final dosing solution fresh on the day of administration.
-
Protocol 2: In Vivo Administration and Monitoring in a Murine Cancer Model
This protocol provides a generalized workflow for an in vivo study evaluating the anti-tumor efficacy of oxythiamine using intraperitoneal administration in mice.
Figure 2: General workflow for an in vivo oxythiamine study.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 or BALB/c, depending on cell line)
-
Prepared oxythiamine dosing solution and vehicle control
-
Sterile 1 mL syringes with appropriate gauge needles (e.g., 25-27G)[10]
-
Animal scale
-
Calipers for tumor measurement
-
70% ethanol (B145695) for disinfection
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize animals to handling prior to the start of the experiment.
-
For intraperitoneal (i.p.) injection, restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so the head is slightly lower than the tail.
-
-
Intraperitoneal (i.p.) Administration:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[10][11]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. Aspirate gently to ensure the needle has not entered a blood vessel or organ before injecting the solution.[12]
-
Inject the calculated volume of the oxythiamine solution or vehicle control slowly. The typical injection volume for a mouse is 5-10 mL/kg.[10][13]
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing Schedule:
-
Monitoring and Endpoint:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Volume can be calculated using the formula: (Length × Width²) / 2.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Signs: Observe animals daily for signs of toxicity or thiamine deficiency, which can include ataxia, loss of coordination, lethargy, or significant weight loss (>15-20%).[7][14]
-
Biochemical Markers: At the experimental endpoint, blood can be collected to measure markers of thiamine deficiency, such as erythrocyte transketolase activity or lactate levels.[4][7]
-
Endpoint: Euthanize animals when tumors reach the predetermined maximum size, or if signs of severe toxicity are observed, in accordance with institutional guidelines. Collect tumors and other tissues for further analysis (e.g., histology, Western blot, etc.).
-
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. litfl.com [litfl.com]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Hydrthis compound) | 转酮酶抑制剂 | CAS 614-05-1 | 美国InvivoChem [invivochem.cn]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Oxythiamine chloride hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxythiamine (B85929) chloride hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibitory Effect on Cell Proliferation
Question: I am not observing the expected inhibitory effect of Oxythiamine on my cancer cell line, or the results are highly variable between experiments. What are the possible reasons?
Answer: Inconsistent or absent effects of Oxythiamine can stem from several factors related to the compound itself, the experimental setup, or the cell line.
-
Compound Integrity and Storage: Oxythiamine chloride hydrochloride powder should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions, typically prepared in DMSO or PBS (pH 7.2), should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3][4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
-
Solution Preparation and Stability: Oxythiamine is a thiamine (B1217682) antimetabolite and its stability in solution can be pH-dependent.[5] Ensure that the pH of your final culture medium is stable after the addition of the Oxythiamine working solution. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Oxythiamine. For example, the IC50 for MIA PaCa-2 pancreatic cancer cells is approximately 14.95 µM, while other cell lines may require higher or lower concentrations to observe an effect.[3][4][6] It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 500 µM) to determine the optimal concentration for your specific cell line.[3][4][6]
-
Cellular Uptake: The cytotoxic effects of Oxythiamine depend on its uptake into the cell and subsequent phosphorylation to oxythiamine pyrophosphate (OTP).[7] The expression levels of thiamine transporters can vary between cell lines, potentially affecting the intracellular concentration of Oxythiamine.[8][9][10][11]
-
Experimental Duration: The inhibitory effects of Oxythiamine are often time-dependent.[12] An incubation time of 24 to 72 hours is typically required to observe significant effects on cell proliferation.[3][4][6]
Troubleshooting Workflow for Inconsistent Results
References
- 1. caymanchem.com [caymanchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxythiamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | Semantic Scholar [semanticscholar.org]
- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxythiamine Chloride Hydrochloride Stability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Oxythiamine Chloride Hydrochloride in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in various solutions is limited in publicly available literature. Much of the guidance provided is based on the well-documented stability of its structural analog, thiamine (B1217682). It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[2] this compound is also soluble in Phosphate Buffered Saline (PBS) at pH 7.2.[1] When preparing aqueous solutions, it is crucial to consider the pH, as this can significantly impact stability. For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing a rapid loss of my compound in my aqueous buffer. What could be the cause?
A3: The stability of thiamine, a related compound, is highly dependent on pH. It is significantly more stable in acidic conditions (pH 3) compared to neutral or alkaline conditions (pH 6 and above).[3][4] If you are using a neutral or alkaline buffer, the degradation of this compound is likely accelerated.
Summary of pH Effects on Thiamine Stability (as an indicator for Oxythiamine):
| pH | Stability | Reference |
| 3 | Significantly more stable | [3][4] |
| 6 | Less stable, degradation is concentration-dependent | [3][4] |
| >7 | Prone to degradation | [5] |
Troubleshooting Tip: If your experimental conditions allow, consider using a buffer with a slightly acidic pH to improve the stability of your compound in solution.
Q4: Does temperature affect the stability of this compound in solution?
A4: Yes, temperature is a critical factor. As with most chemical compounds, degradation rates increase with temperature. Studies on thiamine have shown a clear temperature-dependent degradation.[3][4][6] It is recommended to prepare solutions fresh and keep them on ice during experiments. For short-term storage, refrigeration (2-8°C) is preferable to room temperature.
Q5: Should I protect my this compound solutions from light?
A5: Yes, protection from light is recommended. Thiamine and its derivatives can be susceptible to photodegradation, especially under UV irradiation.[7] To minimize this risk, store solutions in amber vials or wrap containers in aluminum foil.
Q6: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to quantify the parent compound and detect degradation products.[8][9][10] Such a method should be able to separate the intact this compound from any potential degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.
Troubleshooting Guide: Common Experimental Issues
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using frozen stock solutions, avoid multiple freeze-thaw cycles by preparing small aliquots. Always keep solutions on ice during use. |
| Loss of biological activity of the compound | Chemical degradation of the active compound. | Verify the stability of your compound under your specific experimental conditions (media, pH, temperature, light exposure) using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in my chromatogram over time | Formation of degradation products. | This is expected in a stability study. Use a forced degradation study to intentionally generate these products and ensure your HPLC method can resolve them from the parent peak. Use LC-MS to identify these unknown peaks. |
| Precipitation of the compound in aqueous buffer | The solubility of the compound may be exceeded, or the pH of the buffer may affect solubility. | Confirm the solubility of this compound in your specific buffer system. Ensure the pH of the final solution is within a range where the compound is soluble and stable. The use of a co-solvent might be necessary in some cases. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at different time points. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and analyze at different time points.
-
Thermal Degradation: Place a sample of the stock solution in a heating block at a set temperature (e.g., 60°C) and analyze at different time points.
-
Photostability: Expose a sample of the stock solution to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at different time points.
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Starting Conditions (based on methods for thiamine):
| Parameter | Suggested Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 245 nm or 266 nm for thiamine, to be optimized for oxythiamine) |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to observe the retention times of the degradation products.
-
Adjust the mobile phase composition and gradient to achieve good separation between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 4. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
Potential off-target effects of Oxythiamine chloride hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Oxythiamine (B85929) chloride hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxythiamine chloride hydrochloride?
A1: this compound is a thiamine (B1217682) antagonist. In the body, it is converted to oxythiamine pyrophosphate (OTP), which competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes. The primary target is transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). By inhibiting TKT, oxythiamine disrupts the production of ribose-5-phosphate (B1218738), essential for nucleotide synthesis, and NADPH, which is crucial for antioxidant defense. This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][2]
Q2: What are the known on-target effects of Oxythiamine on cellular metabolism?
A2: The on-target effects of oxythiamine stem from its inhibition of TPP-dependent enzymes, leading to:
-
Inhibition of the Pentose Phosphate Pathway (PPP): Reduced production of ribose-5-phosphate and NADPH.[1]
-
Impaired Glycolysis and Energy Production: Inhibition of the pyruvate (B1213749) dehydrogenase complex (PDHC) can decrease the conversion of pyruvate to acetyl-CoA, affecting cellular energy production.
-
Disruption of the Citric Acid Cycle (TCA): Inhibition of the 2-oxoglutarate dehydrogenase complex (OGDHC) can impact the TCA cycle.
Q3: Are there any known or potential off-target effects of Oxythiamine?
A3: While primarily known for its on-target effects, some studies suggest potential off-target activities of Oxythiamine. A proteomic analysis of pancreatic cancer cells treated with oxythiamine identified changes in the expression of 52 proteins, including 14 phosphorylated proteins, that are not directly linked to thiamine metabolism. This suggests that oxythiamine may influence various cellular signaling pathways. For example, oxythiamine has been observed to inhibit the phosphorylation of Heat Shock Protein 27 (Hsp27), indicating a potential interaction with upstream kinases or phosphatases. However, broad-spectrum kinase profiling or receptor binding assays for oxythiamine are not widely available in the public domain.
Q4: How does the thiamine concentration in my cell culture medium affect my experiments with Oxythiamine?
A4: The concentration of thiamine in your cell culture medium is a critical experimental parameter. Since oxythiamine acts as a competitive antagonist of thiamine, the thiamine concentration will directly influence the apparent potency of oxythiamine. High levels of thiamine can outcompete oxythiamine for binding to TPP-dependent enzymes, potentially masking its on-target effects. It is crucial to use a medium with a defined and consistent thiamine concentration for reproducible results. When investigating potential off-target effects, it is advisable to perform experiments in both low and high thiamine conditions to help differentiate between on-target and off-target activities.
Q5: Can Oxythiamine interfere with common cell viability assays like the MTT or MTS assay?
A5: Yes, there is a potential for interference. MTT and MTS assays measure cell viability by assessing metabolic activity, specifically the activity of mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan (B1609692) product. Since oxythiamine inhibits key metabolic enzymes, it can decrease metabolic activity and, consequently, the readout of these assays, even in the absence of direct cytotoxicity. This can lead to an overestimation of its cytotoxic effects. It is recommended to use an orthogonal assay that measures a different aspect of cell viability, such as cell membrane integrity (e.g., trypan blue exclusion or a live/dead fluorescent stain), to confirm the results from metabolic-based assays.
Troubleshooting Guides
Issue 1: Unexpectedly High or Variable IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| High Thiamine Concentration in Medium | Check the thiamine concentration in your cell culture medium formulation. Consider using a custom medium with a lower, defined thiamine concentration for your experiments. |
| Cell Line-Specific Sensitivity | Different cell lines can have varying levels of dependence on the pentose phosphate pathway and different expression levels of thiamine transporters and TPP-dependent enzymes. Characterize the expression of key enzymes like TKTL1 in your cell line. |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Interference | As mentioned in the FAQ, oxythiamine can interfere with metabolic assays. Confirm your results with a non-metabolic viability assay, such as a dye exclusion assay or a fluorescence-based live/dead assay. |
Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Effects
| Experimental Approach | Description |
| Thiamine Rescue Experiment | Co-treat cells with oxythiamine and a high concentration of thiamine. If the observed phenotype is rescued by thiamine, it is likely an on-target effect. If the phenotype persists, it may be due to an off-target mechanism. |
| Genetic Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target, transketolase (TKT or its isoform TKTL1). If oxythiamine still elicits the same effect in these cells, it points to an off-target mechanism. |
| Biochemical Assays | Directly measure the activity of TKT and other TPP-dependent enzymes in cell lysates after treatment with oxythiamine to confirm on-target engagement. |
| Proteomic/Phosphoproteomic Analysis | Perform quantitative proteomics or phosphoproteomics to identify changes in protein expression and phosphorylation patterns that are independent of the known on-target pathway. This can help generate hypotheses about potential off-target pathways. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Efficacy of Oxythiamine in Cancer Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Effect | Citation |
| MIA PaCa-2 (Pancreatic) | MTT | IC50 | 15 µM | 50% inhibition of cell viability | |
| A549 (Non-small cell lung) | CCK-8 | Viability | 100 µM (48h) | >28% reduction in viability | [1] |
| A549 (Non-small cell lung) | Apoptosis Assay | Apoptosis | 0.1 µM (48h) | Significantly increased apoptosis | [1] |
| MIA PaCa-2 (Pancreatic) | Proliferation | GI50 | ~15 µM | 50% growth inhibition | |
| SH-SY5Y (Neuroblastoma) | Not specified | Apoptosis | Not specified | Increased mitochondrial apoptosis | |
| HeLa (Cervical) | MTT | IC50 | 47 µM | 50% reduction in metabolic activity |
Table 2: Effects of Oxythiamine on Protein Expression and Phosphorylation
| Cell Line | Protein/Phosphoprotein | Change | Method | Potential Implication |
| MIA PaCa-2 | 52 proteins identified | Expression altered | Quantitative Proteomics (mSILAC) | Pleiotropic effects beyond metabolic inhibition |
| MIA PaCa-2 | 14 phosphoproteins identified | Phosphorylation altered | Quantitative Proteomics (mSILAC) | Impact on cellular signaling pathways |
| A549 | Hsp27 | Phosphorylation inhibited | Not specified | Potential kinase inhibition |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., PBS or DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Transketolase (TKT) Activity Assay in Cell Lysates
This protocol is a coupled enzymatic assay that measures the rate of NADH consumption.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., hypotonic buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing triethanolamine (B1662121) buffer, magnesium chloride, thiamine pyrophosphate (for measuring total TKT activity), ribose-5-phosphate, and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Assay Initiation: Add the cell lysate to the reaction mixture and initiate the reaction by adding NADH.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the TKT activity as the rate of NADH consumption, normalized to the protein concentration. To assess the effect of oxythiamine, cells are pre-treated with the compound before lysis.
Visualizations
References
Addressing solubility issues with Oxythiamine chloride hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Oxythiamine (B85929) Chloride Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Oxythiamine Chloride Hydrochloride?
A1: this compound is a salt form of Oxythiamine and is generally soluble in aqueous solutions and some organic solvents. Its solubility can be influenced by the solvent, pH, and temperature. It is hygroscopic, meaning it can absorb moisture from the air, which may affect its solubility.[1][2]
Q2: In which common laboratory solvents can I dissolve this compound?
A2: this compound has been reported to be soluble in the following solvents:
-
DMSO: High solubility, reported up to 68 mg/mL.[1] It is recommended to use fresh, moisture-free DMSO for best results.[1]
-
Water: Soluble, with a reported solubility of 68 mg/mL.[1]
-
Ethanol: Limited solubility, reported at 11 mg/mL.[1]
-
PBS (pH 7.2): Soluble, with a reported solubility of 10 mg/mL.[3]
Q3: I'm observing precipitation when diluting my DMSO stock solution into aqueous cell culture media. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many compounds. This "crashing out" occurs because the compound is much less soluble in the final aqueous solution than in the concentrated DMSO stock.
To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, be mindful of potential solvent toxicity to your cells (typically <0.5% DMSO is recommended).
-
Use a pre-dilution step: Instead of adding the DMSO stock directly to your final volume of media, try a serial dilution approach. For example, dilute the DMSO stock into a smaller volume of media first, and then add this intermediate dilution to the rest of the media.
-
Gentle warming and mixing: Warming the aqueous media to 37°C before adding the DMSO stock and gentle vortexing during addition can help improve dissolution.
Q4: Can I adjust the pH to improve the solubility of this compound in aqueous solutions?
A4: Yes, adjusting the pH can influence the solubility of this compound. As a hydrochloride salt, it is generally more soluble in acidic conditions. A study on the stability of thiamine (B1217682) hydrochloride (a related compound) showed greater stability at pH 3 compared to pH 6.[4] If your experimental conditions allow, preparing your aqueous solution at a slightly acidic pH may improve solubility and stability. However, always ensure the final pH is compatible with your specific assay or cell type.
Q5: How should I prepare stock solutions of this compound and how should they be stored?
A5: For stock solutions, DMSO is a common and effective solvent.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months.[5]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 68 | 201.03 | [1] |
| Water | 68 | 201.03 | [1] |
| PBS (pH 7.2) | 10 | ~29.5 | [3] |
| Ethanol | 11 | ~32.5 | [1] |
Note: The molecular weight of this compound is approximately 338.25 g/mol .
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer | - Concentration is too high.- pH of the buffer is not optimal. | - Try a lower concentration.- If possible, acidify the buffer slightly (e.g., to pH 6.0-6.5) and monitor for dissolution. Ensure the final pH is compatible with your experiment.- Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution. |
| Precipitation observed in cell culture media after adding DMSO stock | - Compound has low solubility in the final aqueous medium.- Final DMSO concentration is too low to maintain solubility. | - Reduce the final concentration of the compound.- Prepare an intermediate dilution in a small volume of media before adding to the final volume.- Ensure the DMSO stock is added to the media with gentle but thorough mixing. |
| Solution appears cloudy or hazy | - Incomplete dissolution.- Presence of insoluble impurities.- Microbial contamination. | - Use sonication or gentle warming to try and clarify the solution.- Filter the solution through a 0.22 µm syringe filter.- If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques. |
| Inconsistent results between experiments | - Degradation of the compound in solution over time.- Inaccurate initial concentration due to incomplete dissolution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure the compound is fully dissolved in the stock solution before making dilutions. Visually inspect for any particulate matter. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 3.38 mg of this compound powder.
-
Adding Solvent: Add 1 mL of anhydrous (fresh) DMSO to the powder.
-
Dissolving: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed media to achieve the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause shearing of cellular components in the media.
-
Application: Use the freshly prepared working solution for your experiment promptly.
Visualizations
Signaling Pathway of Oxythiamine Action
Oxythiamine acts as a competitive inhibitor of the enzyme Transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][5] By inhibiting TKT, Oxythiamine disrupts the production of ribose-5-phosphate, which is essential for nucleotide synthesis, and NADPH, which is crucial for maintaining redox balance.[5][6]
Experimental Workflow for Preparing Working Solutions
The following workflow illustrates the recommended steps for preparing a working solution of this compound for in vitro experiments to minimize precipitation.
Troubleshooting Logic for Solubility Issues
This diagram outlines a logical approach to troubleshooting common solubility problems encountered with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OXYTHIAMINE HYDROCHLORIDE CAS#: 614-05-1 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Metabolic Changes After Oxythiamine Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected metabolic changes during experiments with Oxythiamine (B85929).
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with Oxythiamine and observed a significant increase in lactate (B86563) production. Isn't Oxythiamine supposed to inhibit the Pentose Phosphate Pathway (PPP)?
A1: Yes, Oxythiamine's primary mechanism is the inhibition of transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway.[1][2][3] However, the metabolic consequences extend beyond the PPP. Oxythiamine, in its active form Oxythiamine Pyrophosphate (OTP), also inhibits other thiamine-dependent enzymes, notably the Pyruvate (B1213749) Dehydrogenase Complex (PDHC).[1] Inhibition of PDHC blocks the conversion of pyruvate to acetyl-CoA, which is necessary for entry into the TCA (Krebs) cycle. This blockage leads to an accumulation of intracellular pyruvate, which is then shunted towards lactate production via lactate dehydrogenase.[1] This metabolic reprogramming is a documented effect of Oxythiamine treatment.
Q2: Our cell viability has decreased more than expected, and we suspect off-target effects. What other cellular processes does Oxythiamine influence?
A2: While transketolase is a primary target, Oxythiamine's effects are pleiotropic. Its active form, OTP, can inhibit all thiamine-dependent enzymes, including:
-
Pyruvate Dehydrogenase Complex (PDHC): As mentioned, this disrupts the link between glycolysis and the TCA cycle.[1]
-
α-Ketoglutarate Dehydrogenase (KGDH): A critical enzyme within the TCA cycle.
-
Branched-Chain α-ketoacid Dehydrogenase (BCKDH): Involved in amino acid metabolism.
Inhibition of these enzymes disrupts core metabolic pathways, leading to reduced energy metabolism, altered amino acid biosynthesis, and significant cellular stress.[1][3] Furthermore, some studies suggest that Oxythiamine can alter the expression and phosphorylation of multiple proteins involved in cellular signaling pathways, leading to apoptosis.[3][4]
Q3: We've observed an increase in markers for oxidative stress after Oxythiamine treatment. How does inhibiting the PPP lead to this?
A3: The Pentose Phosphate Pathway is the primary source of cellular NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[4] NADPH is a critical reducing equivalent required by antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, to neutralize reactive oxygen species (ROS).[1][5] By inhibiting transketolase, Oxythiamine indirectly diminishes the production of NADPH.[1] This reduction in NADPH weakens the cell's antioxidant capacity, leading to a redox imbalance and an accumulation of ROS, which constitutes oxidative stress.[6] This increase in ROS can subsequently trigger apoptosis.
Q4: Our experiments show a slowdown in the cell cycle, with cells arresting in the G1 phase. Is this a known effect of Oxythiamine?
A4: Yes, G1 phase cell cycle arrest is a well-documented consequence of Oxythiamine treatment in several cancer cell lines.[1][7] The primary reason is the inhibition of nucleotide biosynthesis. The PPP produces Ribose-5-Phosphate (R5P), an essential precursor for the synthesis of nucleotides (the building blocks of RNA and DNA).[1][3] By blocking TKT, Oxythiamine severely limits the availability of R5P, which in turn halts the synthesis of new genetic material required for cell division, leading to an arrest in the G1 phase.[3][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly High Lactate Levels | Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by OTP. | 1. Confirm TKT Inhibition: Measure transketolase activity directly to confirm target engagement. 2. Metabolomic Profiling: Analyze intracellular levels of pyruvate and acetyl-CoA. A high pyruvate-to-acetyl-CoA ratio supports PDHC inhibition. 3. Assess Mitochondrial Function: Evaluate mitochondrial respiration to determine the impact on TCA cycle activity. |
| Increased Reactive Oxygen Species (ROS) | Depletion of NADPH pools due to PPP inhibition. | 1. Measure NADPH/NADP+ Ratio: Quantify the cellular NADPH/NADP+ ratio to confirm a shift towards an oxidized state. 2. Assess Glutathione Pool: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A lower GSH/GSSG ratio indicates oxidative stress. 3. Co-treatment with Antioxidants: Use an ROS scavenger (e.g., N-acetylcysteine) to see if it rescues the phenotype, confirming the role of oxidative stress. |
| Cell Proliferation Inhibition without Apoptosis | G1 cell cycle arrest due to impaired nucleotide synthesis. | 1. Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in G1, S, and G2/M phases.[7] 2. Nucleotide Pool Analysis: Quantify intracellular ribonucleotide and deoxyribonucleotide pools to confirm depletion. 3. Rescue Experiment: Supplement the culture medium with exogenous nucleosides to determine if this can overcome the G1 arrest.[8] |
| Variable Efficacy Across Different Cell Lines | Differences in thiamine (B1217682) transporter expression or metabolic dependencies. | 1. Evaluate Thiamine Transporter Expression: Quantify the mRNA or protein levels of thiamine transporters (e.g., SLC19A2, SLC19A3). Higher expression may lead to greater Oxythiamine uptake. 2. Baseline Metabolic Profiling: Characterize the baseline metabolic activity of your cell lines. Cells more reliant on the PPP for NADPH or nucleotide synthesis may be more sensitive. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Oxythiamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | ~15 | 48 hours | [2][3] |
| A549 | Non-small cell lung carcinoma | >100 (viability reduced by 28% at 100 µM) | 48 hours | [1][7] |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | ~8.75 (for invasion/migration) | Not Specified | [2] |
| HeLa | Cervical Cancer | 36 (GI50) | ~4 days | [9] |
Table 2: Summary of Reported Metabolic and Cellular Effects of Oxythiamine
| Effect | Pathway/Process Affected | Cell Line/Model | Key Finding | Reference |
| Increased Pyruvate | Glycolysis / PDHC Inhibition | Rat Models | Systemic increase in blood pyruvate levels. | [1] |
| Increased Lactate | Glycolysis / PDHC Inhibition | Neuroblastoma (SH-SY5Y) | Significant increase in lactate production. | [1] |
| Reduced Ribose-5-Phosphate | Pentose Phosphate Pathway | General (Cancer Cells) | TKT inhibition limits R5P production, impairing nucleotide synthesis. | [1][3] |
| Reduced NADPH | Pentose Phosphate Pathway | General | PPP inhibition indirectly diminishes NADPH production. | [1] |
| G1 Phase Arrest | Cell Cycle | A549, Ehrlich's Ascites | Significant increase in the proportion of cells in the G1 phase. | [1][7] |
| Increased Apoptosis | Apoptosis Signaling | A549 | Dose- and time-dependent increase in apoptotic cells. | [1][7] |
| Altered Protein Expression | Multiple Signaling Pathways | MIA PaCa-2 | Dynamic, time-dependent changes in 52 proteins, including 14 phosphorylated proteins. | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is a general guideline for assessing the anti-proliferative effects of Oxythiamine, as performed in studies on A549 cells.[7]
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Oxythiamine (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for desired time periods (e.g., 6, 12, 24, 48 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by Oxythiamine via flow cytometry.[7]
-
Cell Culture and Treatment: Culture cells (e.g., A549) to ~70% confluency and treat with desired concentrations of Oxythiamine for specific durations (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
13C-Metabolic Flux Analysis (13C-MFA) Overview
13C-MFA is a powerful technique to quantitatively track metabolic pathway activity.[10][11][12]
-
Experimental Design: Choose an appropriate 13C-labeled tracer (e.g., [1,2-13C]glucose) to maximize flux resolution for the pathways of interest (e.g., PPP, Glycolysis).[10][11]
-
Cell Culture: Culture cells in a defined medium. Once they reach a metabolic steady state, switch to a medium containing the 13C-labeled tracer.
-
Isotopic Steady State: Allow cells to grow until isotopic labeling in intracellular metabolites reaches a steady state.
-
Metabolite Quenching and Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the mass isotopomer distributions of metabolites (e.g., amino acids, TCA cycle intermediates) using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Computational Modeling: Use software (e.g., INCA, OpenFLUX) to fit the measured labeling data to a metabolic network model, which allows for the calculation of intracellular reaction rates (fluxes).[10]
Visualizations
Caption: Mechanism of Oxythiamine action on Transketolase.
Caption: Workflow for troubleshooting unexpected results.
Caption: Logical flow from treatment to cellular phenotype.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist’s View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Imbalance in Inflammation: The Interplay of Oxidative and Reductive Stress [mdpi.com]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nucleotide biosynthesis disrupts lipid accumulation and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Long-term storage and handling of Oxythiamine chloride hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Oxythiamine chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C.[1][2][3] It is also recommended to keep the container tightly closed in a dry, well-ventilated, and dark place.[2][4] Under these conditions, the compound is stable for at least three to four years.[1][5]
Q2: What personal protective equipment (PPE) should be used when handling this compound powder?
A2: Standard laboratory PPE is recommended. This includes safety glasses or goggles, gloves, and a lab coat.[3] In situations where dust may be generated, a type N95 (US) or type P1 (EN 143) dust mask should be used.[2][3]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in various solvents. For in vitro studies, it can be dissolved in Phosphate-Buffered Saline (PBS) at a pH of 7.2 to a concentration of 10 mg/mL.[1] It is also soluble in DMSO (up to 68 mg/mL) and ethanol (B145695) (up to 11 mg/mL).[5] When preparing a DMSO stock solution, it is advisable to use fresh, moisture-free DMSO to ensure maximum solubility.[5]
Q4: How should I store stock solutions of this compound?
A4: To maintain the integrity of your stock solutions, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[5] For long-term storage, solutions can be kept at -80°C for up to one year.[5] For shorter-term storage, -20°C for up to one month is suitable.[5][6][7]
Q5: Is this compound sensitive to light or moisture?
A5: While specific data on the light sensitivity of this compound is limited, it is good laboratory practice to store it in a dark place.[4] Some related compounds, like Thiamine hydrochloride, are known to be light-sensitive and hygroscopic, so taking precautions to protect from light and moisture is recommended.[8]
Q6: What materials or substances are incompatible with this compound?
A6: You should avoid contact with strong acids and alkalis, as well as strong oxidizing and reducing agents.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Use of old or hydrated solvent (e.g., DMSO). | Use fresh, anhydrous solvent for preparing solutions.[5] Gentle warming or vortexing may also aid dissolution. |
| Incorrect solvent choice. | Confirm the solubility of this compound in your chosen solvent. It is soluble in PBS (pH 7.2), DMSO, and ethanol.[1][5] | |
| Precipitate Formation in Stored Solution | Improper storage temperature or repeated freeze-thaw cycles. | Store aliquoted solutions at -80°C for long-term storage or -20°C for short-term storage.[5] Avoid multiple freeze-thaw cycles. |
| Solution concentration is too high. | Prepare a new solution at a lower concentration. | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Ensure the solid compound is stored at -20°C in a tightly sealed container.[1][2][3] Prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo experiments, it is recommended to prepare solutions fresh daily.[7] |
| Contamination of the stock solution. | Use sterile filtration for aqueous solutions and always handle solutions using aseptic techniques. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | ≥ 3-4 years[1][5] | Keep container tightly closed, in a dry, dark, and well-ventilated area.[2][4] |
| Stock Solution (in solvent) | -80°C | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution (in solvent) | -20°C | Up to 1 month[5][6][7] | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMSO | 68 mg/mL[5] |
| Ethanol | 11 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visual Guides
Caption: Workflow for Handling and Storage of Solid Oxythiamine
Caption: Troubleshooting this compound Solutions
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Oxythiamine chloride =95 HPLC 614-05-1 [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. westliberty.edu [westliberty.edu]
- 9. abmole.com [abmole.com]
Avoiding artifacts in assays with Oxythiamine chloride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts when using Oxythiamine (B85929) chloride hydrochloride in assays.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine chloride hydrochloride and what is its primary mechanism of action?
This compound is a synthetic analog of thiamine (B1217682) (Vitamin B1). It acts as a competitive inhibitor of thiamine-dependent enzymes, most notably transketolase.[1][2] Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the synthesis of nucleotides and the production of NADPH. By inhibiting transketolase, oxythiamine disrupts these vital cellular processes, leading to effects such as reduced cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cells that often have upregulated metabolic pathways.[1][3][4]
Q2: In which solvents can I dissolve and store this compound?
This compound is a solid that is soluble in aqueous solutions.[5] For cell culture experiments, it is commonly dissolved in phosphate-buffered saline (PBS) at a pH of 7.2, where it has a solubility of 10 mg/mL.[1][5] It can also be dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions are typically stored at -20°C or -80°C for long-term stability.[6] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure consistency.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of oxythiamine can vary significantly depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Published studies have reported a range of effective concentrations. For example, the IC50 (the concentration that inhibits 50% of cell viability) for MIA PaCa-2 pancreatic cancer cells was found to be 14.95 µM after a 2-day incubation.[2][3][6] In other studies, concentrations ranging from 0.1 µM to 500 µM have been used to observe effects on cell proliferation, apoptosis, and protein expression.[3][4][7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
Potential Cause 1: Direct interference with the assay reagent.
Some compounds can chemically interact with the tetrazolium salts (like MTT) used in viability assays, leading to their reduction and a false-positive signal for cell viability.[8][9][10] While direct evidence for oxythiamine is not prevalent, it is a critical parameter to control for.
Troubleshooting Steps:
-
Cell-Free Control: To test for direct reduction of the assay reagent, incubate oxythiamine at your highest working concentration in culture medium without cells. Add the viability reagent (e.g., MTT) and incubate for the standard duration. Measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct interference.
-
Alternative Viability Assays: If interference is detected, consider using an alternative viability assay that relies on a different mechanism, such as measuring ATP content (e.g., CellTiter-Glo®), assessing membrane integrity with dyes like trypan blue or propidium (B1200493) iodide, or measuring protease activity (e.g., CytoTox-Glo™).[8]
Potential Cause 2: Altered cellular metabolism affecting assay readout.
Oxythiamine inhibits transketolase, a key enzyme in cellular metabolism.[1] Assays like MTT rely on the metabolic activity of cells to reduce the tetrazolium salt. Inhibition of metabolic pathways by oxythiamine could lead to a decrease in the assay signal that is not directly proportional to the number of viable cells, potentially exaggerating the cytotoxic effect.
Troubleshooting Steps:
-
Orthogonal Assays: Corroborate your viability results with an assay that is not dependent on cellular metabolism, such as direct cell counting (e.g., using a hemocytometer or an automated cell counter) or a DNA-binding dye-based assay (e.g., CyQUANT®).
-
Time-Course Analysis: Perform a time-course experiment to understand the dynamics of the metabolic inhibition and its effect on the viability assay readout at different time points.
Issue 2: Poor solubility or precipitation of this compound in assay medium.
Potential Cause: Exceeding the solubility limit or interaction with media components.
While oxythiamine is soluble in aqueous solutions, high concentrations or interactions with components in complex culture media could lead to precipitation, especially over long incubation periods.[5]
Troubleshooting Steps:
-
Verify Solubility: Before treating cells, visually inspect your final working solution of oxythiamine in the complete culture medium for any signs of precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a concentrated, clear stock solution just before use.
-
Solvent Considerations: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or precipitation of the compound.[11]
Issue 3: Variability in experimental results between different batches or experiments.
Potential Cause 1: Instability of this compound in solution.
The stability of oxythiamine in solution, particularly at physiological pH and temperature (37°C) over extended periods, may be a concern. Degradation of the compound would lead to a decrease in its effective concentration and thus, variability in results. While thiamine is known to be unstable under certain conditions, specific stability data for oxythiamine in cell culture media is limited.[2][12]
Troubleshooting Steps:
-
Fresh Preparations: As a best practice, prepare fresh oxythiamine solutions for each experiment.
-
Storage of Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Control for Degradation: If long-term experiments are necessary, consider replacing the medium with freshly prepared oxythiamine-containing medium at regular intervals.
Potential Cause 2: Off-target effects.
While the primary target of oxythiamine is transketolase, at higher concentrations, like many enzyme inhibitors, it may have off-target effects that can contribute to experimental variability.[13][14]
Troubleshooting Steps:
-
Dose-Response Analysis: Use the lowest effective concentration of oxythiamine as determined by your dose-response experiments to minimize potential off-target effects.
-
Rescue Experiments: To confirm that the observed effects are due to thiamine antagonism, you can perform a rescue experiment by co-treating the cells with an excess of thiamine. If the effects of oxythiamine are reversed, it provides evidence for on-target activity.
Data Summary
The following table summarizes the reported IC50 values of this compound in different cancer cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 2 days | 14.95 µM | [2][3][6] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration Assay | Not Specified | 8.75 µM | [2][15] |
| HeLa (Cervical Cancer) | MTT Assay | 4 days | ~51 µM | [7] |
| A549 (Non-small cell lung cancer) | CCK-8 Assay | 12 hours | >10 µM | [4] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is adapted from a study on MIA PaCa-2 cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in PBS (pH 7.2). From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of oxythiamine (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of PBS as the highest oxythiamine concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of Oxythiamine action.
Caption: Troubleshooting cell viability assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Use Inhibitors [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxythiamine Treatment in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers using Oxythiamine (B85929) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine and what is its primary mechanism of action in cell culture?
A1: Oxythiamine is a thiamine (B1217682) (Vitamin B1) antagonist. In cell culture, it primarily functions by inhibiting the activity of thiamine-dependent enzymes. Its major target is Transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1][2] By inhibiting TKT, Oxythiamine disrupts the production of ribose-5-phosphate, which is essential for nucleic acid synthesis, and NADPH, which is crucial for maintaining cellular redox balance.[2][3][4] This disruption of metabolic pathways can lead to an inhibition of cell proliferation and the induction of apoptosis.[3][5]
Q2: How should I prepare and store my Oxythiamine stock solution?
A2: For in vitro studies, Oxythiamine can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare a concentrated stock solution, for example, 10-100 mM, which can be filter-sterilized and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. When treating cells, dilute the stock solution to the final desired concentration in your complete culture medium.
Q3: What are typical working concentrations and treatment durations for Oxythiamine?
A3: The optimal concentration and duration of Oxythiamine treatment are highly dependent on the cell line and the experimental endpoint. Effects are typically dose- and time-dependent.[5][6] Based on published studies, a broad range of concentrations have been used, from 0.1 µM to 500 µM, with treatment times ranging from 6 hours to several days.[3][5][6] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Troubleshooting Guide
Q4: I am not observing any significant effect of Oxythiamine on my cells. What could be the reason?
A4: There are several potential reasons for a lack of response to Oxythiamine treatment:
-
Insufficient Treatment Duration or Concentration: The effects of Oxythiamine are dose- and time-dependent.[5] A short incubation time or a low concentration may not be sufficient to induce a measurable response. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
-
Cell Line-Specific Sensitivity: Different cell lines can have varying sensitivities to Oxythiamine.[7][8] This can be due to differences in metabolic wiring, expression levels of thiamine transporters, or compensatory pathway activation.
-
High Thiamine Content in Culture Medium: Standard cell culture media contain thiamine, which can compete with Oxythiamine and reduce its inhibitory effects. For sensitive experiments, consider using a custom medium with a lower thiamine concentration or dialyzed serum.
-
Compound Inactivity: Ensure that your Oxythiamine stock solution has been stored correctly and has not degraded.
Q5: I am observing excessive cell death even at low concentrations of Oxythiamine. How can I mitigate this?
A5: If you are observing high toxicity, consider the following:
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired metabolic inhibition without causing widespread cell death.[9]
-
Lower the Concentration Range: Your cell line may be particularly sensitive to the inhibition of thiamine-dependent pathways. Test a lower range of Oxythiamine concentrations in your dose-response experiments.
-
Assess Cell Density: Low cell density can sometimes exacerbate the toxic effects of a compound. Ensure you are seeding a consistent and appropriate number of cells for your assays.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, if used) is at a non-toxic level (typically below 0.1%).[10]
Q6: My experimental results with Oxythiamine are inconsistent. What are the possible sources of variability?
A6: Inconsistent results can arise from several factors:
-
Variable Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and minor variations in media composition can all contribute to variability.[10] Maintain consistent cell culture practices.
-
Inconsistent Treatment Application: Ensure that Oxythiamine is added to all wells at the same time and that proper mixing is achieved.
-
Assay Performance: The timing and execution of your endpoint assay (e.g., MTT, cell counting) can introduce variability. Ensure that all steps are performed consistently across all plates and experiments.
Data Presentation
Table 1: Reported Effective Concentrations and Durations of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Treatment Duration | Observed Effects |
| A549 | Non-Small Cell Lung Cancer | 0.1 - 100 | 6 - 48 hours | Inhibition of proliferation, cell cycle arrest at G1, apoptosis.[5][6] |
| MIA PaCa-2 | Pancreatic Cancer | 5 - 500 | 12 - 48 hours | Altered protein expression, apoptosis.[3] |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | 0 - 20 | Not specified | Inhibition of invasion and migration. |
| HeLa | Cervical Cancer | 36 - 47 | ~3 days | Inhibition of growth and metabolism.[7][11] |
Visualizations
Signaling Pathway
References
- 1. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for thiamine levels in Oxythiamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing oxythiamine (B85929) in their experiments. The information is tailored for scientists and drug development professionals to ensure the effective and accurate use of this thiamine (B1217682) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of oxythiamine?
A1: Oxythiamine is a competitive antagonist of thiamine. It is converted in vivo to oxythiamine pyrophosphate (OPP), which then inhibits the activity of thiamine pyrophosphate (TPP)-dependent enzymes. The primary target of this inhibition is transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). By inhibiting transketolase, oxythiamine disrupts cellular processes that are heavily reliant on the PPP, such as the synthesis of ribose for nucleic acids and NADPH for reductive biosynthesis and antioxidant defense. This disruption can lead to a G1 phase arrest in the cell cycle and induce apoptosis.
Q2: Why is it essential to control for thiamine levels in oxythiamine experiments?
A2: Since oxythiamine is a competitive inhibitor of thiamine, the presence of thiamine in the experimental system will directly impact the efficacy of oxythiamine. High levels of thiamine can outcompete oxythiamine for enzymatic binding sites, thereby diminishing or negating its inhibitory effects. Therefore, to achieve consistent and reproducible results, it is crucial to control and preferably minimize the concentration of thiamine in the cell culture medium or animal diet.
Q3: How can I create a thiamine-deficient environment for my in vitro experiments?
A3: The most effective method is to use a custom-formulated thiamine-free cell culture medium. Several commercial suppliers offer custom media services where specific components, like thiamine, can be omitted.[1][2] When preparing media from powder, you can select formulations that lack thiamine.[3] It is important to also consider that serum supplements can contain thiamine, so using dialyzed serum or serum-free conditions is recommended for stringent thiamine control.
Q4: What are the expected downstream metabolic effects of oxythiamine treatment?
A4: Inhibition of transketolase by oxythiamine leads to a bottleneck in the pentose phosphate pathway. This can result in the accumulation of upstream metabolites of the PPP and a reduction in the production of ribose-5-phosphate (B1218738) and NADPH.[4][5][6][7][8] Consequently, this can impair nucleic acid synthesis, disrupt the cellular redox balance, and affect signaling pathways associated with cell proliferation and apoptosis.[4][5]
Q5: How can I confirm the effectiveness of oxythiamine treatment in my experiment?
A5: The most direct way to assess the efficacy of oxythiamine is to measure the activity of transketolase in cell lysates or tissue homogenates. A significant reduction in transketolase activity post-treatment indicates successful inhibition. Additionally, you can measure the levels of thiamine and its phosphate esters using High-Performance Liquid Chromatography (HPLC) to ensure that thiamine levels are indeed low in your experimental setup.[9]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent thiamine levels in the culture medium. | Use custom thiamine-free medium and dialyzed serum to ensure minimal and consistent thiamine concentrations. |
| Instability of oxythiamine in solution. | Prepare fresh stock solutions of oxythiamine regularly and store them appropriately, protected from light and at the recommended temperature. | |
| No observable effect of oxythiamine treatment | Thiamine concentration in the medium is too high. | Switch to a thiamine-free medium and use dialyzed fetal bovine serum. |
| Insufficient concentration of oxythiamine. | Perform a dose-response study to determine the optimal concentration for your specific cell line.[10] | |
| The cell line is resistant to oxythiamine. | Consider using cell lines known to be sensitive to PPP inhibition. | |
| Unexpected cytotoxicity at low oxythiamine concentrations | The specific cell line is highly sensitive to PPP inhibition. | Perform a detailed cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value for your cell line and use concentrations below this for mechanistic studies.[5] |
| Contamination of the cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Difficulty in interpreting metabolic profiling data | Complex metabolic shifts due to off-target effects. | Focus on key metabolites of the pentose phosphate pathway as primary indicators of oxythiamine's effect.[4][11] |
| Insufficient treatment time to observe metabolic changes. | Perform a time-course experiment to identify the optimal duration of oxythiamine exposure for observing significant metabolic alterations.[10] |
Quantitative Data Summary
Table 1: Effective Concentrations of Oxythiamine in Various Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| HeLa (Cervical Cancer) | Growth Inhibition | GI50: 36 | 50% inhibition of cell growth | [12] |
| HeLa (Cervical Cancer) | Metabolic Inhibition (MTT) | IC50: 51 | 50% reduction in metabolic rate | [12] |
| A549 (Non-small cell lung cancer) | Cell Viability (CCK-8) | 10 | Significant decrease in viability after 12h | [10] |
| MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity (MTT) | IC50: 14.95 | 50% inhibition of cell viability | [5] |
Table 2: Transketolase Activity Reduction in Response to Oxythiamine
| System | Oxythiamine Concentration | % Reduction in Transketolase Activity | Reference |
| Rat Liver (in vitro) | 0.2 µM (IC50) | ~50% | [12] |
| Yeast (in vitro) | ~0.03 µM (IC50) | ~50% | [12] |
| Hemodialysis Patients (in vivo) | Elevated plasma oxythiamine | 41% | [9] |
Experimental Protocols
Protocol 1: Induction of Thiamine Deficiency in Cell Culture
-
Media Preparation:
-
Procure custom-made thiamine-free basal medium (e.g., DMEM, RPMI-1640) from a commercial vendor.
-
If using powdered media, ensure the formulation does not contain thiamine. Prepare the medium according to the manufacturer's instructions using high-purity water.
-
Supplement the basal medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the introduction of thiamine from the serum.
-
Add other required supplements such as L-glutamine and penicillin-streptomycin.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
-
Cell Seeding and Acclimatization:
-
Culture cells in standard thiamine-containing medium until they reach the desired confluence for the experiment.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual thiamine-containing medium.
-
Seed the cells into the prepared thiamine-free medium at the desired density.
-
Allow the cells to acclimatize to the thiamine-deficient conditions for at least 24 hours before starting the oxythiamine treatment.
-
Protocol 2: Assessment of Transketolase Activity
-
Sample Preparation:
-
After oxythiamine treatment, harvest the cells and wash them twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Transketolase Activity Assay:
-
Use a commercially available transketolase activity assay kit or a well-established spectrophotometric method.
-
The assay typically measures the rate of NADH consumption in a coupled enzymatic reaction.
-
Normalize the transketolase activity to the total protein concentration of the sample.
-
Compare the transketolase activity in oxythiamine-treated samples to that of untreated controls.
-
Visualizations
Caption: Competitive inhibition of transketolase by oxythiamine.
Caption: General workflow for an in vitro oxythiamine experiment.
Caption: A decision tree for troubleshooting oxythiamine experiments.
References
- 1. Custom-Made Media: Custom Cell Culture Media [bocascientific.com]
- 2. Cell Culture Technologies | CustomMade [cellculture.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. geneticsmr.org [geneticsmr.org]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The uremic toxin oxythiamine causes functional thiamine deficiency in end-stage renal disease by inhibiting transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Transketolase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing transketolase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during transketolase inhibition assays in a question-and-answer format.
Issue 1: High Background Signal or Noisy Data
Question: My negative control (no enzyme or no substrate) shows a high absorbance/fluorescence signal, or my readings are very noisy. What could be the cause?
Answer: High background or noise can obscure the true enzyme activity and inhibitor effects. Common causes and solutions are outlined below:
-
Contaminated Reagents: Buffers, substrates, or coupling enzymes may be contaminated with substances that absorb light at the detection wavelength or with other enzymes that can react with the substrate or product.
-
Solution: Prepare fresh reagents using high-purity water and components. Filter-sterilize buffers if necessary. Run a "reagent blank" containing all components except the enzyme and primary substrate to check for contamination.[1]
-
-
Spontaneous NADH Decomposition: In coupled assays monitoring NADH oxidation, NADH can degrade spontaneously, especially at acidic pH or elevated temperatures.[2]
-
Solution: Always prepare NADH solutions fresh in a slightly alkaline buffer (e.g., Tris-HCl, pH 7.5-8.0).[2] Keep NADH solutions on ice and protected from light. Monitor the absorbance of a no-enzyme control over time to quantify the rate of spontaneous degradation.
-
-
Substrate Instability: The substrate, ribose-5-phosphate, can be unstable upon storage, especially after freeze-thaw cycles, which can affect the assay's performance.[3]
-
Solution: Prepare substrate solutions fresh and store them in aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Incorrect Plate Type: For fluorescence-based assays, using clear or white plates can lead to high background and crosstalk between wells.
-
High Background from Sample: Cell or tissue lysates can contain endogenous enzymes or small molecules that interfere with the assay.
Issue 2: Low or No Enzyme Activity
Question: I am not observing any significant change in signal, or the activity is much lower than expected. What should I check?
Answer: Low or absent enzyme activity can be due to several factors related to the enzyme itself or the assay conditions.
-
Inactive Enzyme: The transketolase enzyme may have lost activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature (typically -80°C) in appropriate buffer containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles by storing the enzyme in smaller aliquots.[4] Always keep the enzyme on ice when in use. Test a fresh aliquot of the enzyme or use a positive control provided with a commercial kit to verify activity.[1]
-
-
Missing or Incorrect Cofactors: Transketolase requires thiamine (B1217682) diphosphate (B83284) (ThDP) and a divalent cation (e.g., Mg²⁺ or Ca²⁺) for activity.
-
Solution: Ensure that both ThDP and the divalent cation are present in the assay buffer at their optimal concentrations. The apparent Kₘ of human erythrocyte transketolase for ThDP is approximately 65 nM after reconstitution.[3]
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Solution: The optimal pH for transketolase is typically around 7.5-7.8. Ensure the assay is performed at a consistent and appropriate temperature, often 37°C.[5] Use the recommended buffer system, as high concentrations of certain salts (e.g., ammonium (B1175870) sulfate) can inhibit the enzyme.[3]
-
-
Coupling Enzyme System is Rate-Limiting: In coupled assays, the activity of the auxiliary enzymes (e.g., triosephosphate isomerase/glycerol-3-phosphate dehydrogenase) may be insufficient to keep up with the product formation from transketolase.
-
Solution: Ensure that the coupling enzymes are present in excess so that the transketolase reaction is the rate-limiting step. You can test this by increasing the concentration of the coupling enzymes; if the overall reaction rate increases, the coupling system was limiting.[6]
-
Issue 3: Inconsistent or Irreproducible IC₅₀ Values
Question: My calculated IC₅₀ values for the same inhibitor vary significantly between experiments. What could be causing this variability?
Answer: Inconsistent IC₅₀ values are a common challenge and often point to subtle variations in experimental setup.
-
Inhibitor Solubility and Precipitation: The inhibitor may not be fully soluble in the final assay buffer, leading to an effective concentration that is lower than the nominal concentration. Precipitation can also cause light scattering, interfering with absorbance readings.
-
Solution: Check the solubility of your inhibitor in the final assay buffer. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is low (typically <1%) and consistent across all wells.[7][8][9] Visually inspect the wells for any signs of precipitation. Consider using a lower ionic strength buffer or adding a small amount of a non-denaturing detergent, but validate that these changes do not affect enzyme activity.[10]
-
-
Inhibitor Degradation: The inhibitor may be unstable in the assay buffer or under the experimental conditions.
-
Solution: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles.[11]
-
-
Variable Pipetting and Dilutions: Small errors in pipetting, especially during the creation of serial dilutions, can lead to large variations in the final inhibitor concentrations and, consequently, the IC₅₀ value.
-
Tight-Binding Inhibition: If the inhibitor binds very tightly to the enzyme (Kᵢ value is close to the enzyme concentration), the IC₅₀ value will be dependent on the enzyme concentration.
-
Assay Incubation Times: Inconsistent pre-incubation (enzyme with inhibitor) or reaction times can affect the apparent IC₅₀, especially for time-dependent or slow-binding inhibitors.
-
Solution: Standardize all incubation times precisely.[11] For suspected slow-binding inhibitors, you may need to perform a time-course experiment to determine the optimal pre-incubation time required to reach equilibrium.
-
Data Summary Tables
Table 1: Kinetic Parameters for Transketolase
| Substrate | Organism/Source | Apparent Kₘ (mM) | Notes |
| D-Xylulose-5-Phosphate | E. coli | 18 | [12] |
| D-Xylulose-5-Phosphate | Yeast | 0.4 | |
| Ribose-5-Phosphate | Yeast | 2.2 | |
| Thiamine Diphosphate (TDP) | Human Erythrocyte | 0.000065 (65 nM) | After reconstitution of resolved apoenzyme.[3] |
| Thiamine Diphosphate (TDP) | Human Erythrocyte | 0.0023 (2.3 µM) | When TDP is added simultaneously with substrates.[3] |
Table 2: Known Inhibitors of Transketolase and their IC₅₀ Values
| Inhibitor | Target | IC₅₀ Value | Cell Line / Conditions |
| Oxythiamine (B85929) | Rat Liver Transketolase | 0.2 µM | In vitro enzyme assay.[13] |
| Oxythiamine | Yeast Transketolase | ~0.03 µM | In vitro enzyme assay.[13] |
| Oxythiamine | MIA PaCa-2 cells | 14.95 µM | Cell viability (MTT) assay. |
| N3'-pyridyl thiamine (N3PT) | Apo-Transketolase | Kₑ = 22 nM | Binding affinity.[2] |
| STK106769 | M. tuberculosis Transketolase | 7 µM | In vitro enzyme assay. |
Experimental Protocols and Visualizations
Transketolase Reaction Pathway
The transketolase-catalyzed reaction is a key part of the non-oxidative pentose (B10789219) phosphate (B84403) pathway. It involves the transfer of a two-carbon unit from a ketose donor (e.g., Xylulose-5-P) to an aldose acceptor (e.g., Ribose-5-P).
Caption: The core reaction catalyzed by Transketolase.
General Troubleshooting Workflow
A systematic approach is crucial for identifying the root cause of assay problems. The following workflow can guide your troubleshooting efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Best practices for preparing Oxythiamine chloride hydrochloride stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Oxythiamine chloride hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) and water are the most common and effective solvents for preparing high-concentration stock solutions of this compound.[1] For biological assays, it is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be reduced by moisture absorption.[1][2]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Q3: Is this compound light-sensitive?
Q4: How should I handle the hygroscopic nature of this compound?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] To ensure accurate weighing and prevent degradation, it is crucial to handle the solid compound in a dry environment, such as a glove box or a desiccator.[7] Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[8]
Data Presentation
| Parameter | DMSO | Water | Ethanol | PBS (pH 7.2) |
| Solubility | 68 mg/mL (201.03 mM)[1] | 68 mg/mL[1] | 11 mg/mL[1] | 10 mg/mL[9] |
| Storage (Powder) | -20°C[3] | -20°C[3] | -20°C[3] | -20°C[3] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months)[4] | -20°C (1 month), -80°C (6 months)[4] | -20°C (1 month), -80°C (6 months)[4] | -20°C (1 month), -80°C (6 months)[4] |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound. For a 1 mL 10 mM stock solution, you will need 3.38 mg of this compound (Molecular Weight: 338.25 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For a 10 mM solution, add 1 mL of DMSO for every 3.38 mg of the compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 45-50°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Mandatory Visualizations
Caption: Workflow for preparing Oxythiamine stock solution.
Caption: Troubleshooting guide for Oxythiamine stock solutions.
Troubleshooting Guide
Q5: My this compound is not dissolving completely in the solvent. What should I do?
A5: If you are having difficulty dissolving the compound, you can try the following:
-
Vortexing and Sonication: Continue to vortex the solution. If particles are still visible, sonication can help break them down and facilitate dissolution.[10]
-
Gentle Warming: Gently warm the solution in a water bath (up to 45-50°C). Be cautious not to overheat, as it may degrade the compound.
-
Check Solvent Quality: Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce solubility.[1][2]
Q6: My stock solution was clear after preparation, but now it appears cloudy or has a precipitate after being stored in the freezer. What happened?
A6: Cloudiness or precipitation after a freeze-thaw cycle can be due to several factors:
-
Solubility Changes at Low Temperatures: The solubility of a compound can decrease at lower temperatures, leading to precipitation upon freezing.[11]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the formation of less soluble aggregates. It is highly recommended to aliquot stock solutions into single-use volumes to minimize this effect.[4][8]
-
Action: Try to redissolve the precipitate by warming the solution to room temperature and vortexing. If it does not redissolve, the concentration of the supernatant may be lower than expected.
Q7: I prepared a clear stock solution in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?
A7: This is a common issue for compounds that are highly soluble in organic solvents but have lower solubility in aqueous solutions.[12] To prevent precipitation upon dilution:
-
Further Dilution in DMSO: Before adding to the aqueous medium, perform an intermediate dilution of your concentrated DMSO stock in DMSO to a lower concentration.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to minimize solvent effects on your biological system.[8]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. OXYTHIAMINE HYDROCHLORIDE CAS#: 614-05-1 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. Mitigation of Precipitate Formation After Thawing – StabilityStudies.in [stabilitystudies.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Variability in Oxythiamine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in in vivo studies involving Oxythiamine (B85929) (OT). By understanding and controlling these variables, researchers can enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
General
Q1: What is Oxythiamine and what is its primary mechanism of action?
A1: Oxythiamine is a thiamine (B1217682) (Vitamin B1) antagonist. Its primary mechanism of action is the inhibition of thiamine-dependent enzymes, most notably transketolase. Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the synthesis of nucleotides (via ribose-5-phosphate) and for maintaining cellular redox balance (via NADPH). By inhibiting transketolase, Oxythiamine can disrupt cellular metabolism, particularly in rapidly proliferating cells like cancer cells that have a high demand for nucleotide synthesis.[1][2][3][4]
Q2: What are the major sources of variability in Oxythiamine in vivo studies?
A2: The primary sources of variability in in vivo studies with Oxythiamine can be categorized as follows:
-
Animal-related factors: Species, strain, age, sex, and underlying health status of the animals.
-
Dietary factors: The thiamine content of the chow can directly compete with Oxythiamine, affecting its efficacy. The overall composition of the diet (e.g., high-fat vs. standard) can also influence metabolism and drug response.[5][6][7][8]
-
Gut Microbiome: The gut microbiota plays a role in thiamine metabolism and can influence the absorption and metabolism of drugs. Variations in the gut microbiome composition between animals can lead to different responses to Oxythiamine.[5][9][10][11][12][13][14][15]
-
Experimental Procedures: Route of administration, dosage, formulation, and timing of administration can all significantly impact the pharmacokinetic and pharmacodynamic profile of Oxythiamine.[16]
-
Analytical Methods: Variability in methods used to measure Oxythiamine levels and its effects (e.g., transketolase activity assays) can contribute to inter-laboratory differences in results.[1][2][17][18][19]
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
Q3: We are observing high variability in tumor growth inhibition in our mouse xenograft model treated with Oxythiamine. What could be the cause?
A3: High variability in anti-tumor efficacy is a common challenge. Here are several potential causes and troubleshooting steps:
-
Dietary Thiamine Content:
-
Problem: Standard rodent chow contains varying levels of thiamine, which competes with Oxythiamine for binding to thiamine-dependent enzymes. High thiamine levels can antagonize the effect of Oxythiamine.
-
Solution: Switch to a custom diet with a defined and consistent low level of thiamine. This will reduce the competition and enhance the effect of Oxythiamine. Be cautious to provide a minimal amount of thiamine to prevent severe deficiency-related morbidity in control animals.
-
-
Animal Strain:
-
Problem: Different mouse strains can have variations in drug metabolism and transport, leading to different pharmacokinetic profiles of Oxythiamine.[8]
-
Solution: Ensure that the same inbred strain is used for all experiments. If comparing results across studies, be mindful of the strains used. A pilot study to compare the sensitivity of a few common strains (e.g., C57BL/6, BALB/c, nude mice) to Oxythiamine may be beneficial for model selection.
-
-
Gut Microbiome:
-
Problem: The gut microbiota can metabolize thiamine and potentially Oxythiamine, and also influences host metabolism.[5][9] Differences in the gut microbiome between individual animals can lead to variable drug efficacy.
-
Solution: Co-house animals to normalize their gut microbiota as much as possible. Consider collecting fecal samples for 16S rRNA sequencing to assess the baseline microbiome and identify any major differences between responders and non-responders. In more controlled studies, antibiotic-induced dysbiosis models can be used to investigate the specific role of the gut microbiota.[11][13][14][15]
-
-
Dose and Administration:
-
Problem: Inconsistent administration technique (e.g., oral gavage) can lead to variability in the administered dose and absorption.
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, use appropriate needle sizes and techniques to minimize stress and ensure accurate delivery to the stomach.[3][4][20][21][22]
-
Issue 2: Unexpected Toxicity or Animal Mortality
Q4: We are observing unexpected weight loss and mortality in our animals treated with higher doses of Oxythiamine. How can we mitigate this?
A4: While Oxythiamine is generally tolerated, high doses, especially in conjunction with a low thiamine diet, can lead to toxicity resembling severe thiamine deficiency.
-
Thiamine Deficiency:
-
Problem: The combination of a thiamine-deficient diet and Oxythiamine treatment can lead to severe neurological and cardiovascular side effects.
-
Solution: Carefully titrate the level of thiamine in the diet and the dose of Oxythiamine. It is crucial to find a balance where the anti-tumor effect is maximized while avoiding severe systemic thiamine deficiency. Monitor animals closely for clinical signs of thiamine deficiency (e.g., ataxia, circling, convulsions). Consider a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model and dietary conditions.[23][24]
-
-
Off-Target Effects:
-
Problem: As a thiamine antagonist, Oxythiamine can affect thiamine-dependent enzymes in healthy tissues, not just the tumor.
-
Solution: If systemic toxicity is a concern, consider local delivery methods if applicable to your tumor model. Monitor key indicators of organ function (e.g., liver and kidney function tests) in satellite groups of animals.
-
Data Presentation
Table 1: In Vivo Efficacy of Oxythiamine in a Lewis Lung Carcinoma (LLC) Mouse Model
| Treatment Group | Dose (mg/kg BW) | Administration Route | Mean Tumor Volume (mm³) ± SD | Percent Inhibition (%) |
| Control | - | s.c. | 1500 ± 250 | - |
| Low-Dose OT | 250 | s.c. | 950 ± 180 | 36.7 |
| High-Dose OT | 500 | s.c. | 600 ± 120 | 60.0 |
Data summarized from a study in C57BL/6 mice implanted with LLC cells and treated daily for 5 weeks.[16]
Table 2: Dose-Dependent Metabolic Changes in LLC Tumors Following Oral Oxythiamine Administration
| Metabolite | 150 mg/kg OT (Fold Change vs. Control) | 600 mg/kg OT (Fold Change vs. Control) |
| Ribose-5-phosphate (B1218738) | ↓ | ↓↓ |
| Glycine | ↑ | ↑↑ |
| Formate | ↑ | ↑ |
| NADPH | ↑ | ↑ |
Qualitative summary of significant changes observed in a C57BL/6 mouse model with LLC xenografts treated orally for 2 weeks. '↓' indicates a decrease and '↑' indicates an increase relative to the untreated control group.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration of Oxythiamine in Mice
Materials:
-
Oxythiamine solution (e.g., dissolved in sterile water or PBS)[9]
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[4][21]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accustom the animals to handling prior to the experiment. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to ensure consistent insertion.[3][4][21]
-
Solution Preparation: Prepare the Oxythiamine solution at the desired concentration. Ensure it is fully dissolved. The typical volume for oral gavage in mice is 5-10 mL/kg body weight.[21]
-
Administration: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[4][21] b. The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.[3][20] c. Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the solution. d. Withdraw the needle gently along the same path of insertion.[20]
-
Post-Administration Monitoring: Monitor the animal for a few minutes after administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol 2: Erythrocyte Transketolase Activity (ETK) Assay
This assay is a functional measure of thiamine status and can be used to assess the in vivo effect of Oxythiamine.
Principle: The activity of transketolase in red blood cell lysates is measured before and after the addition of its cofactor, thiamine pyrophosphate (TPP). A large increase in activity after TPP addition (the "TPP effect") indicates a deficiency of endogenous TPP, which can be induced by Oxythiamine.
Materials:
-
Hemolyzed erythrocyte samples
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
Coupling enzymes and substrates for a spectrophotometric assay (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH)
-
Spectrophotometer capable of reading at 340 nm
Procedure (Simplified):
-
Sample Preparation: Collect whole blood in heparinized tubes. Isolate erythrocytes by centrifugation, wash with saline, and lyse the cells to release their contents.[2]
-
Assay Setup: Prepare two sets of reactions for each sample:
-
Basal Activity: Hemolysate + reaction buffer + ribose-5-phosphate.
-
Stimulated Activity: Hemolysate + reaction buffer + ribose-5-phosphate + TPP.[2]
-
-
Measurement: The transketolase reaction produces glyceraldehyde-3-phosphate, which is converted in a series of coupled reactions that lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored over time.[1][2]
-
Calculation:
Interpretation: An increased ETKAC in Oxythiamine-treated animals compared to controls indicates effective inhibition of thiamine utilization.
Mandatory Visualizations
Caption: Oxythiamine inhibits Transketolase in the Pentose Phosphate Pathway.
References
- 1. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The impact of high-glucose or high-fat diets on the metabolomic profiling of mice [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 11. The Impact of Antibiotic Therapy on Intestinal Microbiota: Dysbiosis, Antibiotic Resistance, and Restoration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Antibiotic-mediated dysbiosis leads to activation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unifal-mg.edu.br [unifal-mg.edu.br]
- 15. Antibiotic-induced gut microbiota dysbiosis altered host metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. aniphy.fr [aniphy.fr]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. biostat.umn.edu [biostat.umn.edu]
- 24. friendsofcancerresearch.org [friendsofcancerresearch.org]
Validation & Comparative
A Comparative Analysis of Oxythiamine Chloride Hydrochloride and Other Transketolase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Oxythiamine (B85929) chloride hydrochloride and other prominent transketolase inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes key biochemical pathways and workflows to facilitate a deeper understanding of transketolase inhibition.
Introduction to Transketolase Inhibition
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] It plays a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This function is vital for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose phosphates, the precursors for nucleotides and nucleic acids. Given its central role in cell proliferation and survival, transketolase has emerged as a significant target for the development of therapeutics, particularly in oncology.
Oxythiamine, a thiamine (B1217682) antagonist, is a well-characterized inhibitor of transketolase.[2][3] Upon cellular uptake, it is pyrophosphorylated to form oxythiamine pyrophosphate, which then inhibits thiamine pyrophosphate (TPP)-dependent enzymes like transketolase.[4] This guide compares the inhibitory efficacy of Oxythiamine chloride hydrochloride with other known transketolase inhibitors based on available experimental data.
Quantitative Comparison of Transketolase Inhibitors
The following table summarizes the available quantitative data on the efficacy of various transketolase inhibitors. It is important to note that the experimental conditions under which these values were determined may vary between studies, affecting direct comparability.
| Inhibitor | Enzyme Source | Inhibition Metric | Value | Reference |
| Oxythiamine | Rat Liver Transketolase | IC50 | 0.2 µM | [5] |
| Yeast Transketolase | IC50 | ~0.03 µM | [5] | |
| Plasmodium falciparum (in vitro) | IC50 | 11 µM (in thiamine-free medium) | [6] | |
| N3'-pyridyl thiamine (N3PT) | Apo-transketolase | Kd | 22 nM | [7] |
| Plasmodium falciparum (in vitro) | IC50 | 0.36 µM (in thiamine-free medium) | [4] | |
| 2'-Methylthiamine | HeLa cells (cytotoxicity) | GI50 | 107 µM | [5] |
| Oxythiamine | HeLa cells (cytotoxicity) | GI50 | 36 µM | [5] |
| Thiamine thiazolone | Human PMNs (cellular potency) | - | Low micromolar range | [8] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the enzyme. GI50 (Half-maximal growth inhibition) is the concentration of a compound that causes 50% inhibition of cell growth. Lower values for these metrics indicate higher potency. The data presented is based on separate studies and direct comparison should be made with caution.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of transketolase inhibitors.
Transketolase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methods used for measuring erythrocyte transketolase activity and can be applied to purified enzyme preparations or cell lysates.[9][10][11]
Principle: The activity of transketolase is determined by measuring the rate of disappearance of NADH at 340 nm. The transketolase reaction produces glyceraldehyde-3-phosphate, which is then converted through a series of coupled enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrate Solution: 50 mM Ribose-5-phosphate
-
Cofactor Solution: 10 mM Thiamine pyrophosphate (TPP), 100 mM MgCl2
-
Coupling Enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH Solution: 10 mM NADH
-
Inhibitor Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Cofactor Solution, Coupling Enzymes, and NADH Solution in a cuvette or a 96-well plate.
-
Add the transketolase enzyme preparation (purified enzyme or cell lysate) to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) for a specified time before adding the substrate.
-
Initiate the reaction by adding the Substrate Solution (Ribose-5-phosphate).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of transketolase inhibitors on the proliferation of cancer cell lines.[12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the transketolase inhibitor (e.g., this compound) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the GI50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Pentose Phosphate Pathway and the Role of Transketolase
Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is interconnected with glycolysis. The following diagram illustrates the central position of transketolase in these metabolic pathways.
References
- 1. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. courses.edx.org [courses.edx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 9. labtestsdubai.com [labtestsdubai.com]
- 10. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 11. actascientific.com [actascientific.com]
- 12. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxythiamine and Pyrithiamine in Thiamine Deficiency Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used thiamine (B1217682) antagonists, oxythiamine (B85929) chloride hydrochloride and pyrithiamine (B133093), in the context of creating thiamine deficiency models for research.
Introduction to Thiamine Antagonists
Thiamine (Vitamin B1) is a crucial cofactor for several key enzymes involved in carbohydrate and energy metabolism. Its biologically active form, thiamine pyrophosphate (TPP), is essential for the function of enzymes such as transketolase (TK), pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH). Thiamine antagonists are invaluable tools for inducing a state of thiamine deficiency in experimental models, allowing for the investigation of the biochemical and physiological consequences of impaired thiamine-dependent pathways. This guide focuses on two such antagonists: oxythiamine and pyrithiamine.
Oxythiamine Chloride Hydrochloride is a synthetic analogue of thiamine where the amino group on the pyrimidine (B1678525) ring is replaced by a hydroxyl group. It primarily acts as an inhibitor of transketolase after being phosphorylated to oxythiamine pyrophosphate (OPPP).[1]
Pyrithiamine is another potent thiamine analogue. Its primary mechanism of action involves the inhibition of thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to its active form, TPP.[2] This leads to a more widespread depletion of TPP, affecting all TPP-dependent enzymes. Pyrithiamine is also known to interfere with thiamine transport.
Comparative Data
The following tables summarize the quantitative data on the effects of oxythiamine and pyrithiamine on key thiamine-dependent enzymes and overall thiamine metabolism.
Table 1: Comparative Inhibition of Thiamine-Dependent Enzymes
| Enzyme | Antagonist | Organism/Tissue | Ki / IC50 | Comments |
| Transketolase (TK) | Oxythiamine Pyrophosphate | Yeast | Ki: 0.03 µM | Significantly lower than Km for TPP (1.1 µM), suggesting high affinity.[1][2] |
| Oxythiamine Pyrophosphate | Rat Liver | IC50: 0.2 µM | Potent inhibition observed.[3] | |
| Pyrithiamine Pyrophosphate | Yeast | Ki: 110 µM | Much higher Ki compared to oxythiamine, indicating weaker direct inhibition.[1][2] | |
| Pyruvate Dehydrogenase Complex (PDHC) | Oxythiamine Pyrophosphate | Porcine Heart | Ki: 0.025 µM | Competitive inhibitor.[4][5] |
| Oxythiamine Pyrophosphate | Bovine Heart | Ki: 0.04 µM | Competitive inhibitor.[4] | |
| Pyrithiamine Pyrophosphate | Yeast | Ki: 78 µM | Higher Ki compared to TPP's Km (23 µM), suggesting weaker affinity.[1] | |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Oxythiamine Pyrophosphate | Bovine Adrenals | Ki: ~30 µM | Competitive inhibition.[1] |
| Pyrithiamine | Rat Brain | - | Causes substantial decreases in α-KGDH activity in various brain regions.[6] |
Table 2: Comparative Effects on Thiamine and TPP Levels in Rodent Brain
| Antagonist | Animal Model | Effect on Thiamine Levels | Effect on TPP Levels | Reference |
| Oxythiamine | Rat | No significant effect observed.[7] | - | [7] |
| Pyrithiamine | Rat | Decreased to 43% of control.[7] | Significantly decreased.[6] | [7] |
| Pyrithiamine + Thiamine Deficient Diet | Rat | Decreased to 17-23% of control.[7] | Substantially diminished in all brain regions studied.[6] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible thiamine deficiency models. Below are representative protocols for both oxythiamine and pyrithiamine.
Protocol 1: Pyrithiamine-Induced Thiamine Deficiency (PTD) in Rats
This protocol is widely used to model Wernicke-Korsakoff syndrome.
Materials:
-
Thiamine-deficient rodent diet
-
Pyrithiamine hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Acclimatize rats to individual housing and handling for at least one week.
-
Provide ad libitum access to a thiamine-deficient diet and water.
-
Administer daily intraperitoneal (i.p.) injections of pyrithiamine hydrobromide at a dose of 0.25 mg/kg body weight.[8] The pyrithiamine should be dissolved in sterile saline.
-
Continue the thiamine-deficient diet and daily pyrithiamine injections for a period of 11-14 days.
-
Monitor the animals daily for weight loss and the onset of neurological symptoms, which may include ataxia, loss of righting reflex, and seizures.
-
For recovery studies, upon the appearance of severe neurological symptoms, administer a high dose of thiamine (e.g., 100 mg/kg, i.p.) and replace the thiamine-deficient diet with a standard, thiamine-replete diet.
Protocol 2: Oxythiamine-Induced Thiamine Deficiency in Mice
This protocol focuses on inducing a state of thiamine deficiency to study the effects of transketolase inhibition.
Materials:
-
Thiamine-deficient rodent diet
-
This compound (Cayman Chemical or equivalent)
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Male BALB/c mice (or other appropriate strain)
Procedure:
-
House mice individually and allow for a period of acclimatization.
-
Provide ad libitum access to a thiamine-deficient diet and water.
-
Administer daily intraperitoneal (i.p.) injections of this compound. A dosage range of 100-500 mg/kg body weight has been used in various studies. The appropriate dose should be determined based on the specific research question and desired severity of deficiency. Oxythiamine can be dissolved in sterile saline or PBS.
-
Continue the treatment for a predetermined period, typically ranging from several days to a few weeks, depending on the experimental goals.
-
Monitor the animals for signs of thiamine deficiency, which may be more subtle than with pyrithiamine and could include weight loss or specific metabolic changes.
-
At the end of the experimental period, tissues can be collected for biochemical analysis of enzyme activities and metabolite levels.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of oxythiamine and pyrithiamine lead to different downstream cellular consequences.
Oxythiamine: Inhibition of Transketolase and Induction of Apoptosis
Oxythiamine, after its conversion to OPPP, potently inhibits transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). This inhibition has several downstream effects, including a reduction in the production of ribose-5-phosphate, which is essential for nucleotide synthesis, and NADPH, a critical cellular antioxidant. The disruption of these pathways can lead to cell cycle arrest and apoptosis. Studies have shown that oxythiamine treatment can alter the expression of multiple proteins involved in apoptotic signaling pathways.[8]
Pyrithiamine: Widespread TPP Depletion and Metabolic Disruption
Pyrithiamine's primary action is to inhibit thiamine pyrophosphokinase, thereby preventing the synthesis of TPP. This leads to a systemic decrease in the activity of all TPP-dependent enzymes. The reduction in PDHC and α-KGDH activity severely impairs the Krebs cycle and cellular energy metabolism. This can result in an accumulation of pyruvate and lactate, reduced ATP production, and disruptions in neurotransmitter synthesis, ultimately leading to neuronal dysfunction and cell death.[6]
Experimental Workflow Comparison
The choice between oxythiamine and pyrithiamine depends on the specific research question. The following diagram illustrates the logical workflow for using each antagonist in a thiamine deficiency model.
Conclusion
Both oxythiamine and pyrithiamine are effective tools for inducing thiamine deficiency in research models, but their distinct mechanisms of action make them suitable for different experimental objectives.
-
Oxythiamine is the preferred antagonist for studies focusing specifically on the role of transketolase and the pentose phosphate pathway , as well as for investigating the downstream consequences of their inhibition, such as apoptosis . Its effects are more targeted compared to pyrithiamine.
-
Pyrithiamine provides a more global model of thiamine deficiency by depleting the cellular pool of the active cofactor TPP. This makes it an excellent choice for modeling human thiamine deficiency disorders like Wernicke-Korsakoff syndrome and for studying the widespread metabolic and neurological consequences of impaired activity of all TPP-dependent enzymes.
The selection of the appropriate antagonist, along with a well-defined experimental protocol, is critical for obtaining meaningful and reproducible results in the study of thiamine metabolism and its role in health and disease.
References
- 1. The uremic toxin oxythiamine causes functional thiamine deficiency in end-stage renal disease by inhibiting transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on thiamine analogues. IV. Neopyrithiamine and oxyneopyrithiamine; a comparison of their effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental thiamine deficiency. Neuropathic and mitochondrial changes induced in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of oxythiamine and pyrithiamine on rat brain--morphological changes in the thiamine deficient rat brain (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Rodent Models of Korsakoff Syndrome Reveal the Critical Neuroanatomical Substrates of Memory Dysfunction and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Transketolase by Oxythiamine: A Comparative Guide for New Models
For researchers and drug development professionals, validating the mechanism of action of a compound in a novel biological model is a critical step. This guide provides a comprehensive comparison of methods to validate the inhibition of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), by its well-known inhibitor, oxythiamine (B85929).
Oxythiamine, an analog and antagonist of thiamine (B1217682) (Vitamin B1), effectively inhibits transketolase by competing with its essential cofactor, thiamine diphosphate (B83284) (ThDP).[1] This inhibition disrupts the non-oxidative branch of the PPP, which is crucial for synthesizing ribose for nucleotides and NADPH for redox homeostasis.[1][2][3] As cancer cells often exhibit upregulated PPP activity to support rapid proliferation, transketolase has emerged as a promising therapeutic target.[2][4][5][6]
This guide outlines the experimental frameworks, from in vitro assays to in vivo studies, for confirming oxythiamine's efficacy and understanding its downstream cellular consequences in a new model system.
Comparative Analysis of Validation Assays
A multi-faceted approach is essential for robust validation. The following table compares key experimental assays, their principles, and expected outcomes when treating a new model with oxythiamine.
| Assay | Principle | Key Measurement | Model System | Expected Outcome with Oxythiamine |
| Transketolase Activity Assay | Spectrophotometric measurement of the consumption of a substrate (e.g., NADH) in a coupled enzymatic reaction.[7][8] | Rate of enzyme activity (U/mg protein). | Cell/Tissue Lysates | Significant decrease in TKT activity.[9] |
| Western Blot | Immunodetection of specific proteins following separation by gel electrophoresis. | Relative expression level of TKT and downstream pathway proteins. | Cell/Tissue Lysates | May show compensatory changes in TKT protein levels or no change; confirms target presence. |
| Metabolomics (Mass Spec/NMR) | Global analysis of small-molecule metabolites. | Levels of PPP intermediates (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate). | Cells, Tissues, Biofluids | Accumulation of TKT substrates and reduction of its products, confirming pathway inhibition.[10] |
| Cell Proliferation Assay (e.g., MTT, Ki-67) | Colorimetric measurement of metabolic activity or immunofluorescent staining of a proliferation marker. | Cell viability and rate of proliferation. | In Vitro (Cell Culture) | Dose-dependent reduction in cell proliferation and viability.[6][9][11] |
| Apoptosis Assay (e.g., Annexin V, Caspase Activity) | Flow cytometry or luminescence-based detection of markers of programmed cell death. | Percentage of apoptotic cells. | In Vitro (Cell Culture) | Increase in apoptosis, often following cell cycle arrest.[1][6][11][12][13] |
| Reactive Oxygen Species (ROS) Assay | Fluorescent probes (e.g., DCFDA) that emit a signal upon oxidation. | Intracellular ROS levels. | In Vitro (Cell Culture) | Increase in ROS due to impaired NADPH production, a key antioxidant.[14][15] |
| In Vivo Tumor Xenograft Study | Implantation of cancer cells into immunocompromised mice, followed by treatment. | Tumor volume, tumor mass, and survival rates. | In Vivo (Animal Model) | Significant inhibition of tumor growth and potential increase in survival.[10] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for foundational experiments to validate oxythiamine's effect on transketolase.
Protocol 1: Transketolase Activity Assay in Cell Lysates
This functional assay directly measures the enzymatic activity of transketolase. The Erythrocyte Transketolase Activity Coefficient (ETKAC) assay is a well-established method often used to assess thiamine status.[16][17][18] A similar principle can be applied to cell or tissue lysates.
-
Model Preparation: Culture cells to ~80% confluency. Treat one set with a range of oxythiamine concentrations (e.g., 5 µM to 500 µM) and another with a vehicle control for a predetermined time (e.g., 24-48 hours).[13]
-
Lysate Preparation: Harvest and wash cells with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer (e.g., glycylglycine), substrates (ribose-5-phosphate and xylulose-5-phosphate), and coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).[8]
-
Add NAD+ to the mixture. The reaction is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[7]
-
Initiate the reaction by adding a standardized amount of protein lysate (e.g., 20-50 µg) to the reaction mixture.
-
-
Data Analysis:
-
Measure the change in absorbance over time using a spectrophotometer.
-
Calculate the rate of NADH consumption, which is proportional to the transketolase activity.
-
Normalize the activity to the total protein concentration (e.g., in U/mg). Compare the activity in oxythiamine-treated samples to the vehicle control.
-
Protocol 2: In Vivo Xenograft Tumor Growth Study
This protocol validates the anti-proliferative effects of oxythiamine in a living organism.
-
Cell Preparation: Culture a human cancer cell line (e.g., HCT-116) under standard conditions.[19]
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into a control group (receiving vehicle) and a treatment group (receiving oxythiamine).
-
Administer oxythiamine via an appropriate route (e.g., intraperitoneal injection) at a determined dose (e.g., 400 mg/kg) and schedule (e.g., daily for 3-5 days).[10]
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as transketolase activity assays or Western blotting, to confirm target engagement.
-
-
Statistical Analysis: Compare tumor growth curves, final tumor weights, and volumes between the control and treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz DOT language provide a clear visual representation of the complex biological and experimental processes involved.
Caption: The Pentose Phosphate Pathway and site of Oxythiamine inhibition.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanelements.com [americanelements.com]
- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 19. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Oxythiamine and 2'-Methylthiamine: An In Vitro and In Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic properties of two thiamine (B1217682) analogs, Oxythiamine (B85929) and 2'-methylthiamine. The information presented herein is compiled from recent experimental data and computational modeling studies, offering an objective overview to inform future research and drug development efforts in oncology.
Executive Summary
Recent studies demonstrate that while both Oxythiamine and 2'-methylthiamine exhibit cytotoxic effects against cancer cells, their efficacy and selectivity differ significantly. Oxythiamine shows a more potent inhibitory effect on cancer cell growth and metabolism.[1][2][3][4][5] Conversely, 2'-methylthiamine displays a higher selectivity for cancer cells over normal cells, suggesting a potentially wider therapeutic window.[1][2][4][5] These differences are attributed to variations in cellular transport and binding affinities to key metabolic enzymes.[1][6]
Quantitative Cytotoxicity Data
The cytotoxic and cytostatic effects of Oxythiamine and 2'-methylthiamine were evaluated against HeLa (cervical carcinoma) cells and normal human fibroblasts. The key quantitative metrics are summarized in the tables below.
Table 1: Growth Inhibition (GI50) and Metabolic Inhibition (IC50) in HeLa Cells
| Compound | GI50 (µM) | IC50 (µM) |
| Oxythiamine | 36 | 51 |
| 2'-methylthiamine | 107 | 112 |
Data sourced from Malinowska et al., 2024.[1][2][4][5]
Table 2: Selectivity Index (SI)
| Compound | Selectivity Index (SI) |
| Oxythiamine | 153 |
| 2'-methylthiamine | 180 |
The Selectivity Index (SI) is the ratio of the IC50 for normal fibroblasts to the IC50 for HeLa cells. A higher SI indicates greater selectivity for cancer cells. Data sourced from Malinowska et al., 2024.[1][2][4][5]
Mechanism of Action
Oxythiamine and 2'-methylthiamine are thiamine antimetabolites that exert their cytotoxic effects by interfering with thiamine-dependent metabolic pathways.[7][8][9] Once inside the cell, they are phosphorylated by thiamine pyrophosphokinase (TPK) into their respective pyrophosphate esters.[3][6] These analogs then act as competitive inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[6][7][8]
Inhibition of TKT disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides, and NADPH, which is essential for antioxidant defense and fatty acid synthesis.[7][10][11] This metabolic disruption can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[7][8][10]
Molecular docking studies have shown that 2'-methylthiamine has a better binding affinity for thiamine pyrophosphokinase than both thiamine and oxythiamine.[1][4][5][6] However, its overall lower cytotoxicity in vitro is suggested to be due to less efficient transport into the cancer cells compared to oxythiamine.[1][2][4][5]
References
- 1. [PDF] In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxythiamine - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Transketolase Inhibition: Oxythiamine Treatment vs. Genetic Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, targeting key enzymatic players offers a promising avenue for intervention in various diseases, including cancer. Transketolase (TKT), a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a significant target. Its inhibition disrupts crucial cellular processes, including nucleotide synthesis and the management of oxidative stress. This guide provides an objective comparison of two primary methods for inhibiting transketolase function: the pharmacological inhibitor oxythiamine (B85929) and genetic knockdown using small interfering RNA (siRNA).
This document outlines the effects of both approaches, presenting supporting experimental data in clearly structured tables, detailing the methodologies for key experiments, and providing visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Efficacy and Cellular Impact
Both oxythiamine, a thiamine (B1217682) antagonist, and siRNA-mediated knockdown of transketolase effectively curtail the enzyme's activity, leading to a cascade of downstream cellular consequences. While both methods achieve the common goal of TKT inhibition, the magnitude and nuances of their effects can differ.
Oxythiamine acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the essential coenzyme for transketolase.[1] Its efficacy is often measured by its half-maximal inhibitory concentration (IC50), which can vary across different cell lines. For instance, in MIA PaCa-2 pancreatic cancer cells, the IC50 of oxythiamine has been reported to be 14.95 μM.[2][3] In contrast, the IC50 for rat liver transketolase is significantly lower, at 0.2 μM.[4]
Genetic knockdown via siRNA offers a more direct approach to reducing transketolase levels. The efficiency of this method is typically quantified by the percentage reduction in mRNA or protein expression. Studies have demonstrated that siRNA can achieve a knockdown efficiency of up to 79% for the TKT gene in A549 lung cancer cells.[5]
The downstream effects of both interventions are remarkably similar, underscoring the central role of transketolase in cellular metabolism. Both oxythiamine treatment and TKT knockdown have been shown to inhibit cell viability and proliferation, induce cell cycle arrest (often at the G1 phase), and suppress cell migration.[2][3][5][6][7] Furthermore, both methods lead to a reduction in the production of NADPH, a key cellular antioxidant, and a decrease in the synthesis of ribose-5-phosphate, a precursor for nucleotides.[1][2][7][8]
| Parameter | Oxythiamine | Genetic Knockdown (siRNA) | Cell Line/Model | Reference |
| Mechanism of Action | Competitive inhibitor of thiamine pyrophosphate (TPP) | Post-transcriptional gene silencing | N/A | [1] |
| IC50 / Knockdown Efficiency | 14.95 μM | ~79% reduction in TKT expression | MIA PaCa-2 / A549 | [2][3][5] |
| Effect on Cell Viability | Inhibition with an IC50 of 14.95 μM | Significant reduction in cell viability | MIA PaCa-2 / A549 | [2][5] |
| Effect on Cell Migration | Inhibition with an IC50 of 8.75 μM | Significant decrease in cell migration | Lewis Lung Carcinoma / A549 | [2][5] |
| Effect on Cell Cycle | Arrest in G1 phase | Arrest in G1 phase | A549 / A549 | [1][7] |
| Effect on NADPH Production | Diminished NADPH production | Suppressed NADPH production | General / HCC cells | [1][2] |
| Effect on Nucleotide Synthesis | Reduced production of ribose-5-phosphate | N/A | General | [1][7] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between transketolase, the pentose phosphate pathway, and downstream cellular processes, the following diagrams have been generated.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl)
-
Thiamine pyrophosphate (TPP)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Set up a reaction mixture containing the reaction buffer, TPP, coupling enzymes, and NADH.
-
Add the cell lysate to the reaction mixture and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the transketolase substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the transketolase activity based on the rate of NADH oxidation and the protein concentration of the lysate.
siRNA-Mediated Knockdown of Transketolase
This protocol outlines the steps for transiently silencing the transketolase gene in cultured cells.
Materials:
-
Cultured cells (e.g., A549)
-
siRNA targeting transketolase and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
Procedure:
-
Seed cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells to assess knockdown efficiency by RT-qPCR or Western blot and for use in downstream functional assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[3]
Materials:
-
Cells treated with oxythiamine or transfected with siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of oxythiamine or perform siRNA transfection.
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA-treated) cells.
Conclusion
The cross-validation of oxythiamine's effects with the genetic knockdown of transketolase provides a robust framework for understanding the role of this critical enzyme in cellular metabolism. Both pharmacological inhibition and genetic silencing yield congruent results, confirming that the observed cellular phenotypes are indeed a direct consequence of transketolase inhibition. This comparative approach not only strengthens the validity of research findings but also offers flexibility in experimental design, allowing researchers to choose the most appropriate method for their specific research questions and model systems. The data and protocols presented in this guide are intended to serve as a valuable resource for professionals in the fields of biochemistry, cell biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of siRNA-mediated gene silencing of transketolase on A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Oxythiamine as a Transketolase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oxythiamine (B85929) chloride hydrochloride with other known Transketolase (TKT) inhibitors. The following sections present quantitative data on inhibitor potency, off-target effects, and detailed experimental protocols to aid in the objective assessment of Oxythiamine's specificity as a TKT inhibitor.
Executive Summary
Oxythiamine, a thiamine (B1217682) antagonist, is a well-established inhibitor of Transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Its active form, oxythiamine pyrophosphate (OTP), competitively inhibits TKT, leading to the disruption of cellular processes reliant on the PPP, such as nucleotide synthesis and redox balance. This guide compares the inhibitory profile of Oxythiamine with other notable TKT inhibitors, including Oroxylin A and Chaetocin, and examines its off-target effects on other thiamine-dependent enzymes.
Quantitative Comparison of TKT Inhibitors
The following tables summarize the available quantitative data for Oxythiamine and other TKT inhibitors. It is important to note that direct comparison of IC50 and Ki values should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: In Vitro Inhibition of Transketolase (TKT)
| Inhibitor | Target | Species/Source | IC50/Ki/Kd | Assay Conditions |
| Oxythiamine | Transketolase | Rat Liver | IC50: 0.2 µM | Not specified[1] |
| Transketolase | Yeast | IC50: ~0.03 µM | Not specified[1] | |
| Oroxylin A | Transketolase | Human | Kd: 11.9 μM | Surface Plasmon Resonance (SPR)[2] |
| Chaetocin | Transketolase | Human | Kd: 63.2 μM | Bio-layer interferometry (BLI)[3] |
Table 2: Cellular Activity of TKT Inhibitors
| Inhibitor | Cell Line | Effect | IC50/GI50 | Assay |
| Oxythiamine | MIA PaCa-2 (Pancreatic) | Inhibition of cell growth | IC50: 14.95 µM | MTT assay[4] |
| HeLa (Cervical) | Growth Inhibition | GI50: 36 µM | Not specified[1] | |
| Oroxylin A | HepG2 (Liver) | Inhibition of cell proliferation | IC50: 17.2 µM (48h) | CCK-8 assay[2] |
| Chaetocin | A549/DDP (Lung) | Inhibition of cell viability | IC50: 0.13 ± 0.06 μM (48h) | CCK-8 assay[3] |
| H460/DDP (Lung) | Inhibition of cell viability | IC50: 0.12 ± 0.02 μM (48h) | CCK-8 assay[3] |
Table 3: Off-Target Effects of Oxythiamine
| Inhibitor | Off-Target Enzyme | Species/Source | Ki/Effect | Notes |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Ki: 0.025 µM | Competitive inhibitor[1] |
| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | Ki: 0.07 µM | Competitive inhibitor | |
| 2-Oxoglutarate Dehydrogenase Complex (OGDC) | Bison Heart | Weakly inhibited | Qualitative assessment[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing TKT inhibitors, the following diagrams are provided.
Caption: Role of TKT in the Pentose Phosphate Pathway and its inhibition by Oxythiamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Oxythiamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of oxythiamine's performance against alternative thiamine (B1217682) antagonists and metabolic inhibitors. The information is supported by experimental data from published studies, offering insights into their respective mechanisms and therapeutic potential.
Oxythiamine (B85929), a synthetic analog of thiamine (Vitamin B1), functions as a competitive antagonist, primarily targeting thiamine-dependent enzymes. Its potential as an anti-proliferative and anti-cancer agent has been a subject of ongoing research. This guide synthesizes findings from various studies to facilitate an independent verification of its published results.
Mechanism of Action: Targeting Cellular Metabolism
Oxythiamine is converted in the body to its active form, oxythiamine pyrophosphate (OTP). OTP competes with thiamine pyrophosphate (TPP), the active form of thiamine, for binding to the coenzyme sites of several key enzymes, most notably transketolase (TKT).[1] Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and NADPH, a molecule vital for cellular antioxidant defense.
By inhibiting transketolase, oxythiamine disrupts the non-oxidative branch of the PPP, leading to a reduction in the production of ribose-5-phosphate, a precursor for nucleotide synthesis. This disruption of nucleotide synthesis is particularly detrimental to rapidly dividing cells, such as cancer cells, which have a high demand for DNA and RNA replication.[1] This can lead to cell cycle arrest, typically in the G1 phase, and ultimately induce apoptosis (programmed cell death).[1][2]
Comparative Performance of Oxythiamine and Alternatives
The therapeutic potential of oxythiamine has been evaluated alongside other thiamine analogs and metabolic inhibitors. The following tables summarize the quantitative data from these comparative studies.
In Vitro Cytotoxicity and Enzyme Inhibition
| Compound | Cell Line/Enzyme | Metric | Value | Reference |
| Oxythiamine | HeLa (Cervical Cancer) | GI₅₀ | 36 µM | [3][4] |
| 2'-Methylthiamine | HeLa (Cervical Cancer) | GI₅₀ | 107 µM | [3][4] |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | IC₅₀ | 14.95 µM | [5] |
| Oxythiamine | A549 (Non-Small Cell Lung Cancer) | IC₅₀ | Not explicitly stated | Induces apoptosis at 0.1 µM[6] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | IC₅₀ | 8.75 µM (Invasion) | [7] |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Kᵢ | 0.025 µM | [8] |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Kᵢ | 0.0026 µM | [8] |
| N3-Pyridyl Thiamine (N3PT) | Plasmodium falciparum | IC₅₀ | 10-fold lower than Oxythiamine | [7] |
Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) represent the concentration of a compound that causes 50% inhibition of cell growth or a specific activity, respectively. Kᵢ (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
In Vivo Anti-Tumor Efficacy
Direct head-to-head in vivo comparisons of oxythiamine with some of its key alternatives in cancer models are limited in the reviewed literature. However, individual studies provide valuable data on their respective efficacies.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Oxythiamine | C57BL/6 Mice with LLC xenografts | Lung Carcinoma | 250 or 500 mg/kg BW, daily for 5 weeks | Significantly lowered tumor number and area at high dose | [7] |
| Benfotiamine (B1667992) | Subcutaneous xenograft mouse model | Not specified | Not specified | Reduced tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of published results. Below are summaries of key experimental protocols cited in the literature.
In Vitro Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
WST-8 Assay (CCK-8): Similar to the MTT assay, this method uses a water-soluble tetrazolium salt to quantify viable cells.
-
Seed cells in a 96-well plate.
-
Treat with the test compound.
-
Add the WST-8 reagent to each well and incubate.
-
The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Measure the absorbance at 450 nm.
-
Cell Cycle Analysis
-
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Harvest and fix cells (e.g., with 70% ethanol).
-
Treat cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye, propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay
-
Annexin V-FITC/PI Staining and Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest and wash the treated cells.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (cell membrane has lost its integrity).
-
-
In Vivo Tumor Xenograft Studies
-
General Protocol:
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Inject a specific number of cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor dimensions (length and width) with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound (e.g., oxythiamine) and vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Efficacy Assessment: Monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of oxythiamine and a typical experimental workflow.
Mechanism of action of oxythiamine.
Experimental workflow for in vivo xenograft studies.
Conclusion
The available evidence indicates that oxythiamine effectively inhibits the proliferation of various cancer cell lines in vitro by targeting the transketolase enzyme and disrupting the pentose phosphate pathway. Comparative studies suggest that while some other thiamine analogs may exhibit greater potency against specific enzymes or organisms, oxythiamine demonstrates significant cytostatic effects. In vivo studies have shown its potential to reduce tumor growth and metastasis.
However, for a comprehensive and definitive assessment of its therapeutic index and comparative efficacy, further head-to-head in vivo studies against a broader range of alternatives, such as pyrithiamine (B133093) and benfotiamine, using standardized protocols and endpoints, are warranted. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the independent verification and advancement of these findings.
References
- 1. Thiamine mimetics sulbutiamine and benfotiamine as a nutraceutical approach to anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 5. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
A Comparative Analysis of Oxythiamine's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Oxythiamine (B85929), a competitive inhibitor of the thiamine-dependent enzyme transketolase, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to Oxythiamine
Oxythiamine (OT) is a thiamine (B1217682) antagonist that primarily targets transketolase (TKT), a crucial enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1] In cancer cells, which often exhibit elevated glucose metabolism, the PPP is vital for generating ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH to counteract oxidative stress.[2][3][4] By inhibiting TKT, Oxythiamine disrupts these critical metabolic processes, leading to cell cycle arrest and apoptosis, making it a subject of interest in metabolic cancer therapy.[1][3][5]
Mechanism of Action: Targeting the Pentose Phosphate Pathway
Oxythiamine exerts its cytotoxic effects by competitively inhibiting transketolase. This inhibition blocks the synthesis of ribose, a fundamental component of DNA and RNA, and depletes the cellular pool of NADPH, a key antioxidant.[1][6] The reduction in NADPH increases cellular reactive oxygen species (ROS), leading to oxidative stress, while the lack of ribose precursors halts cell proliferation by inducing a G1 phase arrest.[1][5][6] This cascade of events ultimately triggers apoptotic cell death.
Comparative Efficacy Across Cancer Cell Lines
The sensitivity of cancer cells to Oxythiamine varies significantly across different types. This variation can be attributed to differences in metabolic dependencies, expression levels of transketolase, and other intrinsic cellular factors. The following table summarizes the observed effects and inhibitory concentrations in several studied cell lines.
| Cancer Type | Cell Line | IC50 / GI50 Value (µM) | Key Observed Effects | Citations |
| Pancreatic Cancer | MIA PaCa-2 | 14.95 | Induces G1 phase arrest and apoptosis; alters protein expression dynamics. | [1][5] |
| Lung Carcinoma | Lewis Lung Carcinoma (LLC) | 8.75 (for invasion/migration) | Significantly inhibits cell invasion and migration; reduces MMP-2 and MMP-9 activity. | [7] |
| Non-Small Cell Lung Cancer | A549 | ~10 (significant viability decrease) | Induces G1 phase arrest and apoptosis in a dose- and time-dependent manner. | [6][8] |
| Cervical Cancer | HeLa | 36 | Inhibits cell growth and metabolism. | [9][10][11] |
| Hepatocellular Carcinoma | SMMC & MHCC97L | Not specified | Sensitizes cells to Sorafenib treatment by increasing ROS accumulation. | [2] |
| Thyroid Cancer | Not specified | Not specified | Shows synergistic cell growth inhibition when combined with a G6PD inhibitor. | [12] |
| Colon Adenocarcinoma | Not specified | 5400 | Demonstrates a comparatively high IC50, suggesting lower sensitivity. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Oxythiamine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[6][8]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Measurement: If using MTT, add a solubilizing agent (like DMSO or SDS) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[15]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins (e.g., TKT, MMPs, apoptosis markers) in cell lysates.[16][17]
Methodology:
-
Sample Preparation: Treat cells with Oxythiamine for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors.[16][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.[18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1] Normalize band intensity to a loading control like β-actin or GAPDH.
Lactate (B86563) Production Assay
This assay quantifies the amount of lactate secreted into the cell culture medium, which is an indicator of glycolytic activity.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Oxythiamine as described in the cell viability protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[13]
-
Assay Procedure: Use a commercial lactate assay kit and follow the manufacturer's protocol. Typically, this involves:
-
Preparing a standard curve using the provided lactate standards.[19]
-
Adding collected supernatant samples and standards to a new 96-well plate.
-
Adding a reaction mixture containing lactate dehydrogenase and a colorimetric or fluorometric probe to each well.[13][20]
-
Incubating the plate for 30-60 minutes at 37°C.[19]
-
-
Measurement and Analysis: Measure the absorbance or fluorescence using a microplate reader.[13] Determine the lactate concentration in each sample by comparing its reading to the standard curve. Normalize the results to cell number or total protein content if necessary.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the pentose phosphate pathway increases reactive oxygen species and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Oxythiamine in Combination with Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective cancer therapies has led researchers to explore the intricate web of tumor cell metabolism. One promising strategy is the targeted inhibition of key metabolic pathways that fuel cancer cell growth and proliferation. Oxythiamine, a potent inhibitor of the transketolase enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a compelling agent in this arena. This guide provides a comprehensive comparison of the synergistic effects of Oxythiamine when combined with other metabolic inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of further research.
Executive Summary of Metabolic Inhibitor Combinations
Oxythiamine's efficacy can be significantly enhanced when used in concert with inhibitors targeting complementary metabolic pathways. This approach can lead to a more profound disruption of cancer cell metabolism, increased cellular stress, and ultimately, enhanced apoptosis. The following table summarizes the quantitative data from studies investigating these synergistic interactions.
| Inhibitor Combination | Cancer Cell Line | Effect of Individual Agents | Synergistic Effect of Combination | Key Outcomes |
| Oxythiamine + 6-Aminonicotinamide (6-AN) | Thyroid Cancer Cells | Oxythiamine inhibits the non-oxidative branch of the PPP. 6-AN inhibits the oxidative branch of the PPP by targeting G6PD. | Additive or synergistic inhibition of cell growth. | Increased reactive oxygen species (ROS) production, induction of endoplasmic reticulum (ER) stress, and apoptosis.[1][2] |
| Oxythiamine + Dehydroepiandrosterone (DHEA) | MIA PaCa-2 (Pancreatic Adenocarcinoma) | Oxythiamine (0.5 µM) inhibited cell proliferation by 39%. DHEA (0.5 µM) inhibited cell proliferation by 23%. | Combined treatment (0.5 µM each) resulted in a 60% inhibition of cell proliferation. | Enhanced inhibition of de novo ribose synthesis, crucial for nucleic acid production. |
| Benfooxythiamine (Oxythiamine prodrug) + 2-Deoxy-D-Glucose (2-DG) | Caco-2 (Colorectal Adenocarcinoma) - SARS-CoV-2 infected | Benfooxythiamine inhibits the non-oxidative PPP. 2-DG inhibits glycolysis. | Increased anti-viral activity compared to single agents. | Points to a potent synergy in disrupting glucose metabolism. |
| Oxythiamine + Sorafenib | Hepatocellular Carcinoma (HCC) Cells | Oxythiamine targets the PPP. Sorafenib is a multi-kinase inhibitor affecting various signaling pathways. | Enhanced anti-cancer effects on HCC cell growth in vivo. | Suggests a multi-pronged attack on cancer cell proliferation and survival pathways. |
Delving into the Mechanisms: Signaling Pathways and Workflows
To visualize the interplay of these metabolic inhibitors, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating synergistic effects.
References
A Head-to-Head Comparison of Oxythiamine and Other Thiamine Anti-metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxythiamine (B85929) with other prominent thiamine (B1217682) anti-metabolites, supported by experimental data. Thiamine (Vitamin B1) is a crucial cofactor for key enzymes in carbohydrate metabolism, and its antagonists are valuable tools for studying cellular metabolism and for developing novel therapeutics, particularly in oncology.
Mechanism of Action: A Common Target, Different Approaches
Thiamine anti-metabolites primarily exert their effects by interfering with the function of thiamine pyrophosphate (TPP), the active form of thiamine. TPP is an essential coenzyme for several enzymes, including transketolase, pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH).[1][2][3] While these antagonists share a common target, their mechanisms of inhibition differ.
Oxythiamine , a structural analog of thiamine, is converted in the body to its active form, oxythiamine pyrophosphate (OTPP).[1] OTPP then competes with TPP for binding to TPP-dependent enzymes.[1] However, due to a modification in its thiazole (B1198619) ring, OTPP is incapable of facilitating the enzymatic reactions, leading to the inhibition of these metabolic pathways.[1]
Other thiamine anti-metabolites, such as pyrithiamine , amprolium , and 3-deazathiamine , also interfere with thiamine metabolism, but through varied mechanisms ranging from inhibition of thiamine transport to direct enzymatic inhibition with different potencies.[2][3][4]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory effects of oxythiamine and other thiamine anti-metabolites on key enzymes and cancer cell lines.
| Anti-metabolite | Enzyme | Organism/Tissue | Ki Value (µM) | Km for TPP (µM) | Reference |
| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 | 0.06 | [5] |
| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 | 0.06 | [5] |
| Oxythiamine Pyrophosphate (OTPP) | Transketolase | Yeast | ~0.03 | 1.1 | [2][3] |
| Pyrithiamine Pyrophosphate | Transketolase | Yeast | 110 | 1.1 | [3] |
| Anti-metabolite | Cell Line | Assay | IC50 Value (µM) | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 14.95 | [6] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Invasion and Migration | 8.75 | [6] |
| Oxythiamine | HeLa (Cervical Cancer) | Growth Inhibition (GI50) | 36 - 39 | [7] |
| 2'-Methylthiamine | HeLa (Cervical Cancer) | Growth Inhibition (GI50) | 83 - 107 | [7] |
Signaling Pathways and Metabolic Consequences
The inhibition of TPP-dependent enzymes by oxythiamine has significant downstream effects on cellular metabolism and signaling. The primary consequence is the disruption of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Krebs cycle.
Caption: Metabolic pathways affected by oxythiamine.
Inhibition of transketolase by OTPP reduces the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and fatty acid synthesis.[1] This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][8] Inhibition of PDHC by OTPP leads to the accumulation of pyruvate and a decrease in acetyl-CoA, impairing the Krebs cycle and cellular energy metabolism.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (WST-8)
This assay is used to determine the cytotoxic effects of anti-metabolites on cell proliferation.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with varying concentrations of the anti-metabolite (e.g., oxythiamine from 0-100 µM) for desired time points (e.g., 6, 12, 24, 48 hours).[9]
-
WST-8 Reagent Addition: Add 10 µl of WST-8 reagent to each well and incubate for 60 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: A typical workflow for a cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by the anti-metabolites.
-
Cell Seeding and Treatment: Seed cells (e.g., A549) at a density of 100,000 cells/well and treat with the anti-metabolite (e.g., 0.1-100 µM oxythiamine) for 24 and 48 hours.[9]
-
Cell Harvesting: Trypsinize, wash, and collect the cells by centrifugation.[9]
-
Staining: Resuspend the cells in a binding buffer and co-culture with 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI) for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Cell Cycle Analysis
This method determines the effect of the anti-metabolites on the cell cycle progression.
-
Cell Treatment: Treat cells (e.g., A549) with the anti-metabolite (e.g., 0-100 µM oxythiamine) for 24 and 48 hours.[9]
-
Cell Fixation: Trypsinize, wash, and fix the cells in 70% ethanol (B145695) at a density of 1 million cells/ml and store at -20°C for at least 24 hours.[9]
-
Staining: Wash the fixed cells and resuspend them in a DNA staining solution containing PI (50 µg/ml) and RNase A (100 µg/ml) for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Conclusion
Oxythiamine is a potent inhibitor of key metabolic enzymes, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While other thiamine anti-metabolites like 3-deazathiamine may exhibit stronger inhibition of isolated enzymes in vitro, the cellular uptake and metabolic activation are critical factors determining their overall efficacy. The choice of an anti-metabolite for research or therapeutic development should be guided by the specific cellular context and the desired molecular target. Further in vivo studies are necessary to fully elucidate the comparative efficacy and safety profiles of these compounds.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Oxythiamine's On-Target Effects: A Molecular Docking and Experimental Comparison
A guide for researchers on the validation of oxythiamine's inhibitory action against key metabolic enzymes through computational and experimental approaches.
This guide provides a comprehensive comparison of oxythiamine (B85929) with other thiamine (B1217682) antagonists, focusing on its on-target effects validated by molecular docking and supported by experimental data. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Comparative Analysis of Thiamine Antagonists
Oxythiamine exerts its biological effects by acting as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[1] Its active form, oxythiamine pyrophosphate (OTPP), competes with TPP for the active sites of these enzymes.[1] The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of oxythiamine and other thiamine antagonists against their primary enzyme targets.
Table 1: Inhibitory Activity against Pyruvate (B1213749) Dehydrogenase Complex (PDHC)
| Compound | Organism/Tissue | Ki (μM) | Substrate (Km, μM) |
| Oxythiamine Pyrophosphate (OTPP) | Porcine Heart | 0.025[2][3][4] | Thiamine Pyrophosphate (TPP) (0.06)[2][3][4] |
| 3-Deazathiamine Pyrophosphate (DATPP) | Porcine Heart | 0.0026[2][3][4] | Thiamine Pyrophosphate (TPP) (0.06)[2][3][4] |
Table 2: Inhibitory Activity against Transketolase (TKT)
| Compound | Organism | IC50 / Ki (μM) |
| Oxythiamine | Rat Liver | 0.2 (IC50)[5] |
| Oxythiamine Pyrophosphate (OTPP) | Yeast | ~0.03 (IC50)[5] |
| Thiamin-thiazolone pyrophosphate (TTPP) | Yeast | 0.026 (Ki)[6] |
Experimental Protocols
Molecular Docking of Oxythiamine with Transketolase
This protocol outlines a general workflow for performing molecular docking studies to predict the binding orientation and affinity of oxythiamine to the active site of transketolase.
Objective: To computationally model the interaction between oxythiamine and its primary target enzyme, transketolase, to understand the structural basis of its inhibitory activity.
Materials:
-
Protein Structure: Crystal structure of human transketolase (PDB ID can be obtained from the Protein Data Bank).
-
Ligand Structure: 3D structure of oxythiamine (can be generated using chemical drawing software like ChemDraw and converted to a 3D format).
-
Molecular Docking Software: AutoDock Tools, AutoDock Vina, PyMOL, or other similar software packages.[7]
Protocol:
-
Protein Preparation:
-
Download the PDB file of the target protein (transketolase).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format required by AutoDock.
-
-
Ligand Preparation:
-
Draw the 2D structure of oxythiamine and convert it to a 3D structure.
-
Perform energy minimization of the 3D ligand structure.
-
In AutoDock Tools, define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site on the transketolase structure. This is typically centered on the active site, which can be identified from the position of the co-crystallized native ligand or from published literature.
-
Create a grid box that encompasses the defined active site.
-
-
Docking Execution:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina using the configuration file.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses of oxythiamine ranked by their binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand complex using PyMOL or another molecular visualization tool to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between oxythiamine and the amino acid residues in the active site of transketolase.
-
Enzyme Inhibition Assay for Transketolase Activity
This protocol describes a method to measure the inhibitory effect of oxythiamine on transketolase activity.
Objective: To quantify the inhibition of transketolase by oxythiamine by measuring the decrease in enzyme activity.
Principle: Transketolase activity can be measured by a coupled enzyme assay where the production of glyceraldehyde-3-phosphate (G3P) is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified transketolase enzyme
-
Oxythiamine
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.6)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Thiamine pyrophosphate (TPP)
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the reaction buffer.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of oxythiamine to the test wells. Include a control well with no inhibitor.
-
Add the coupling enzymes and NADH to all wells.
-
Add TPP to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Add the substrates (ribose-5-phosphate and xylulose-5-phosphate) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each oxythiamine concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the oxythiamine concentration to determine the IC50 value.
-
Enzyme Inhibition Assay for Pyruvate Dehydrogenase Complex (PDHC) Activity
This protocol provides a method to assess the inhibitory effect of oxythiamine on PDHC activity.
Objective: To determine the inhibitory potency of oxythiamine against PDHC.
Principle: The activity of PDHC is determined by measuring the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.[1]
Materials:
-
Isolated mitochondria or purified PDHC
-
Oxythiamine pyrophosphate (OTPP)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8)
-
Substrates: Pyruvate, NAD+, Coenzyme A
-
Cofactors: Mg2+, Dithiothreitol (DTT)
-
Spectrophotometer
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing the assay buffer, pyruvate, NAD+, CoA, Mg2+, and DTT.[1]
-
Inhibitor Addition: Add a fixed concentration of OTPP to the test cuvette. A control cuvette will not contain the inhibitor.
-
Enzyme Addition: Add the PDHC preparation to both cuvettes.
-
Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Data Analysis:
-
Determine the reaction rates with and without the inhibitor.
-
To determine the Ki, perform the assay with varying concentrations of the substrate (TPP) and a fixed concentration of the inhibitor (OTPP).
-
Plot the data using a Lineweaver-Burk plot to determine the type of inhibition and calculate the Ki value.[2]
-
Visualizing On-Target Effects and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating oxythiamine's on-target effects, the affected signaling pathway, and a logical comparison of its mechanism.
Caption: Workflow for validating oxythiamine's effects.
Caption: Oxythiamine's effect on the PPP.
Caption: Thiamine vs. Oxythiamine mechanism.
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A critical review of the literature on Oxythiamine as an anti-cancer agent
A deep dive into the preclinical data of the thiamine (B1217682) antagonist, oxythiamine (B85929), reveals its potential as a metabolic inhibitor for cancer therapy. This guide provides a comprehensive comparison of oxythiamine with other metabolic inhibitors and thiamine antagonists, supported by experimental data and detailed protocols for researchers and drug development professionals.
Oxythiamine, a competitive inhibitor of the vitamin B1 (thiamine) dependent enzyme transketolase, has emerged as a promising anti-cancer agent. By targeting the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for cancer cell proliferation and survival, oxythiamine disrupts the production of essential building blocks for nucleic acid synthesis and cellular redox balance. This review synthesizes the current literature on oxythiamine's anti-cancer efficacy, mechanism of action, and provides a comparative analysis with other metabolic inhibitors.
Mechanism of Action: Targeting the Pentose Phosphate Pathway
Oxythiamine's primary anti-cancer activity stems from its ability to inhibit transketolase, a key enzyme in the non-oxidative branch of the PPP. This inhibition leads to a reduction in the synthesis of ribose-5-phosphate, a precursor for nucleotides, thereby hampering DNA and RNA production in rapidly dividing cancer cells. Furthermore, the PPP is a major source of NADPH, which is essential for maintaining cellular redox homeostasis and protecting cancer cells from oxidative stress. By decreasing NADPH levels, oxythiamine can render cancer cells more susceptible to apoptosis.[1][2]
dot graph "Oxythiamine's Mechanism of Action" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
} END_DOT
Figure 1. Oxythiamine inhibits transketolase, disrupting the pentose phosphate pathway and leading to decreased nucleic acid synthesis and redox imbalance, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
In Vitro Efficacy: A Broad Spectrum of Activity
Numerous studies have demonstrated the anti-proliferative effects of oxythiamine across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values vary depending on the cancer type, highlighting differential sensitivities to PPP inhibition.
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |
| HeLa | Cervical Cancer | - | 36 | [3] |
| A549 | Non-Small Cell Lung Cancer | 10 (at 12h) | - | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | - | [5] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (for invasion) | - | [6] |
| Colon Adenocarcinoma | Colon Cancer | 5400 | - | [4] |
In Vivo Studies: Tumor Growth Inhibition
Preclinical animal models have corroborated the in vitro findings, demonstrating oxythiamine's ability to suppress tumor growth and metastasis.
| Cancer Model | Animal Model | Oxythiamine Dose | Route of Administration | Tumor Growth Inhibition | Reference |
| Lewis Lung Carcinoma | C57BL/6 Mice | 250 or 500 mg/kg BW daily for 5 weeks | s.c. | Significantly lowered the number and area of lung tumors. | [6] |
| Ehrlich's Ascites Tumor | Mice | Increasing doses for 4 days | i.p. | Dose-dependent increase in G0/G1 cell population and decrease in S and G2-M phases. | [7] |
| Subcutaneous Xenograft | Nude Mice | Not specified | Pharmacologic administration | Reduced tumor growth (for benfotiamine (B1667992), a thiamine mimetic). | [8] |
Comparison with Other Metabolic Inhibitors
Oxythiamine is one of several compounds that target cancer metabolism. A direct comparison with other well-known metabolic inhibitors is essential for evaluating its therapeutic potential.
| Compound | Primary Target | Mechanism of Action | Reported IC50 Range (µM) | Reference |
| Oxythiamine | Transketolase | Inhibits the pentose phosphate pathway, reducing nucleotide and NADPH synthesis. | 8.75 - 5400 | [4][6] |
| 3-Bromopyruvate | Hexokinase 2, GAPDH | Inhibits glycolysis and depletes ATP. | <30 - 200 | [9] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Competitive inhibitor of glucose, blocks glycolysis. | 1200 - 1800 (in clinical trials) | [10] |
While direct comparative studies are limited, the available data suggests that the potency of these inhibitors can vary significantly depending on the cancer cell type and its specific metabolic dependencies.
Comparison with Other Thiamine Antagonists
Other thiamine antagonists have also been investigated for their anti-cancer properties.
| Compound | Key Features | Reported GI50 (µM) (HeLa cells) | Reference |
| Oxythiamine | Well-studied transketolase inhibitor. | 36 | [3] |
| 2'-Methylthiamine | Higher selectivity for cancer cells over normal fibroblasts compared to oxythiamine. | 107 | [3] |
| Benfotiamine | A lipid-soluble thiamine mimetic that increases intracellular thiamine levels and has shown anti-cancer effects in vitro and in vivo. | Reduced millimolar IC50 of thiamine to micromolar equivalents. | [8] |
Combination Therapies: Enhancing Efficacy
Oxythiamine has shown potential for synergistic effects when combined with other anti-cancer agents. For instance, it has been reported to enhance the efficacy of sorafenib (B1663141) in hepatocellular carcinoma models.[8] Further research into combination strategies is warranted to fully exploit the therapeutic potential of targeting cancer metabolism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of oxythiamine (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Transketolase
-
Protein Extraction: Lyse oxythiamine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against transketolase (e.g., rabbit anti-TKT, diluted 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
dot graph "Western_Blot_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#202124"];
} END_DOT
Figure 2. A generalized workflow for Western blot analysis to detect protein expression levels.
In Vivo Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-5 x 10^7 cells/mL.[11]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[7]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (width^2 x length)/2.[7]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer oxythiamine (e.g., dissolved in saline) via intraperitoneal (i.p.) or oral gavage at a predetermined dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).
Signaling Pathways Affected by Oxythiamine
Beyond its direct impact on the PPP, oxythiamine's metabolic disruption can influence other critical signaling pathways in cancer cells. The reduction in NADPH can lead to increased reactive oxygen species (ROS), which can trigger apoptosis through various mechanisms. Furthermore, there is evidence suggesting a potential crosstalk between metabolic pathways and major signaling networks like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1] However, the precise molecular links between oxythiamine-induced metabolic stress and these signaling cascades require further investigation.
dot graph "Oxythiamine_Signaling_Impact" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
} END_DOT
Figure 3. Potential signaling consequences of oxythiamine-induced transketolase inhibition.
Conclusion and Future Directions
Oxythiamine demonstrates significant anti-cancer potential in preclinical models by effectively targeting the metabolic vulnerability of cancer cells that are highly dependent on the pentose phosphate pathway. Its ability to inhibit proliferation, induce apoptosis, and suppress metastasis underscores its promise as a therapeutic agent.
Future research should focus on several key areas:
-
Direct comparative studies: Head-to-head comparisons of oxythiamine with other metabolic inhibitors under standardized conditions are needed to better define its relative efficacy.
-
Combination strategies: Investigating synergistic combinations of oxythiamine with conventional chemotherapeutics, targeted therapies, and immunotherapies could lead to more effective treatment regimens.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to oxythiamine could enable patient stratification and personalized medicine approaches.
-
Clinical translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of oxythiamine in cancer patients.
References
- 1. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Thiamine mimetics sulbutiamine and benfotiamine as a nutraceutical approach to anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
Benchmarking Oxythiamine: A Comparative Performance Analysis in Established Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxythiamine's performance against other thiamine (B1217682) antagonists and control conditions, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating Oxythiamine (B85929) for their experimental designs.
Executive Summary
Oxythiamine, a well-characterized thiamine antagonist, functions by inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism. Experimental data demonstrates its efficacy in enzyme inhibition and suppression of cell proliferation, particularly in cancer cell lines. This guide summarizes key performance data, details common experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Data Presentation: Comparative Performance of Thiamine Antagonists
The following tables summarize the quantitative data on the inhibitory effects of Oxythiamine and other thiamine antagonists on key TPP-dependent enzymes and various cell lines.
Table 1: Inhibition of Thiamine Pyrophosphate (TPP)-Dependent Enzymes
| Enzyme | Organism/Tissue | Antagonist | Ki (μM) | Km for TPP (μM) | Notes | Reference |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Bovine Adrenals | Oxythiamine Pyrophosphate (OTPP) | 0.07 | 0.11 | Strong competitive inhibitor. | [1] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 3-deazathiamine Pyrophosphate (DATPP) | 0.0026 | 0.06 | DATPP is a much stronger competitive inhibitor than OTPP. | [2] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Oxythiamine Pyrophosphate (OTPP) | 0.025 | 0.06 | [2] | |
| Transketolase | Yeast | Oxythiamine Pyrophosphate (OTPP) | ~0.03 | 1.1 | Affinity of OTPP is significantly higher than the natural coenzyme. | [3] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | European Bison Heart | Oxythiamine Pyrophosphate (OTPP) | I50 = 24 μM | - | Inhibition effect is tissue- or species-specific. | [3] |
Table 2: Cytotoxic and Anti-proliferative Effects on Cell Lines
| Cell Line | Compound | GI50 (μM) | SI (Selectivity Index) | Experimental Conditions | Reference |
| HeLa (Cervical Cancer) | Oxythiamine | 36 | 153 | Comparison with 2'-methylthiamine. | [4][5][6] |
| HeLa (Cervical Cancer) | 2'-methylthiamine | 107 | 180 | 2'-methylthiamine is more selective for cancer cells. | [4][5][6] |
| A549 (Non-small Cell Lung Cancer) | Oxythiamine | - | - | 100 μM for 12, 24, and 48 h reduced viability by 11.7%, 23.6%, and 28.2% respectively. | [7] |
| MIA PaCa-2 (Pancreatic Cancer) | Oxythiamine | IC50 = 14.95 | - | Dose-dependent alteration of protein expression. | [8] |
| PC-12 (Pheochromocytoma) | Oxythiamine | - | - | Over 90% inhibition of cell growth. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Determination of Enzyme Inhibition Kinetics
This protocol is a generalized procedure for assessing the inhibitory effect of Oxythiamine on TPP-dependent enzymes, such as the Pyruvate Dehydrogenase Complex (PDHC).
1. Enzyme Isolation and Purification:
-
Isolate the enzyme of interest (e.g., PDHC) from the source tissue (e.g., porcine heart or bovine adrenals) using established biochemical techniques such as differential centrifugation and precipitation.[2]
-
Purify the enzyme to a high degree using chromatography methods.
2. Kinetic Assay:
-
The enzyme activity is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
-
The assay mixture typically contains a buffer (e.g., phosphate (B84403) buffer), substrates (e.g., pyruvate, NAD+, Coenzyme A), and varying concentrations of the natural cofactor, thiamine pyrophosphate (TPP).
-
To determine the inhibition constant (Ki), the assay is performed with a range of TPP concentrations in the presence of different fixed concentrations of the inhibitor (e.g., Oxythiamine Pyrophosphate).
-
The reaction is initiated by adding the enzyme.
3. Data Analysis:
-
The initial reaction velocities are calculated from the rate of change in absorbance.
-
The Km for TPP and the Ki for the inhibitor are determined by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.[1][2]
Protocol 2: Cell Viability and Proliferation Assays
This protocol outlines the methodology for evaluating the cytotoxic and anti-proliferative effects of Oxythiamine on cancer cell lines.
1. Cell Culture:
-
Culture the desired cell line (e.g., HeLa, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[7][8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Oxythiamine:
-
Seed the cells in multi-well plates at a predetermined density.
-
After allowing the cells to attach overnight, expose them to a range of Oxythiamine concentrations (e.g., 0.1 to 100 μM) for various time points (e.g., 12, 24, 48 hours).[7]
-
A control group without Oxythiamine treatment should be included.
3. Assessment of Cell Viability/Proliferation:
-
Utilize a colorimetric assay such as the MTT or CCK-8 assay.[7][8][9]
-
These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Add the assay reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) values by plotting cell viability against the logarithm of the drug concentration.[4][5][6][8]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Oxythiamine Chloride Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Oxythiamine chloride hydrochloride must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental spills, prevent dust formation and avoid allowing the product to enter drains[1]. For spills, sweep up the solid material and place it in a suitable, closed container for disposal[1].
Disposal of Unused this compound
The primary method for disposing of unused this compound is to treat it as chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Ensure that this compound waste is not mixed with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[2].
-
Containerization: Place the solid waste into a clearly labeled, sealed, and appropriate waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and any relevant hazard warnings. While some suppliers do not classify this substance as hazardous[2][3], others indicate potential health and environmental risks. Therefore, it is prudent to handle it with care.
-
Storage: Store the sealed waste container in a designated, secure chemical waste accumulation area, away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste. Always follow all federal, state, and local environmental regulations for chemical waste disposal[1][2].
Disposal of Contaminated Materials
Any materials, such as personal protective equipment (PPE), weighing boats, or wipers, that are contaminated with this compound should be disposed of as chemical waste.
Procedure for Contaminated Materials:
-
Collection: Place all contaminated items into a designated, leak-proof container or a chemical waste bag.
-
Labeling: Clearly label the container or bag with "Contaminated Debris with this compound" and any other required hazard information.
-
Disposal: Dispose of the container or bag following the same procedure as for the unused chemical product, in accordance with institutional and regulatory guidelines[1][3].
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
Procedure for Empty Containers:
-
Decontamination: If possible and safe to do so, rinse the empty container with a suitable solvent (e.g., water) three times. Collect the rinsate and manage it as chemical waste.
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, depending on its material. However, confirm this with your EHS department.
-
Disposal of Unrinsed Containers: If the container cannot be rinsed, it must be disposed of as chemical waste, following the same procedures for the unused product[1].
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Oxythiamine Chloride Hydrochloride
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Oxythiamine chloride hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 614-05-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆ClN₃O₂S·HCl or C₁₂H₁₇Cl₂N₃O₂S | [3][4] |
| Molecular Weight | 338.25 g/mol | [1][4] |
| Physical State | Solid | [2][4] |
| Recommended Storage | -20°C in a dry, well-ventilated place with the container tightly sealed. | [3][4] |
Operational Plan: Safe Handling Protocol
While this compound is not classified as a hazardous substance by all suppliers, its toxicological properties have not been fully investigated.[2][3][4] Therefore, caution is advised, and the following handling procedures should be strictly followed.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Purpose & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the powder, which may cause irritation.[3] Equipment should be approved under standards like NIOSH (US) or EN 166 (EU).[5] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile rubber). | To avoid direct skin contact.[5] Gloves should be inspected before use and removed using the proper technique to prevent skin contamination. For prolonged contact, consider double gloving.[6] |
| Respiratory Protection | Not typically required with adequate ventilation. | To prevent inhalation of dust.[3] If handling generates dust or ventilation is insufficient, a NIOSH-approved N95 or P1 particulate respirator is recommended.[3][5] |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from potential spills.[5] |
Step-by-Step Handling Procedure
-
Preparation : Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and free of clutter.[5] Confirm that a safety shower and eyewash station are easily accessible.
-
Weighing and Transfer :
-
Solution Preparation :
-
When preparing solutions, slowly add the weighed this compound powder to the solvent to prevent clumping and splashing.[5]
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling is complete.[5]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Workflow for Safe Handling
Emergency and Disposal Plans
First Aid Measures
In the event of exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][4][7] |
| Skin Contact | Remove any contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[3][4] |
| Eye Contact | Immediately flush the eyes with large amounts of water, making sure to lift the upper and lower eyelids.[4][7] If contact lenses are present, remove them.[4] |
| Ingestion | Rinse the mouth with water.[3][4] Do not induce vomiting. Never give anything by mouth to a person who is unconscious.[4] |
| General Advice | In all cases of significant exposure or if symptoms persist, seek medical attention.[2][4] |
Accidental Release Measures
Should a spill occur, adhere to the following cleanup protocol:
-
Personal Precautions : Avoid dust formation and do not inhale any dust.[3] Ensure you are wearing the full required PPE.
-
Containment : Prevent the spilled material from entering drains or waterways.[3]
-
Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, closed container labeled for disposal.[3]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental and workplace safety.
-
Unused Product : Dispose of the unused product in its original container or a suitable, labeled waste container.[3]
-
Contaminated Materials : Any materials used for cleanup (e.g., contaminated gloves, paper towels) should be placed in a sealed container for disposal.
-
Regulatory Compliance : All disposal must be conducted in accordance with federal, state, and local environmental regulations.[3] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
